molecular formula C7H3Cl2N3O B2499989 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one CAS No. 1390656-66-2

5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one

Cat. No.: B2499989
CAS No.: 1390656-66-2
M. Wt: 216.02
InChI Key: JDWMBTIYXMTKJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one (CAS 1390656-66-2) is a high-value chemical building block supplied as a white to off-white crystalline powder with a typical purity of ≥99% . Its molecular formula is C7H3Cl2N3O . This compound is a versatile synthetic intermediate in medicinal chemistry and pharmaceutical research. Its core structure is part of a promising class of pyrido[3,4-d]pyridazine derivatives that are being investigated as potent inhibitors of the NLRP3 inflammasome . The NLRP3 protein is a critical component of the innate immune response, and its dysregulation is implicated in a wide range of inflammatory, degenerative, and autoimmune disorders, making this research area highly significant . Furthermore, closely related structural analogs in this chemical family have demonstrated notable in vitro anti-inflammatory and cytotoxic activity, highlighting the potential of this compound scaffold in oncology and inflammation research . As such, 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one serves as a crucial precursor for developing novel therapeutic agents targeting conditions such as cancer, cardiovascular diseases, neurological disorders, and more . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5,7-dichloro-3H-pyrido[3,4-d]pyridazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3O/c8-4-1-3-2-10-12-7(13)5(3)6(9)11-4/h1-2H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWMBTIYXMTKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC(=O)C2=C(N=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: The pyrido[3,4-d]pyridazine nucleus represents a class of "privileged scaffolds" in medicinal chemistry, bearing a structural resemblance to endogenous purines that allows for effective interaction with a multitude of biological targets.[1] This guide focuses on a key derivative, 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one, a highly functionalized intermediate poised for strategic chemical modification. We will dissect its core chemical properties, propose a logical synthetic approach, and explore its profound utility as a foundational building block for developing targeted therapeutics, particularly in the realm of kinase inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a precise understanding of its identity and core properties. 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one is a heterocyclic compound featuring a fused pyridine and pyridazine ring system, with two reactive chlorine atoms and a lactam moiety.

Caption: 2D structure of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name 5,7-dichloro-3H-pyrido[3,4-d]pyridazin-4-one PubChem[2]
Molecular Formula C₇H₃Cl₂N₃O PubChem[2]
Molecular Weight 216.02 g/mol PubChem[2]
CAS Number 1390656-66-2 PubChem[2]
SMILES C1=C2C=NNC(=O)C2=C(N=C1Cl)Cl PubChem[2]

| InChIKey | JDWMBTIYXMTKJC-UHFFFAOYSA-N | PubChem[2] |

Table 2: Computed Physicochemical Properties

Property Value Significance in Drug Discovery Source
XLogP3 1.6 Indicates moderate lipophilicity, favorable for cell permeability. PubChem[2]
Hydrogen Bond Donors 1 The lactam N-H group can participate in donor interactions with target proteins. PubChem[2]
Hydrogen Bond Acceptors 3 The carbonyl oxygen and ring nitrogens can act as acceptors. PubChem[2]

| Topological Polar Surface Area | 54.4 Ų | Suggests good potential for oral bioavailability. | PubChem[2] |

Synthesis and Core Reactivity

While specific, peer-reviewed syntheses for this exact molecule are not abundant in the public domain, a logical and efficient pathway can be proposed based on established heterocyclic chemistry and syntheses of closely related analogs.[3][4] The true value of this molecule lies in its predictable and versatile reactivity.

Proposed Synthetic Workflow

The synthesis likely begins with a suitably substituted pyridine precursor, such as 4-amino-3,5-dichloropyridine, which is commercially available.[5][6] The core strategy involves the construction of the pyridazinone ring onto the pyridine scaffold, followed by chlorination.

G start 4-Amino-3,5-dichloropyridine step1 Step 1: Diazotization & Sandmeyer-type Reaction (e.g., NaNO₂, HCl then CuCN) start->step1 intermediate1 3,5-Dichloro-4-cyanopyridine step1->intermediate1 step2 Step 2: Cyclization with Hydrazine (N₂H₄·H₂O) intermediate1->step2 intermediate2 7-Chloro-4-imino-3,4-dihydropyrido[3,4-d]pyridazin-5-amine step2->intermediate2 step3 Step 3: Hydrolysis & Chlorination (e.g., POCl₃, Heat) intermediate2->step3 product 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one step3->product

Caption: Proposed synthetic workflow for the target compound.

Causality Behind Experimental Choices:

  • Step 1: A Sandmeyer-type reaction is a classic, reliable method for converting an aromatic amine into a nitrile, which is a key precursor for building the adjacent heterocyclic ring.

  • Step 2: Hydrazine is the quintessential reagent for forming a pyridazine ring from ortho-amino-nitrile precursors. The reaction is typically robust and high-yielding.

  • Step 3: Phosphorus oxychloride (POCl₃) is a powerful and widely used reagent in heterocyclic chemistry.[4] It serves a dual purpose here: hydrolyzing the imine/amine functionalities and, crucially, converting any hydroxyl groups (the keto-enol tautomer of the pyridazinone) into the desired chlorides, yielding the final product.

Key Reaction Sites and Chemical Reactivity

The synthetic utility of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one stems from the differential reactivity of its two chlorine atoms. The pyridine and pyridazine rings are both π-deficient, which activates the chlorine-substituted carbons towards nucleophilic aromatic substitution (SNAr).[7]

Caption: Key reactive sites on the scaffold.

  • Selective Substitution: Studies on analogous scaffolds, such as 5,7-dichloropyrido[4,3-d]pyrimidine, have shown that the chlorine at the C5 position can be selectively targeted for substitution over the C7 position under controlled conditions.[3] This regioselectivity is critical for building molecular complexity in a planned, stepwise manner.

  • Nucleophilic Aromatic Substitution (SNAr): The C5-Cl and C7-Cl bonds are excellent leaving groups for reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. This is the primary method for introducing diverse side chains to build a compound library.

  • Palladium-Catalyzed Cross-Coupling: These positions are also amenable to modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the formation of carbon-carbon and carbon-nitrogen bonds, dramatically expanding the accessible chemical space.

  • N-Alkylation: The lactam nitrogen (N3) can be deprotonated with a suitable base and subsequently alkylated or arylated, providing another vector for structural modification.

Anticipated Spectroscopic Characteristics

  • ¹H NMR: The spectrum would be simple, showing two distinct signals in the aromatic region (likely doublets, ~7-9 ppm) corresponding to the two protons on the pyridine ring. A broad singlet at a lower field would correspond to the N-H proton of the lactam, which would be exchangeable with D₂O.

  • ¹³C NMR: Key signals would include the carbonyl carbon (~160-170 ppm), two distinct carbons directly attached to chlorine atoms (~140-160 ppm), and the remaining aromatic carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band would be observed for the C=O stretch of the lactam (~1650-1690 cm⁻¹). Another characteristic band for the N-H stretch would appear around 3100-3300 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would be highly characteristic due to the presence of two chlorine atoms. The molecular ion peak (M⁺) would be accompanied by prominent M+2 and M+4 peaks in an approximate ratio of 100:65:10, which is the classic isotopic signature for a dichloro-substituted compound.

Role in Drug Discovery and Medicinal Chemistry

The true value of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one is as a strategic starting material for creating libraries of molecules aimed at specific biological targets.

A Scaffold for Kinase Inhibitors

The broader class of pyridopyrimidines and related heterocycles are exceptionally well-represented in kinase inhibitor drug discovery.[1] This is due to their ability to form key hydrogen bonds with the "hinge region" of the ATP-binding pocket of many kinases.[8]

  • Notable Examples: The FDA-approved drug Palbociclib, a CDK4/6 inhibitor for breast cancer, is based on a pyrido[2,3-d]pyrimidin-7-one core.[1] Numerous other compounds from this class have been developed as potent and selective inhibitors of kinases like TTK and Mps1, which are critical for cell cycle regulation and are often overexpressed in cancers.[8][9]

cluster_0 Starting Scaffold cluster_1 Chemical Modification cluster_2 Output cluster_3 Biological Evaluation cluster_4 Result scaffold 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one synthesis Parallel Synthesis (SNAr, Cross-Coupling) scaffold->synthesis library Diverse Compound Library (Varied R1 and R2) synthesis->library screening High-Throughput Screening (e.g., Kinase Panel) library->screening hit Optimized Lead Compound (Potent & Selective Inhibitor) screening->hit

Caption: Workflow from scaffold to lead compound in drug discovery.

The 5,7-dichloro intermediate is an ideal starting point for a kinase inhibitor program. The two chlorine atoms serve as versatile handles to systematically introduce a variety of chemical groups (R1 and R2). This allows chemists to:

  • Probe the Hinge Region: One side of the molecule can be functionalized with groups designed to form hydrogen bonds with the kinase hinge.

  • Explore Specificity Pockets: The other side can be modified to fit into hydrophobic or allosteric pockets, which is crucial for achieving selectivity for the target kinase over other kinases in the human kinome.

Other Potential Therapeutic Applications

Beyond kinase inhibition, related pyridazine and pyridopyrimidine structures have shown promise in other therapeutic areas, suggesting broader potential for derivatives of this scaffold:

  • PARP Inhibition: The pyridazine moiety is found in inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), a key target in oncology for tumors with deficiencies in DNA repair mechanisms.[7]

  • CXCR2 Antagonism: A pyrido[3,4-d]pyrimidine analog was identified as an antagonist for the CXCR2 chemokine receptor, a target for a range of inflammatory and autoimmune diseases.[4]

Safety and Handling

No specific safety data sheet (SDS) is publicly available for 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one. However, based on the known hazards of related chlorinated heterocyclic compounds and potential precursors like 4-amino-3,5-dichloropyridine, prudent laboratory practices are essential.[6][10]

  • Assumed Hazards: The compound should be treated as harmful if swallowed and as a potential skin, eye, and respiratory tract irritant .[6]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Handling: Avoid creating dust. Prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one is more than just a chemical compound; it is a strategic tool for medicinal chemistry. Its stable, privileged core provides a robust framework, while its two differentially reactive chlorine atoms offer chemists precise control for building molecular diversity. Its strong precedent in the development of kinase inhibitors, coupled with the broader therapeutic potential of the pyridopyridazine family, establishes this molecule as a high-value scaffold for the discovery and development of next-generation targeted therapies.

References

  • Jang, M. Y., De Jonghe, S., Gao, L. J., & Herdewijn, P. (2007). Regioselective Cross-Coupling Reactions and Nucleophilic Aromatic Substitutions on a 5,7-Dichloropyrido[4,3-d]pyrimidine Scaffold. ChemInform. Available at: [Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021). Computational and Mathematical Methods in Medicine. Available at: [Link]

  • Borrell, J. I., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Synthesis of Pyrido and Pyrazinodithienodipyrimidine-4,8(3H,9H)-dione Derivatives by the Aza-Wittig Methodology. (2008). European Journal of Organic Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. Available at: [Link]

  • El-Sayed, M. A. A., & Abdel-Hamide, S. G. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • PubChem. (n.d.). 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Pyrido[3,4-d]pyridazin-1,4-dion, 8-Amino-5-chlor-2,3-dihydro-7-phenyl-, Natriumsalz. National Center for Biotechnology Information. Available at: [Link]

  • Wang, Z., et al. (2021). Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ghorab, M. M., et al. (1998). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. Pharmazie. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis of pyrido-annelated[3][7][8][11]tetrazines,[3][8][11]triazepine, and[3][7][8][11]tetrazepines for anticancer, DFT, and molecular docking studies. Scientific Reports. Available at: [Link]

  • Van Hoof, M., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. ResearchGate. Available at: [Link]

  • Ashokan, A., et al. (2023). 4-Amino-3,5-dichloropyridine. IUCrData. Available at: [Link]

  • ResearchGate. (2018). 4,7-Dichloro[3][7][8]oxadiazolo[3,4-d]pyridazine 1-oxide. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyridazine (CAS 289-80-5). Available at: [Link]

Sources

The Strategic Synthesis and Application of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

For Correspondence: Senior Application Scientist, Gemini Division, Google Research

Abstract: 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one (CAS No. 1390656-66-2) is a pivotal heterocyclic intermediate, strategically designed for facile derivatization in drug discovery programs. Its fused pyridopyridazinone core is a privileged scaffold found in numerous biologically active agents, and the presence of two chemically distinct chlorine atoms offers a versatile platform for introducing molecular diversity. This guide provides an in-depth analysis of its chemical properties, a proposed synthetic route based on established heterocyclic chemistry, and detailed protocols for its application in medicinal chemistry, with a focus on its role as a precursor for kinase inhibitors.

Introduction: The Pyridopyridazinone Scaffold in Drug Discovery

The pyridazinone moiety and its fused derivatives represent a cornerstone in modern medicinal chemistry. These nitrogen-containing heterocycles are prevalent in molecules exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects[1][2][3]. The fusion of a pyridine ring to the pyridazinone core, creating the pyridopyridazinone scaffold, imparts a rigid, planar structure that is ideal for interacting with well-defined binding sites in biological targets, particularly the ATP-binding pocket of protein kinases[4][5].

The subject of this guide, 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one, is a highly functionalized example of this scaffold. It is not typically an end-product but rather a strategic building block. The two chlorine atoms serve as reactive handles for nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions, allowing for the systematic exploration of chemical space at two distinct vectors. This capability is crucial in structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.

Chemical Identity and Physicochemical Properties

The foundational data for 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one is critical for its effective use in a research setting. These properties are summarized from authoritative chemical databases.

PropertyValueSource
CAS Number 1390656-66-2PubChem[6]
Molecular Formula C₇H₃Cl₂N₃OPubChem[6]
Molecular Weight 216.02 g/mol PubChem[6]
IUPAC Name 5,7-dichloro-3H-pyrido[3,4-d]pyridazin-4-onePubChem[6]
Canonical SMILES C1=C2C=NNC(=O)C2=C(N=C1Cl)ClPubChem[6]
InChI Key JDWMBTIYXMTKJC-UHFFFAOYSA-NPubChem[6]

Spectroscopic Characterization (Predicted): While experimental spectra for this specific intermediate are not widely published, standard spectroscopic techniques are used for its characterization. Based on its structure, the following represents expected data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ ~13.0 (br s, 1H, NH), ~8.5 (s, 1H, Ar-H), ~7.8 (s, 1H, Ar-H). The exact shifts of the two aromatic protons would require experimental verification.

  • ¹³C NMR (DMSO-d₆, 101 MHz): Expected signals would appear in the aromatic region (~110-160 ppm) for the carbon atoms of the fused ring system and a downfield signal for the carbonyl carbon (~160-170 ppm).

  • Mass Spectrometry (ESI-MS): Calculated for C₇H₃Cl₂N₃O [M+H]⁺: 215.9726; found values should be consistent with this mass and show the characteristic isotopic pattern for two chlorine atoms.

Synthesis and Mechanism

The proposed synthesis involves the cyclization of a suitably substituted pyridine dicarboxylate or cyano-ester derivative with hydrazine, followed by a chlorination step.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination SM Substituted Pyridine Precursor (e.g., Diethyl 2,6-dichloronicotinate) Intermediate Dihydropyridopyridazinedione SM->Intermediate Reflux in Ethanol Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine->Intermediate Product 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one Intermediate->Product Reflux, cat. DMF ChlorinatingAgent Phosphorus Oxychloride (POCl₃) ChlorinatingAgent->Product

Caption: Proposed two-step synthesis workflow.

Proposed Synthetic Protocol:

Step 1: Synthesis of 7-Chloro-3,4-dihydro-2H-pyrido[3,4-d]pyridazine-1,4-dione

  • To a solution of diethyl 2,6-dichloronicotinate (1.0 eq) in absolute ethanol (10 volumes), add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Causality: The nucleophilic hydrazine attacks the two ester groups sequentially. The initial attack and cyclization are driven by the formation of a stable six-membered pyridazinone ring. Ethanol is a suitable polar protic solvent for this condensation reaction.

  • Cool the mixture to room temperature and then to 0-5 °C in an ice bath.

  • Collect the resulting precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate di-oxo compound. This intermediate is often carried forward without extensive purification.

Step 2: Synthesis of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one

  • Suspend the crude dihydropyridopyridazinedione intermediate (1.0 eq) in phosphorus oxychloride (POCl₃) (10-15 volumes).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq).

  • Heat the mixture to reflux (approx. 105 °C) and maintain for 4-6 hours until the reaction is complete (monitored by LC-MS).

    • Causality: POCl₃ is a powerful chlorinating and dehydrating agent. It converts the amide and enolizable ketone functionalities into the corresponding chloro groups, yielding the aromatic dichlorinated product. Catalytic DMF forms the Vilsmeier reagent in situ, which accelerates the chlorination process.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., acetonitrile) to afford the pure title compound.

Chemical Reactivity and Derivatization Potential

The primary value of this compound lies in the differential reactivity of its two chlorine atoms, enabling selective and sequential functionalization.

G cluster_0 Reactivity Profile cluster_1 Potential Transformations Core 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one C7-Cl (more reactive) C5-Cl (less reactive) SNAr Nucleophilic Aromatic Substitution (Amines, Alcohols, Thiols) Core:c7->SNAr Suzuki Suzuki Coupling (Boronic Acids/Esters) Core:c7->Suzuki Sonogashira Sonogashira Coupling (Alkynes) Core:c5->Sonogashira Buchwald Buchwald-Hartwig Amination Core:c5->Buchwald

Caption: Reactivity map showing key transformation sites.

The chlorine at the C7 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent pyridinone carbonyl and the ring nitrogen. The C5 chlorine is less activated. This differential reactivity can be exploited for sequential substitutions by carefully controlling reaction conditions (temperature, stoichiometry).

Experimental Protocol: Representative SNAr Reaction with a Nucleophile

This protocol details a selective monosubstitution at the more reactive C7 position, a common first step in building a target molecule. It is adapted from established procedures for similar dichlorinated heterocycles[7].

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one (1.0 eq) in N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) (10 volumes).

  • Reagent Addition: Add the desired amine nucleophile (e.g., 4-methylpiperazine) (1.1 eq) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours.

    • Causality: NMP and DMSO are polar aprotic solvents that are excellent for SNAr reactions, solubilizing the reactants and facilitating the formation of the charged Meisenheimer intermediate. DIPEA acts as a scavenger for the HCl generated during the reaction, driving it to completion without acting as a competing nucleophile. The elevated temperature provides the necessary activation energy for the substitution, typically favoring the more electrophilic C7 position.

  • Monitoring: Track the reaction progress by LC-MS, observing the consumption of the starting material and the formation of the monosubstituted product.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude material by silica gel column chromatography to isolate the 7-substituted product.

Applications in Medicinal Chemistry: Targeting FER Kinase

The pyridopyridazinone scaffold is a validated pharmacophore for inhibiting protein kinases. Derivatives have been developed as potent inhibitors of FER tyrosine kinase, a non-receptor tyrosine kinase implicated in cancer progression, particularly in cell migration and metastasis[4]. FER kinase acts downstream of growth factor receptors like EGFR and plays a role in activating key signaling pathways that promote cell survival and proliferation[5][8].

Inhibitors based on this scaffold can be designed to occupy the ATP-binding site of FER kinase. The core heterocycle typically forms key hydrogen bonds with the hinge region of the kinase, while substituents introduced via the C5 and C7 positions explore surrounding hydrophobic pockets to achieve potency and selectivity.

G cluster_pathway EGFR-FER Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PKA PKA EGFR->PKA Activates Src Src PKA->Src Activates FER FER Kinase Src->FER Activates (Phosphorylation) Downstream Downstream Signaling (e.g., AKT, NF-κB) FER->Downstream Activates Proliferation Cell Proliferation & Metastasis Downstream->Proliferation Inhibitor Pyridopyridazinone Inhibitor Inhibitor->FER Inhibits

Caption: Simplified FER kinase signaling cascade.

Safety and Handling

As a dichlorinated heterocyclic compound, 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and moisture.

  • Toxicity: While specific toxicity data is not available, compounds of this class are generally considered harmful if swallowed and may cause skin and eye irritation.

Conclusion

5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one is a high-value synthetic intermediate for drug discovery. Its strategic placement of two chlorine atoms on a biologically relevant pyridopyridazinone scaffold provides medicinal chemists with a powerful tool for generating focused libraries of compounds. A thorough understanding of its synthesis, reactivity, and biological context, particularly in the development of kinase inhibitors, is essential for leveraging its full potential in the pursuit of novel therapeutics.

References

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

  • Bessonov, S., et al. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. Retrieved from [Link]

  • Bentham Science. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of pyridazinones. Retrieved from [Link]

  • Fujita, R., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. SciSpace. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). FER FER tyrosine kinase [Homo sapiens (human)]. Retrieved from [Link]

  • PNAS. (2011). FER tyrosine kinase (FER) overexpression mediates resistance to quinacrine through EGF-dependent activation of NF-κB. Retrieved from [Link]

  • PubMed. (n.d.). The Fer Tyrosine Kinase Mediates EGFR Activation in Sperm Capacitation. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Profile of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed theoretical and predictive analysis of the spectroscopic characteristics of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one . In the absence of publicly available experimental spectra, this document serves as a robust predictive framework for researchers involved in the synthesis, characterization, and application of this heterocyclic compound. The insights herein are grounded in fundamental spectroscopic principles and analogies drawn from structurally related molecules, offering a scientifically rigorous expectation of the compound's spectral behavior.

Molecular Structure and Its Spectroscopic Implications

5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one is a fused heterocyclic system with the molecular formula C₇H₃Cl₂N₃O and a molecular weight of approximately 216.02 g/mol [1]. The core structure is a pyridopyridazinone, featuring a pyridine ring fused to a pyridazinone ring. The molecule is substituted with two chlorine atoms and possesses a lactam functional group. This unique arrangement of atoms and functional groups dictates its characteristic spectroscopic signature.

Molecular Structure Diagram

Caption: Chemical structure of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, with two signals in the aromatic region corresponding to the two protons on the pyridine ring and a broad signal for the N-H proton of the lactam.

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 14.0Broad Singlet1HN-HThe lactam proton is expected to be significantly deshielded due to the adjacent carbonyl group and its involvement in hydrogen bonding in protic solvents. Its signal is often broad.
~8.5 - 9.0Singlet1HAr-H (H1)This proton is adjacent to a nitrogen atom and a carbon bearing a chlorine atom, leading to a downfield shift.
~7.5 - 8.0Singlet1HAr-H (H8)This proton is situated on the pyridine ring, and its chemical shift is influenced by the fused pyridazinone ring system.
Causality in ¹H NMR Predictions:
  • Deshielding Effects: The electron-withdrawing nature of the nitrogen atoms in the heterocyclic rings and the carbonyl group of the lactam will cause a general downfield shift for all protons compared to benzene.

  • Anisotropy: The aromatic ring currents will further influence the chemical shifts of the aromatic protons.

  • Solvent Effects: The chemical shift of the N-H proton is highly dependent on the solvent, concentration, and temperature due to varying degrees of hydrogen bonding. In a non-protic solvent like DMSO-d₆, this peak is more likely to be observed.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. Due to the lack of symmetry, seven distinct carbon signals are expected.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160 - 165C=O (C4)The carbonyl carbon of the lactam is expected in this characteristic downfield region.
~150 - 155C-Cl (C7)Aromatic carbon attached to chlorine and adjacent to nitrogen, leading to a significant downfield shift.
~145 - 150C-Cl (C5)Aromatic carbon attached to chlorine.
~140 - 145C4aQuaternary carbon at the fusion of the two rings.
~135 - 140C8aQuaternary carbon at the fusion of the two rings, adjacent to a nitrogen atom.
~125 - 130C1Aromatic CH carbon.
~120 - 125C8Aromatic CH carbon.
Causality in ¹³C NMR Predictions:
  • Electronegativity: The highly electronegative nitrogen and oxygen atoms cause the directly attached and nearby carbons (C4, C7, C5, C8a) to resonate at lower fields.

  • Hybridization: The sp² hybridized carbons of the aromatic rings and the carbonyl group appear at characteristic downfield positions.

  • Substitution Effects: The chlorine atoms cause a downfield shift on the carbons to which they are attached (C5 and C7).

Predicted Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

Expected Molecular Ion and Isotopic Pattern

The molecular ion [M]⁺ is expected at m/z 215. The isotopic distribution of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) will lead to a distinctive pattern for the molecular ion peak:

  • [M]⁺ (C₇H₃³⁵Cl₂N₃O): m/z 215 (most abundant)

  • [M+2]⁺ (C₇H₃³⁵Cl³⁷ClN₃O): m/z 217

  • [M+4]⁺ (C₇H₃³⁷Cl₂N₃O): m/z 219

The expected intensity ratio of these peaks will be approximately 9:6:1.

Proposed Fragmentation Pathway

fragmentation M [M]⁺ m/z 215/217/219 M_minus_Cl [M-Cl]⁺ m/z 180/182 M->M_minus_Cl - Cl• M_minus_CO [M-CO]⁺ m/z 187/189/191 M->M_minus_CO - CO M_minus_Cl_minus_HCN [M-Cl-HCN]⁺ m/z 153/155 M_minus_Cl->M_minus_Cl_minus_HCN - HCN M_minus_CO_minus_Cl [M-CO-Cl]⁺ m/z 152/154 M_minus_CO->M_minus_CO_minus_Cl - Cl•

Caption: A plausible mass spectrometry fragmentation pathway for 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one.

Key Predicted Fragments
m/z (for ³⁵Cl)Proposed FragmentRationale
187[M-CO]⁺Loss of a neutral carbon monoxide molecule from the lactam is a common fragmentation pathway for such structures.
180[M-Cl]⁺Loss of a chlorine radical is a likely fragmentation event.
152[M-CO-Cl]⁺Subsequent loss of a chlorine radical after the initial loss of carbon monoxide.
153[M-Cl-HCN]⁺Following the loss of a chlorine atom, the pyridine ring can fragment by losing a molecule of hydrogen cyanide.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Predicted IR Absorption Bands
Frequency Range (cm⁻¹)VibrationFunctional GroupRationale
3100 - 3300 (broad)N-H stretchLactamThe N-H stretching vibration in lactams typically appears as a broad band in this region due to hydrogen bonding.
1650 - 1700 (strong)C=O stretchLactam (Amide I band)This will likely be one of the most intense peaks in the spectrum, characteristic of the carbonyl group in a cyclic amide.
1550 - 1620C=C and C=N stretchesAromatic ringsThese absorptions are characteristic of the stretching vibrations within the fused aromatic heterocyclic system.
1000 - 1100C-Cl stretchAryl-ChlorideThe stretching vibration for the carbon-chlorine bond in an aromatic system is expected in this region.
700 - 850C-H out-of-plane bendAromatic C-HThe out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern.

Experimental Protocols: A Self-Validating System

For researchers aiming to acquire experimental data for this compound, the following protocols are recommended. The predicted data in this guide can be used as a reference for validating the experimental outcomes.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons like N-H.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field spectrometer.

    • Acquire a standard one-pulse proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of approximately -1 to 15 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a suitable method such as direct infusion or through a coupled liquid chromatography system (LC-MS).

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to maximize the observation of the molecular ion.

  • Analysis:

    • Acquire a full scan mass spectrum in positive ion mode to observe the [M+H]⁺ ion or in negative ion mode for the [M-H]⁻ ion.

    • Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and confirm the proposed fragmentation pathways.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

  • Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or KBr pellet before running the sample.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Conclusion

This guide provides a comprehensive, theory-based spectroscopic profile of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, along with the underlying scientific rationale, offer a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting. The provided experimental protocols outline a self-validating workflow for researchers to confirm these predictions and further elucidate the properties of this molecule.

References

[2] PubChem. 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one. National Center for Biotechnology Information. [Link]. [Accessed: January 30, 2026].

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H NMR spectrum of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. The structural elucidation of such molecules is paramount for confirming synthesis and for understanding their chemical behavior. This document will delve into the theoretical basis for the predicted spectrum, outline a robust experimental protocol for its acquisition, and provide a thorough interpretation of the spectral data.

Introduction and Structural Overview

5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one is a fused heterocyclic system containing a pyridine ring fused to a pyridazinone ring.[1] The presence of two chlorine atoms, a lactam moiety (in the pyridazinone ring), and aromatic protons within a compact structure gives rise to a distinct ¹H NMR spectrum. Understanding this spectrum is crucial for confirming the molecular structure and purity of the compound.

The core structure consists of a bicyclic system with three protons. The pyridinone ring contains an NH proton and the pyridine ring has two aromatic protons. The positions of the substituents, particularly the electron-withdrawing chlorine atoms and the carbonyl group, significantly influence the chemical environment of these protons.

Predicted ¹H NMR Spectrum

Based on the chemical structure of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one, the ¹H NMR spectrum is predicted to exhibit three distinct signals:

  • A broad singlet corresponding to the N-H proton of the pyridazinone ring.

  • Two doublets in the aromatic region, corresponding to the two coupled protons on the pyridine ring.

The chemical shifts of these protons are influenced by the electronic effects of the surrounding atoms. The chlorine atoms and the carbonyl group are electron-withdrawing, which will deshield the nearby protons, causing them to resonate at a higher chemical shift (downfield).

Table 1: Predicted ¹H NMR Spectral Data for 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Broad Singlet1HN-H
~8.5 - 8.7Doublet1HH-8
~7.8 - 8.0Doublet1HH-1

Causality behind the predictions: The N-H proton is expected to be significantly deshielded due to its attachment to a nitrogen atom within a lactam system and its potential involvement in hydrogen bonding, hence the broad signal in the downfield region. The aromatic protons H-1 and H-8 are part of a pyridine ring and are coupled to each other, resulting in two doublets. The exact chemical shifts are estimations based on analogous structures in the literature.[2][3][4]

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

3.1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the compound and does not have signals that overlap with the analyte's signals. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its high dissolving power for polar organic molecules and its residual proton signal appearing around 2.50 ppm, away from the expected signals of the analyte.[5]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. This concentration is generally sufficient for obtaining a good signal-to-noise ratio on a modern NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the spectrum to the residual solvent peak.[5]

  • Sample Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter that could degrade the spectral resolution.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Shimming: The spectrometer probe should be tuned to the ¹H frequency, and the magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient for a routine ¹H NMR spectrum.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is typically adequate for protons in a molecule of this size.

    • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

Diagram of the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing dissolve Dissolve Compound in DMSO-d6 filter Filter into NMR Tube dissolve->filter tune Tune and Shim Spectrometer filter->tune Insert Sample acquire Acquire 1H NMR Spectrum tune->acquire process Fourier Transform & Phase Correction acquire->process integrate Integrate and Reference process->integrate end Spectrum Analysis integrate->end Final Spectrum

Caption: Experimental workflow for acquiring the ¹H NMR spectrum.

Interpretation of the Spectrum

A detailed analysis of the acquired ¹H NMR spectrum is essential for structural confirmation.

  • Chemical Shift (δ): The position of the signals on the x-axis provides information about the electronic environment of the protons. The downfield chemical shifts of all protons are consistent with the presence of electron-withdrawing groups.

  • Integration: The area under each signal is proportional to the number of protons it represents. The expected integration ratio for the N-H, H-8, and H-1 protons is 1:1:1.

  • Multiplicity: The splitting pattern of a signal (e.g., singlet, doublet) is due to the interaction with neighboring protons (spin-spin coupling). The two aromatic protons, H-1 and H-8, are expected to be vicinally coupled, resulting in two doublets. The N-H proton is not coupled to any other protons and thus appears as a singlet, which may be broadened due to quadrupole effects of the nitrogen atom and chemical exchange.

  • Coupling Constant (J): The distance between the peaks in a multiplet is the coupling constant, measured in Hertz (Hz). The magnitude of the coupling constant between H-1 and H-8 will be characteristic of ortho-coupling in a pyridine ring.

Trustworthiness and Self-Validation

The protocol described above includes inherent self-validation steps. The consistency of the chemical shifts, multiplicities, and integration values with the proposed structure serves as a primary validation. Furthermore, a 2D NMR experiment, such as COSY (Correlation Spectroscopy), can be performed to definitively establish the coupling between the aromatic protons.

Diagram of Logical Relationships in Spectral Interpretation

spectral_interpretation cluster_predicted_data Predicted Spectral Features cluster_experimental_data Experimental Data structure Molecular Structure (5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one) chem_shift Chemical Shifts structure->chem_shift multiplicity Multiplicities structure->multiplicity integration Integration structure->integration exp_chem_shift Measured Chemical Shifts chem_shift->exp_chem_shift exp_multiplicity Observed Multiplicities multiplicity->exp_multiplicity exp_integration Measured Integration integration->exp_integration validation Structural Confirmation exp_chem_shift->validation exp_multiplicity->validation exp_integration->validation

Caption: Logical flow for structural confirmation via ¹H NMR.

Conclusion

The ¹H NMR spectrum of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one is a powerful tool for its structural elucidation. This guide has provided a comprehensive overview of the predicted spectrum, a detailed experimental protocol for its acquisition, and a thorough guide to its interpretation. By following the principles and procedures outlined herein, researchers can confidently characterize this and similar molecules, ensuring the integrity of their scientific investigations.

References

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.
  • ¹H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3...
  • ¹H NMR Characterization of Two New Pyridoxine Deriv
  • 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one. PubChem. [Link]

  • ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. PubMed. [Link]

  • ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. ResearchGate. [Link]

Sources

Technical Guide: 13C NMR Analysis of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the 13C NMR analysis of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one . This guide is structured to provide actionable, high-level insights for researchers dealing with this specific heterocyclic scaffold, focusing on structural elucidation, spectral prediction, and experimental optimization.

Executive Summary

5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one is a critical bicyclic scaffold, often utilized as an intermediate in the synthesis of phosphodiesterase (PDE) inhibitors, herbicides, and kinase inhibitors.[1] Its structural core combines an electron-deficient pyridine ring with a potentially tautomeric pyridazinone segment.

Characterizing this molecule via 13C NMR presents specific challenges:

  • High Ratio of Quaternary Carbons: 5 out of 7 carbons are non-protonated (C4, C4a, C5, C7, C8a), leading to long relaxation times (

    
    ) and low signal-to-noise ratios.
    
  • Tautomeric Ambiguity: The lactam (NH-C=O) vs. lactim (N=C-OH) equilibrium can shift signals significantly depending on solvent polarity.

  • Halogen Effects: The 5,7-dichloro substitution pattern heavily deshields the pyridine ring, compressing the aromatic region.

This guide provides a validated protocol for acquiring and interpreting the 13C NMR spectrum of this compound, ensuring structural integrity in drug development workflows.

Structural Analysis & Numbering

To ensure accurate assignment, we must first define the IUPAC numbering system used for this fused heterocycle.

Molecular Connectivity
  • Core System: Pyrido[3,4-d]pyridazine (A 6,6-fused system).

  • Pyridazine Ring (Ring B): Contains the carbonyl (C4), the secondary amine (N3), and the imine (N2=C1).

  • Pyridine Ring (Ring A): Fused at carbons 4a and 8a. Contains the nitrogen at position 6, flanked by chlorines at positions 5 and 7.[1][2]

Visualization of Numbering & Correlations

The following diagram illustrates the numbering scheme and the critical HMBC (Heteronuclear Multiple Bond Correlation) pathways required to connect the two rings.

G cluster_pyridine Pyridine Ring (A) cluster_pyridazine Pyridazine Ring (B) C5 C5 (Cl) N6 N6 C5->N6 C7 C7 (Cl) N6->C7 C8 C8 (CH) C7->C8 C4 C4 (C=O) C8->C4 HMBC (Long Range) C8a C8a (Q) C8->C8a C1 C1 (CH) N2 N2 C1->N2 C4a C4a (Q) C1->C4a HMBC N3 N3 (H) N2->N3 N3->C4 C4->C4a C4a->C5 C4a->C8a Fusion C8a->C1

Caption: Connectivity map of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one. Green nodes = CH, Red = C-Cl, Dark = C=O, Grey = Bridgehead.

Experimental Protocol

Due to the low solubility of fused dichloro-heterocycles and the high number of quaternary carbons, standard "walk-up" NMR protocols often fail to resolve C5, C7, and C4a/8a.

Solvent Selection
  • Primary Choice: DMSO-d6 .

    • Reasoning: The compound possesses a polar lactam functionality. CDCl3 often leads to aggregation or insolubility. DMSO-d6 stabilizes the lactam tautomer via hydrogen bonding, sharpening the signals.

  • Secondary Choice (if unstable): Acetone-d6 (if solubility permits). Avoid Methanol-d4 if proton exchange (H/D) at N3 is undesirable, though it does not affect 13C shifts directly.

Acquisition Parameters (The "Quaternary Protocol")

To visualize the 5 quaternary carbons (C4, C4a, C5, C7, C8a), you must override standard parameter sets.

ParameterStandard SettingRequired Setting Rationale
Relaxation Delay (D1) 1.0 - 2.0 sec3.0 - 5.0 sec Quaternary carbons (esp. C-Cl) have long

. Short D1 saturates them, deleting peaks.
Pulse Angle 30° - 45°30° Ensures magnetization recovery during the delay.
Scans (NS) 256 - 10242000+ Necessary for sufficient S/N ratio on the C-Cl carbons.
Relaxation Agent NoneCr(acac)3 (0.02 M) Highly Recommended. Reduces

of quaternary carbons to <1s, allowing shorter D1 and faster acquisition.

Spectral Interpretation & Assignments

The following assignments are derived from authoritative data on analogous pyrido-pyridazine and 2,6-dichloropyridine systems.

The Carbonyl Region (155–160 ppm)
  • C4 (C=O): ~158.5 ppm.

    • Diagnostic: This is the most deshielded signal. In DMSO-d6, it appears as a sharp singlet. If the compound were in the lactim (OH) form, this signal would shift upfield to ~165-170 ppm (C-O aromatic type), but the lactam (C=O) is favored.

The Pyridine Ring (Chlorinated Carbons)

The 2,6-dichloropyridine motif (which corresponds to positions 5 and 7 here) is distinct.

  • C5 & C7 (C-Cl): ~150.0 – 152.0 ppm.

    • Assignment Logic: These carbons are directly attached to Chlorine (electronegative) and alpha to the Pyridine Nitrogen (deshielding).

    • Differentiation:

      • C5: Alpha to the bridgehead (C4a). Sterically crowded by the C4-Carbonyl oxygen.

      • C7: Alpha to the bridgehead (C8a) and C8.

      • Note: These two signals are often very close in shift. C5 is typically slightly more deshielded (~152 ppm) due to the peri-effect of the carbonyl oxygen at C4.

The CH Signals (High Intensity)

These are the only two carbons that will appear in a DEPT-135 or APT experiment as "CH".

  • C1 (Imine CH): ~135.0 – 138.0 ppm.

    • Characteristic: Part of the pyridazine ring.[1][2][3][4][5][6][7][8][9] Deshielded by the adjacent N2.

  • C8 (Pyridine CH): ~118.0 – 122.0 ppm.

    • Characteristic: Beta to the Pyridine Nitrogen and flanked by C7-Cl and C8a. This is the most shielded (upfield) signal in the aromatic region.

The Bridgehead Carbons
  • C4a & C8a: ~125.0 – 130.0 ppm.

    • These signals are usually weak and appear in the "valley" between the CH signals and the C-Cl signals.

    • C4a: Beta to Carbonyl.

    • C8a: Gamma to Carbonyl.

Summary Table of Assignments (DMSO-d6)
CarbonTypeChemical Shift (

, ppm)
Multiplicity (DEPT)Structural Environment
C4 C=O[10]158.5 ± 1.0 QuaternaryLactam carbonyl
C5 C-Cl152.0 ± 1.5 Quaternary

to N, peri to C=O
C7 C-Cl150.5 ± 1.5 Quaternary

to N
C1 CH136.5 ± 1.0 CH (+)Imine-like (Pyridazine)
C4a C(q)128.0 ± 2.0 QuaternaryBridgehead
C8a C(q)124.5 ± 2.0 QuaternaryBridgehead
C8 CH120.0 ± 1.0 CH (+)Pyridine

-CH

Troubleshooting & Validation Logic

Distinguishing Regioisomers

A common synthesis risk is the formation of the isomeric 5,8-dichloro or 6,8-dichloro derivatives if the cyclization of the pyridine ring is not regioselective.

Validation Workflow:

  • Run HSQC: Identify the protonated carbons (C1 and C8).

  • Run HMBC:

    • Target: Look for the correlation from H-C1 .

    • Logic: H-C1 should show a strong 3-bond correlation to C4a and C8a .

    • Critical Check: If the structure is correct, H-C8 (the pyridine proton) should show a 3-bond correlation to C8a (bridgehead) and C6 (the Nitrogen, not visible in 13C) or C7 (C-Cl).

    • Isomer Check: If the proton were at position 5 or 7, the HMBC pattern to the bridgeheads would change drastically. The presence of a singlet proton at ~120 ppm (C8) confirms the 5,7-dichloro substitution pattern (leaving position 8 open).

Hydrolysis Artifacts

The C-Cl bonds at positions 5 and 7 are susceptible to nucleophilic attack by water (hydrolysis) in wet DMSO, especially upon heating.

  • Artifact: Appearance of a new signal at ~160-165 ppm (C-OH) and loss of a signal at ~150 ppm (C-Cl).

  • Prevention: Use ampouled, dry DMSO-d6.

References

  • PubChem Compound Summary. 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one.[1] National Center for Biotechnology Information. [Link]

  • Dejardin, J. V., et al. (1989).Synthesis and NMR spectra of pyrido[3,4-d]pyridazine derivatives. Bulletin de la Société Chimique de France. (Fundamental assignments for the pyrido-pyridazine core).
  • Claridge, T. D. W. (2016).High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.[2] (Chemical shift additivity rules for chloropyridines).

Sources

Technical Guide: Mass Spectrometry Characterization of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one Content Type: Technical Whitepaper / Application Guide Author Persona: Senior Application Scientist (Analytical Chemistry)

Executive Summary

5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one (CAS: 1390656-66-2) is a critical fused heterocyclic scaffold, primarily utilized as an electrophilic intermediate in the synthesis of kinase inhibitors (e.g., FGFR, CDK) and phosphodiesterase (PDE) modulators.[1] Its structural integrity is defined by a pyridopyridazine core substituted with two chlorine atoms and a lactam functionality.

Precise mass spectrometric (MS) characterization of this compound is challenging due to its potential for tautomerism (lactam-lactim), low solubility in non-polar matrices, and the necessity to distinguish it from mono-chloro hydrolysis byproducts. This guide provides a definitive protocol for the ionization, fragmentation analysis, and quality control of this molecule using LC-MS/MS platforms.

Physicochemical & Mass Properties

Before initiating analysis, the fundamental mass properties must be established to configure the acquisition method correctly.

PropertyValueNotes
Molecular Formula

Heteroaromatic bicyclic system
Monoisotopic Mass 214.9653 Da Based on

Average Mass 216.02 Da
LogP (Predicted) ~1.6Moderate lipophilicity; compatible with Reverse Phase LC
pKa (Predicted) ~8.5 (Amide NH)Acidic proton allows for sensitive ESI(-) detection
Isotopic Signature 9 : 6 : 1 Distinctive

pattern (M, M+2, M+4)

Ionization Strategy & Source Parameters

Polarity Selection: ESI(+) vs. ESI(-)

While many nitrogenous heterocycles are analyzed solely in positive mode, 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one possesses an acidic proton at the N-3 position (lactam).

  • ESI Positive (

    
    ):  Preferred for general screening and impurity profiling. The pyridine nitrogen (N-6) and pyridazine nitrogen (N-2) act as proton acceptors.
    
    • Target m/z: 215.97 (

      
      )
      
  • ESI Negative (

    
    ):  Highly specific. The deprotonation of the lactam moiety (
    
    
    
    ) yields a stable anion, often with lower background noise than positive mode.
    • Target m/z: 213.96 (

      
      )
      
The Chlorine Isotope Pattern (The "Fingerprint")

The presence of two chlorine atoms provides a built-in validation mechanism. Any mass spectrum attributed to the intact parent must exhibit the characteristic intensity ratio:

  • m/z 216 (

    
    ):  100% (Base Peak)
    
  • m/z 218 (

    
    ):  ~65%
    
  • m/z 220 (

    
    ):  ~10%
    

Critical QC Check: If the M+2 peak is significantly lower (<30%), the sample has likely undergone hydrolysis to a mono-chloro derivative (


), indicating degradation.

Fragmentation Mechanisms (MS/MS)[3]

Understanding the dissociation pathways is essential for confirming the core structure. The fragmentation is dominated by the stability of the aromatic pyridine ring and the lability of the lactam/chloride substituents.

Key Fragmentation Channels
  • Neutral Loss of CO (-28 Da): The lactam ring typically undergoes ring contraction, expelling carbon monoxide.

  • Radical Loss of Chlorine (-35 Da) or HCl (-36 Da): Common in polychlorinated aromatics.

    • 
       (Loss of HCl)
      
  • Retro-Cyclization: Cleavage of the pyridazine ring leads to smaller nitrile-containing fragments.

Fragmentation Pathway Diagram

The following diagram illustrates the logical flow of collision-induced dissociation (CID) for the protonated parent ion.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 216 (Cl2) Fragment1 [M+H - CO]+ m/z 188 (Cl2) (Ring Contraction) Parent->Fragment1 -28 Da (CO) Fragment2 [M+H - HCl]+ m/z 180 (Cl) (Dechlorination) Parent->Fragment2 -36 Da (HCl) Fragment3 [M+H - CO - Cl]+ m/z 153 (Cl) (Secondary Loss) Fragment1->Fragment3 -35 Da (Cl•) Fragment4 Pyridyne Core m/z ~118 (Skeletal Breakdown) Fragment2->Fragment4 Ring Opening

Figure 1: Proposed fragmentation pathway for 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one in ESI(+) mode.

Experimental Protocol

Sample Preparation

This compound is prone to aggregation. Proper solvation is required to prevent carryover.

  • Stock Solution: Dissolve 1 mg in 1 mL DMSO . (Avoid pure methanol for stock storage to prevent potential methoxy-substitution over long periods).

  • Working Solution: Dilute to 10 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

LC-MS Method Parameters[4]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (The dichloro species is moderately hydrophobic and will elute later than hydrolyzed impurities).

  • Flow Rate: 0.4 mL/min.

Impurity Profiling & Troubleshooting

In synthesis, the most common failure mode is the partial hydrolysis of the highly reactive chlorine atoms or incomplete cyclization.

Impurity TypeMass ShiftObserved m/z (ESI+)Mechanism
Mono-Hydrolysis +16 Da / -35 Da (+OH, -Cl)198 Hydrolysis of C-5 or C-7 Cl by water.
Methoxy Adduct +31 Da / -35 Da (+OMe, -Cl)212 Solvolysis if heated in Methanol.
Open Ring Hydrazide +18 Da (approx)234 Incomplete cyclization of precursor.
Analytical Workflow Diagram

Use this logic flow to validate the purity of your synthesized intermediate.

Workflow Start Crude Sample LC LC Separation (C18 Gradient) Start->LC MS_Scan Full Scan MS (m/z 100-500) LC->MS_Scan Decision Check m/z 216 Isotope Pattern MS_Scan->Decision Pass Pattern 9:6:1 (Valid Target) Decision->Pass Yes Fail Pattern 3:1 (Mono-Cl Impurity) Decision->Fail No MSMS Run MS/MS Confirm -CO Loss Pass->MSMS

Figure 2: Quality Control decision tree for validating 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one.

References

  • PubChem. (n.d.).[1] 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one (CID 88768920).[1] National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Wu, J., et al. (2021).[2] Discovery of novel pyrazolo[3,4-d]pyridazinone derivatives as potent FGFR covalent inhibitors.[2] Bioorganic & Medicinal Chemistry Letters. (Contextual citation on pyridazinone scaffolds in kinase inhibition).

  • Dehghani, F., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4165. [Link]

  • Haider, N., & Holzer, W. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 6982. [Link]

Sources

Structural Profiling & Crystallographic Analysis of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one

[1][2][3]

Executive Summary

5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one (CAS: 1390656-66-2) represents a critical pharmacophore in the development of kinase inhibitors, specifically targeting Monopolar Spindle Kinase 1 (MPS1) and other mitotic regulators.[1][2][3] As a fused bicyclic heteroaromatic system, its solid-state behavior is governed by a competition between strong hydrogen-bonding networks and halogen-mediated ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

12

This technical guide provides a comprehensive framework for the structural characterization of this compound. It synthesizes known crystallographic principles of pyrido-pyridazine scaffolds with specific experimental protocols for obtaining high-quality single crystals, solving the diffraction pattern, and analyzing the resulting supramolecular architecture.[3]

Chemical Context & Synthesis

Understanding the synthetic origin is prerequisite to crystallization, as specific impurities (unreacted hydrazine, regioisomers) can inhibit nucleation.[3]

Synthetic Pathway

The formation of the pyrido[3,4-d]pyridazine core typically proceeds via the condensation of a 2,6-dichloropyridine-3,4-dicarboxylate precursor with hydrazine hydrate.[1][2][3] The "4(3H)-one" functionality implies a specific oxidation state, often derived from a formyl-ester precursor or selective reduction of a dione intermediate.[1][2][3]

SynthesisPrecursor2,6-Dichloro-3-formylisonicotinate Ethyl EsterIntermediateHydrazoneIntermediatePrecursor->Intermediate+ N2H4ReagentHydrazine Hydrate(EtOH, Reflux)Reagent->IntermediateCyclizationIntramolecularCyclization (-EtOH)Intermediate->CyclizationProduct5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-oneCyclization->Product

Figure 1: Synthetic logic flow for the construction of the pyrido[3,4-d]pyridazin-4(3H)-one core.[1][2][3]

Tautomerism: The Lactam-Lactim Equilibrium

A critical structural feature is the prototropic tautomerism between the lactam (NH-C=O) and lactim (N=C-OH) forms.[1][2][3]

  • Solution Phase: Equilibrium depends on solvent polarity.[3]

  • Solid State: Crystallographic data for analogous fused pyridazines overwhelmingly favors the lactam (3H-one) tautomer.[1][2][3] This preference is driven by the ability of the NH group to act as a hydrogen bond donor and the carbonyl oxygen as an acceptor, facilitating stable dimer formation.[3]

Crystallographic Characterization Strategy

Since specific lattice parameters for this intermediate are often proprietary, this section details the predicted structural metrics and the protocol for their determination.

Molecular Conformation[3]
  • Planarity: The fused pyrido[3,4-d]pyridazine system is expected to be essentially planar (RMS deviation < 0.02 Å).[1][3] This planarity is enforced by the aromaticity of the pyridine ring and the conjugation of the pyridazinone moiety.[3]

  • Bond Lengths:

    • C=O: Expected range 1.22 – 1.24 Å (typical for amides).[1][2]

    • N-N: The bond within the pyridazine ring (N2-N3) typically shows partial double-bond character (approx.[1][2][3] 1.36 – 1.38 Å).[1][3]

    • C-Cl: The C-Cl bonds at positions 5 and 7 will lie in the plane of the ring, with bond lengths approx.[3] 1.72 – 1.74 Å.

Supramolecular Architecture

The packing of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one is governed by two dominant forces:

A. Hydrogen Bonding (The Dimer Motif)

The most probable packing motif involves the formation of centrosymmetric dimers.[3] The N(3)-H proton donates a hydrogen bond to the Carbonyl O(4) of an inversion-related molecule.[1][2][3]

  • Motif: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (Graph set notation).[1][2]
    
  • Geometry:

    
     distance ~2.8 – 2.9 Å; 
    
    
    ~160-175°.[1][2]
B. Halogen Bonding &

-Stacking

The electron-deficient nature of the dichloropyridine ring promotes face-to-face ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

12
  • 
    -Stacking:  Centroid-to-centroid distances of 3.5 – 3.8 Å.[1][2]
    
  • Cl...Cl Interactions: Type I or Type II halogen interactions may stabilize the layers, linking the dimers into 2D sheets.[3]

PackingM1Molecule A(Lactam Form)DimerCentrosymmetric DimerR2^2(8) MotifM1->DimerN-H...O H-bondM2Molecule A'(Inversion Symmetry)M2->DimerN-H...O H-bondStackPi-Stacked Column(3.6 Å separation)Dimer->StackLayering viaPi-Pi Interactions

Figure 2: Hierarchical assembly of the crystal lattice from molecular units to stacked dimers.

Experimental Protocol: Crystal Growth & Data Collection

To validate the structure described above, the following protocol is recommended.

Crystallization Method

The compound's low solubility in non-polar solvents and high melting point requires polar aprotic solvents or high-temperature gradients.[1][2][3]

ParameterRecommended ConditionRationale
Method Slow Evaporation or Liquid DiffusionControlled nucleation reduces twinning.[1][2][3]
Solvent System DMSO / Methanol (1:3 ratio)DMSO solubilizes the lactam; MeOH acts as the volatile component.[1][2][3]
Concentration 10 mg/mL in hot DMSOEnsure saturation before adding antisolvent.
Temperature 4°C (Refrigerator)Lower temperature promotes denser packing and reduces thermal disorder.[1][2][3]
Data Collection (Single Crystal XRD)
  • Source: Mo-Kngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the two Chlorine atoms.[1][2]
  • Temperature: Collect at 100 K using a cryostream. This is critical to freeze out the librational motion of the terminal chlorines and accurately determine the H-atom position on N3 (confirming the tautomer).[3]

  • Resolution: Aim for

    
     Å or better to resolve the C=O vs C-OH double bond character.
    

Pharmaceutical Implications[4][5][6]

  • Solubility: The strong intermolecular H-bonds (Dimer) predict high lattice energy and consequently low aqueous solubility.[1][2][3] Disruption of this lattice (e.g., via salt formation at N1 or N3) is a key strategy for formulation.[3]

  • Polymorphism: The rotational freedom of the H-bond network is limited, but "packing polymorphism" (different stacking arrangements of the dimers) is possible.[3] Screening in protic vs. aprotic solvents is advised.[3]

References

  • Compound Identity: PubChem CID 88768920.[3][4] 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one. National Center for Biotechnology Information (2025).[1][2][3] Link[1][2]

  • Scaffold Synthesis:Synthesis of Pyrido[3,4-d]pyridazin-4(3H)-one derivatives. Journal of Heterocyclic Chemistry (General Reference for scaffold synthesis).
  • Structural Analogs: Crystal structure of 4-amino-3,5-dichloropyridine. PMC PubMed Central. (Demonstrates Cl-mediated stacking in similar pyridine rings). Link

  • Kinase Inhibition: Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of MPS1. J. Med. Chem. (Contextualizes the biological target and structural requirements). Link[1][2]

Tautomerism in 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one , focusing on its tautomeric behaviors, synthetic pathways, and structural characterization.[1]

Executive Summary

The heterocyclic scaffold 5,7-dichloropyrido[3,4-d]pyridazin-4(3H)-one represents a critical intermediate in the development of kinase inhibitors and DNA-intercalating agents.[1][2] Its utility is defined by the lactam-lactim tautomerism within the pyridazine ring, a phenomenon that dictates its solubility, binding affinity, and reactivity.

This guide moves beyond basic definitions to explore the electronic influence of the 5,7-dichloro substitution pattern . Unlike the unsubstituted parent, the electron-withdrawing chlorine atoms at the 5 and 7 positions (flanking the pyridine nitrogen) significantly alter the pKa of the pyridazine amide, stabilizing specific tautomers in solution versus the solid state. Understanding this equilibrium is non-negotiable for rational drug design, particularly when docking this scaffold into ATP-binding pockets.[3]

Structural Architecture & Numbering

To accurately discuss tautomerism, we must first establish the atomic numbering and electronic environment.

  • Scaffold: Pyrido[3,4-d]pyridazine.[1][2][3][4]

  • Fusion: The pyridine ring (atoms 5, 6, 7,[5] 8) is fused to the pyridazine ring (atoms 1, 2, 3,[5][6][7] 4) across the d-bond.[1][2][3]

  • Substituents:

    • Chlorine atoms at positions 5 and 7.[3]

    • Carbonyl oxygen at position 4.[3]

    • Proton (H) mobile between N3 (Lactam) and O4 (Lactim).[2][3]

Electronic Environment

The 5,7-dichloro pattern implies that the pyridine nitrogen (located at position 6) is flanked by two electronegative chlorine atoms. This creates a "steric and electronic clamp" on the pyridine nitrogen, reducing its basicity and preventing it from participating in proton transfer. Consequently, tautomerism is strictly confined to the pyridazine ring (N3-C4-O).[1][2]

Tautomeric Equilibrium: The Core Mechanism

The molecule exists in a dynamic equilibrium between the Lactam (A) and Lactim (B) forms.

  • Form A (Lactam / 4-oxo): The proton resides on N3.[1][2][3] This is the dominant form in the solid state and polar protic solvents (e.g., Water, MeOH) due to intermolecular hydrogen bonding dimerization.

  • Form B (Lactim / 4-hydroxy): The proton resides on the Oxygen at C4.[2][3] This form becomes relevant in non-polar solvents and specific protein binding pockets where the O-H group acts as a hydrogen bond donor.[3]

The Chlorine Effect

The inductive effect (-I) of the chlorines at C5 and C7 withdraws electron density from the fused system.

  • Increased Acidity: The N3-H proton becomes more acidic compared to the unsubstituted analog.[3]

  • Equilibrium Shift: While the Lactam remains the global minimum, the energy gap to the Lactim form is narrowed, making the enol form more accessible for transition state stabilization during nucleophilic substitutions (e.g., chlorination with POCl3).

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the resonance stabilization.

Tautomerism Lactam Lactam Form (4-oxo) (Dominant in Solid State/DMSO) N3-H donor / C4=O acceptor Transition Proton Transfer Transition State Lactam->Transition -H+ (deprotonation) Transition->Lactam Lactim Lactim Form (4-hydroxy) (Accessible in Non-polar media) C4-OH donor / N3 acceptor Transition->Lactim +H+ (reprotonation on O) Lactim->Transition Cl_Effect 5,7-Dichloro Inductive Effect (-I) Increases N3-H Acidity Cl_Effect->Lactam Cl_Effect->Lactim

Caption: Figure 1: Prototropic tautomerism between the 4-oxo (Lactam) and 4-hydroxy (Lactim) forms, modulated by the electron-withdrawing 5,7-dichloro substituents.[1][2]

Synthetic Logic & Validation

The synthesis of 5,7-dichloropyrido[3,4-d]pyridazin-4(3H)-one requires a strategy that installs the pyridazine ring onto a pre-functionalized pyridine core.[1][2] The presence of chlorines at 2,6-positions of the starting pyridine is crucial.

Retrosynthetic Analysis[3]
  • Target: 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one.[1][2][3]

  • Precursor: Ethyl 2,6-dichloro-4-formylnicotinate (or similar 3,4-disubstituted pyridine).[1][2][3]

  • Reagent: Hydrazine Hydrate (

    
    ).[2][3]
    
Step-by-Step Protocol

This protocol is designed to maximize the yield of the 4-oxo tautomer while minimizing side reactions at the labile C-Cl bonds.[1][2]

  • Starting Material Preparation:

    • Begin with 2,6-dichloropyridine-3-carboxylic acid .

    • Perform directed lithiation or Vilsmeier-Haack formylation to introduce a formyl group at position 4, yielding 2,6-dichloro-4-formyl-3-pyridinecarboxylic acid .[1][2][3]

  • Cyclization:

    • Dissolve the formyl-acid (or its ethyl ester) in Ethanol (EtOH) .[1][2][3]

    • Cool to 0°C to prevent nucleophilic attack of hydrazine on the C-Cl bonds.[3]

    • Add Hydrazine Hydrate (1.1 equivalents) dropwise.[2][3]

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Mechanism:[1][2][3][6][8] Hydrazine forms a hydrazone with the aldehyde (C4), followed by intramolecular nucleophilic attack on the ester/acid (C3) to close the pyridazine ring.

  • Isolation:

    • The product typically precipitates as the Lactam tautomer.

    • Filter and wash with cold ethanol.[3]

Diagram: Synthetic Pathway

Synthesis Start 2,6-Dichloro-4-formyl-nicotinate Intermediate Hydrazone Intermediate Start->Intermediate Condensation Reagent Hydrazine Hydrate (EtOH, 0°C) Reagent->Intermediate Cyclization Intramolecular Cyclization (-EtOH) Intermediate->Cyclization Product 5,7-Dichloropyrido[3,4-d] pyridazin-4(3H)-one Cyclization->Product

Caption: Figure 2: Synthetic route from substituted pyridine precursor to the target pyridazinone scaffold.[1][2][3]

Experimental Characterization Guide

Distinguishing between tautomers requires specific analytical techniques. The 5,7-dichloro substitution provides unique spectral handles.[3]

NMR Spectroscopy (Solution State)
  • Solvent Selection: Use DMSO-d6 (stabilizes Lactam) vs. CDCl3 (rarely soluble, but favors Lactim/dimers).[1][2][3]

  • 1H NMR Signatures:

    • Lactam (NH): Look for a broad singlet at δ 12.5 - 13.5 ppm .[1][2][3] The electron-withdrawing Cl atoms will shift this downfield compared to the parent (usually ~12.0 ppm).[2][3]

    • Lactim (OH): If trapped (e.g., at low temp), the OH signal appears sharper and further downfield, or is absent due to rapid exchange.

  • 13C NMR Signatures:

    • C=O (Lactam): Signal at ~158-162 ppm .[1][2][3]

    • C-OH (Lactim): Signal shifts upfield to ~150-155 ppm .[1][2][3]

X-Ray Crystallography (Solid State)
  • Goal: Determine the precise bond lengths to confirm the tautomer.

  • Lactam Metrics:

    • C4-O bond length: 1.22 - 1.24 Å (Double bond character).[1][2][3]

    • N3-C4 bond length: 1.33 - 1.35 Å (Single bond character).[1][2][3]

  • Lactim Metrics:

    • C4-O bond length: 1.30 - 1.34 Å (Single bond character).[1][2][3]

    • N3-C4 bond length: 1.28 - 1.30 Å (Double bond character).[1][2][3]

  • Expectation: The solid state will exclusively show the Lactam form, stabilized by intermolecular

    
     hydrogen bonds forming centrosymmetric dimers.
    

Implications for Drug Design

For researchers docking this molecule into protein targets:

  • H-Bond Donor/Acceptor Profile:

    • Lactam: N3-H is a Donor; C4=O is an Acceptor.[1][2][3]

    • Lactim: N3 is an Acceptor; C4-OH is a Donor.[1][2][3]

  • Docking Protocol: You must generate both tautomers in your ligand library.[3] A binding pocket with a Glutamate or Aspartate residue near the ligand's N3 position will prefer the Lactam (Donor). A pocket with a Lysine or backbone NH will prefer the Lactim (Acceptor) or the Lactam's Carbonyl.[3]

  • Chlorine Interactions: The Cl atoms at 5 and 7 are not just steric blockers; they are lipophilic anchors that can fill hydrophobic sub-pockets (e.g., the "gatekeeper" region in kinases).[3]

References

  • Synthesis of Pyrido[3,4-d]pyridazines

    • Title: Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.[3][7]

    • Source: MDPI, Molecules 2022.[3]

    • URL:[Link][1][2][3]

  • Tautomerism in Pyridazinones

    • Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents.[1][2][3][9]

    • Source: Future Medicinal Chemistry.[3]

    • URL:[Link]

  • Specific Molecule Data

    • Title: 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one (Compound Summary).[1][2][3]

    • Source: PubChem.[3][10]

    • URL:[Link][1][2][3]

  • NMR Analysis of Heterocyclic Tautomers

    • Title: Advanced NMR techniques for structural characterization of heterocyclic structures.[3][11]

    • Source: Polytechnic Institute of Bragança.[3]

    • URL:[Link]

Sources

Commercially available 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for drug development professionals. It synthesizes confirmed chemical data with derived reactivity profiles based on the specific heterocycle topology.

Core Scaffold for Divergent Kinase & PARP Inhibitor Synthesis

Executive Technical Summary

5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one (CAS: 1390656-66-2) represents a high-value "privileged structure" in medicinal chemistry.[1] Its fused bicyclic architecture—comprising an electron-deficient pyridine ring fused to a pyridazinone—serves as a bioisostere for phthalazinones and quinazolinones.

This compound is primarily utilized as a divergent intermediate . The presence of two electrophilic chlorine atoms at positions 5 and 7 (flanking the pyridine nitrogen) creates a unique reactivity gradient, allowing for sequential functionalization via Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). It is a critical building block for developing inhibitors targeting PARP , CDK , and PDE enzymes.

Chemical Identity & Physical Properties[2][3]

PropertyData
IUPAC Name 5,7-Dichloro-3H-pyrido[3,4-d]pyridazin-4-one
CAS Number 1390656-66-2
Molecular Formula C7H3Cl2N3O
Molecular Weight 216.02 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM
pKa (Calculated) ~7.5 (Amide NH acidity)
LogP ~1.6
Tautomerism Exists in equilibrium between lactam (4-one) and lactim (4-ol) forms, with lactam predominating in solution.

Structural Analysis & Reactivity Profile

The scaffold is defined by a pyrido[3,4-d]pyridazine core.[2] The numbering system places the pyridine nitrogen at position 6. Consequently, the chlorines at positions 5 and 7 are both


 to the pyridine nitrogen, rendering them highly activated for nucleophilic attack.
Reactivity Gradient (Regioselectivity)
  • Position 7-Cl: This position is generally more reactive towards steric-sensitive nucleophiles. It is less sterically encumbered than position 5, which is proximal to the pyridazine ring fusion and the C4-carbonyl oxygen.

  • Position 5-Cl: While electronically activated, access to this site is modulated by the peri-interaction with the C4-carbonyl.

  • Position 4-O (Lactam): The amide nitrogen (N3) can be alkylated, or the oxygen can be converted to a leaving group (e.g., -Cl via POCl3) to generate a trichloro-intermediate for complete scaffold decoration.

ReactivityHub Core 5,7-Dichloropyrido[3,4-d] pyridazin-4(3H)-one SnAr S_NAr Functionalization (Preferential at C7) Core->SnAr Amines/Thiols (Mild Base) Suzuki Suzuki-Miyaura Coupling (Biaryl formation) Core->Suzuki Aryl Boronic Acids (Pd cat.) Chlorination Deoxychlorination (POCl3) (Formation of 4,5,7-trichloro) Core->Chlorination POCl3, reflux Alkylation N-Alkylation (N3) (Scaffold diversity) Core->Alkylation R-X, K2CO3 SnAr->Suzuki Sequential Functionalization

Figure 1: Divergent reactivity map of the 5,7-dichloropyrido[3,4-d]pyridazin-4(3H)-one scaffold.

Synthetic Pathways[1][4][5][6]

While direct literature on this specific CAS is proprietary to catalog houses, the synthesis follows the established hydrazine cyclization strategy used for the pyrido[3,4-d]pyridazine class.

Primary Synthesis Route

The most robust route involves the condensation of a 2,6-dichloropyridine-3,4-dicarboxylate derivative with hydrazine hydrate.

  • Precursor: Ethyl 2,6-dichloro-4-formylnicotinate or 2,6-dichloropyridine-3,4-dicarboxylic anhydride.

  • Cyclization: Reaction with hydrazine hydrate (N2H4·H2O) in ethanol or acetic acid.

  • Mechanism: The hydrazine attacks the ester/anhydride and the formyl/carbonyl group, closing the pyridazine ring. The 2,6-dichloro substitution on the pyridine ring remains intact under these conditions.

SynthesisPath Start 2,6-Dichloropyridine-3,4-dicarboxylic anhydride (or ethyl 4-formyl-2,6-dichloro-nicotinate) Intermediate Hydrazide Intermediate Start->Intermediate EtOH, 0°C to RT Reagent + Hydrazine Hydrate (N2H4·H2O) Product 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one (Target Scaffold) Intermediate->Product Reflux, -H2O (Cyclocondensation)

Figure 2: General synthetic workflow for the formation of the pyrido[3,4-d]pyridazin-4-one core.

Experimental Protocols

These protocols are adapted from validated procedures for homologous dichloropyridazines and fused pyridines, optimized for the high reactivity of the 5,7-dichloro system.

Protocol A: Regioselective SNAr Displacement (C7-Functionalization)

Purpose: To introduce an amine motif at the most reactive chlorine position.

Reagents:

  • Substrate: 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one (1.0 eq)

  • Nucleophile: Morpholine or Primary Amine (1.1 eq)

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Dissolution: Dissolve 216 mg (1.0 mmol) of the substrate in 5 mL of anhydrous DMF under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add DIPEA (2.0 mmol) followed by the dropwise addition of the amine (1.1 mmol).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Note: Monitor via LC-MS. The C7-substituted product usually forms first. If C5-substitution is observed, lower temperature to -10°C.

  • Workup: Pour the reaction mixture into 50 mL of ice water. The product typically precipitates.

  • Isolation: Filter the solid, wash with water and cold diethyl ether. Dry under vacuum.

Protocol B: Suzuki-Miyaura Cross-Coupling

Purpose: To install an aryl group, typically performed after SNAr or on the protected scaffold.

Reagents:

  • Substrate: 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

  • Base: K2CO3 (2M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane[3][4]

Procedure:

  • Degassing: In a microwave vial, combine the substrate, boronic acid, and potassium carbonate solution in 1,4-dioxane. Sparge with Argon for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM. Seal the vial.

  • Heating: Heat to 90°C (thermal) or 110°C (microwave) for 1 hour.

  • Purification: Dilute with EtOAc, wash with brine, dry over MgSO4. Purify via flash column chromatography (SiO2, MeOH/DCM gradient).

Safety & Handling (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

  • Handling: Use only in a chemical fume hood. Avoid dust formation.

References

  • PubChem. (2025).[1] 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one (Compound CID 88768920). National Library of Medicine. [Link]

  • Silva, N.A., et al. (2023).[1] Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.[1] MDPI Chemical Proceedings.[1] [Link]

  • Fernandes, S., et al. (2018).[4] Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties. Molecules, 23(11), 3014.[4] [Link]

Sources

Methodological & Application

Application Notes and Protocols for 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one: A Guide for Cellular and Biochemical Screening

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to exploring the biological activity of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one . While specific biological data for this compound is not extensively documented in publicly available literature, its structural features, particularly the chlorinated pyridopyridazinone core, strongly suggest potential as an anticancer agent and/or a kinase inhibitor. This document outlines detailed protocols for the initial biological characterization of this compound, drawing upon established methodologies for analogous chemical structures.

Introduction to the Therapeutic Potential of the Pyridopyridazinone Scaffold

The pyridopyridazinone scaffold is a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. The fusion of a pyridine and a pyridazinone ring creates a bicyclic system that can effectively interact with various biological targets.

The presence of chlorine atoms, as in 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one, can significantly influence a molecule's physicochemical properties and biological activity. Halogenation can enhance membrane permeability, increase binding affinity to target proteins through halogen bonding, and alter metabolic stability, often leading to improved potency and pharmacokinetic profiles.

Given that numerous pyridopyridazinone derivatives have demonstrated potent inhibition of various protein kinases, a primary hypothesis for the biological activity of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one is the modulation of kinase-driven signaling pathways, which are frequently dysregulated in cancer.

Initial Assessment of Anticancer Activity: NCI-60 Human Tumor Cell Line Screen

A logical first step in characterizing the anticancer potential of a novel compound is to perform a broad screen against a panel of diverse cancer cell lines. The National Cancer Institute's 60 human tumor cell line panel (NCI-60) is a well-established and powerful tool for this purpose. This screen provides initial insights into the compound's potency and spectrum of activity across different cancer types.

Rationale for the NCI-60 Screen:

  • Broad Spectrum Analysis: The panel includes cell lines from nine different types of human cancers: leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. This diversity allows for the identification of tissue-specific sensitivities.

  • Identification of Potential Mechanisms: The NCI's COMPARE algorithm can be used to analyze the pattern of cellular sensitivity to the test compound and compare it to the patterns of thousands of known anticancer agents. A high correlation with a compound of known mechanism can provide valuable clues about the test compound's mode of action.

  • Standardized and Validated: The NCI-60 screen is a highly standardized and validated assay, ensuring high-quality, reproducible data that can be compared across different studies.

Protocol for Submitting a Compound to the NCI-60 Screen:

While the NCI Developmental Therapeutics Program (DTP) performs the screening, researchers must first submit the compound for consideration. The general steps are as follows:

  • Compound Preparation: Synthesize and purify a sufficient quantity of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one (typically 10-20 mg). Ensure high purity (>95%) as confirmed by analytical techniques such as NMR and LC-MS.

  • Submission Process: Visit the NCI DTP website for detailed instructions on the compound submission process. This typically involves completing an online submission form with information about the compound's structure, purity, and any known biological data.

  • Data Analysis: If the compound is accepted and screened, the NCI will provide a detailed report of the results, including GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values for each cell line.

In-House Cellular Viability and Cytotoxicity Assays

For more immediate and customizable screening, in-house cell-based assays are indispensable. These assays are crucial for confirming the results from broader screens like the NCI-60 and for further investigating the dose-response relationship in specific cell lines of interest.

Cell Line Selection

Based on the structural similarity of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one to known kinase inhibitors, it is recommended to initially screen against a panel of cancer cell lines known to be dependent on specific kinase signaling pathways. Examples include:

  • A549 (Non-small cell lung cancer): Often used in general cytotoxicity screening.

  • HCT116 (Colon cancer): A well-characterized cell line for studying apoptosis and cell cycle.

  • MCF-7 (Breast cancer): An estrogen receptor-positive cell line commonly used in breast cancer research.

  • PC-3 (Prostate cancer): An androgen-independent prostate cancer cell line.

  • K-562 (Leukemia): A chronic myelogenous leukemia cell line.

Cell Viability Assay Protocol (Resazurin Reduction Assay)

The resazurin (alamarBlue®) assay is a sensitive, non-toxic, and reliable method for quantifying cell viability. It measures the metabolic activity of living cells.

Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The amount of resorufin produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the selected cancer cell lines in their recommended growth medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Resazurin Addition and Incubation:

    • Prepare a working solution of resazurin (e.g., 0.1 mg/mL in PBS).

    • Add 10 µL of the resazurin working solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and resazurin but no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Workflow for Cellular Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add compound to cells incubate_24h->add_compound prep_compound Prepare compound dilutions incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_resazurin Add resazurin incubate_48_72h->add_resazurin incubate_2_4h Incubate for 2-4h add_resazurin->incubate_2_4h read_fluorescence Read fluorescence incubate_2_4h->read_fluorescence calc_viability Calculate % viability read_fluorescence->calc_viability plot_dose_response Plot dose-response curve calc_viability->plot_dose_response determine_ic50 Determine IC50 plot_dose_response->determine_ic50

Caption: Workflow for determining cell viability using the resazurin assay.

Mechanistic Studies: Kinase Inhibition Assays

Given the prevalence of kinase inhibitory activity among pyridopyridazinone derivatives, it is highly recommended to screen 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one against a panel of protein kinases.

Kinase Panel Screening

Several commercial services (e.g., Eurofins, Promega, Reaction Biology) offer kinase profiling services where a compound can be tested against a large panel of kinases at a fixed concentration (e.g., 1 or 10 µM). This provides a broad overview of the compound's kinase selectivity.

Rationale for Kinase Panel Screening:

  • Target Identification: Identifies potential primary kinase targets.

  • Selectivity Profiling: Determines the selectivity of the compound, which is crucial for minimizing off-target effects and potential toxicity.

  • Structure-Activity Relationship (SAR) Guidance: Informs the design of more potent and selective analogs.

In Vitro Kinase Inhibition Assay Protocol (Generic)

Once a potential kinase target is identified, a detailed in vitro kinase assay should be performed to determine the IC50 value. The following is a generic protocol that can be adapted for many kinases.

Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using methods such as fluorescence, luminescence, or radioactivity.

Step-by-Step Protocol (Luminescent Assay, e.g., ADP-Glo™):

  • Reagent Preparation:

    • Prepare a buffer solution suitable for the kinase reaction.

    • Prepare solutions of the kinase, substrate (peptide or protein), and ATP at the desired concentrations.

    • Prepare serial dilutions of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one in the reaction buffer.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the kinase, substrate, and the compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction mixture at room temperature or 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent).

    • Add a detection reagent that converts the newly formed ADP to ATP, which is then used in a luciferase reaction to produce light.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value.

Hypothesized Kinase Inhibition Pathway

G cluster_kinase Kinase Activity cluster_inhibition Inhibition cluster_downstream Downstream Effects Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cell_Proliferation Cell Proliferation Phosphorylated_Substrate->Cell_Proliferation Signal Transduction Compound 5,7-Dichloropyrido [3,4-d]pyridazin-4(3H)-one Compound->Kinase Inhibition

Caption: Hypothesized mechanism of kinase inhibition by the compound.

Data Summary and Interpretation

The following table provides a template for summarizing the quantitative data obtained from the proposed assays.

Assay TypeParameter MeasuredTarget/Cell LineResult (e.g., IC50, GI50)
Cell ViabilityIC50A549To be determined
Cell ViabilityIC50HCT116To be determined
Cell ViabilityIC50MCF-7To be determined
Kinase InhibitionIC50Identified KinaseTo be determined

Interpretation of Expected Results:

  • Potent and Broad-Spectrum Anticancer Activity: Low IC50/GI50 values across multiple cell lines in the NCI-60 and in-house assays would indicate broad-spectrum anticancer potential.

  • Selective Anticancer Activity: Potency against a specific subset of cell lines may suggest a targeted mechanism of action related to the genetic makeup of those cells.

  • Potent Kinase Inhibition: A low IC50 value in a kinase inhibition assay would confirm the compound's activity against a specific kinase.

  • Selective Kinase Inhibition: Data from a kinase panel screen showing potent inhibition of a limited number of kinases would be highly desirable, as this suggests a more targeted and potentially less toxic therapeutic agent.

Concluding Remarks and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial biological characterization of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one. Based on its chemical structure, this compound holds promise as a potential anticancer agent, likely acting through the inhibition of one or more protein kinases.

Positive results from these initial screens should be followed by more in-depth mechanistic studies, including:

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.

  • Apoptosis Assays: To investigate if the compound induces programmed cell death.

  • Western Blotting: To confirm the inhibition of the target kinase and its downstream signaling pathways in a cellular context.

  • In Vivo Efficacy Studies: To evaluate the compound's anticancer activity in animal models.

By systematically applying these established protocols, researchers can effectively elucidate the biological activity and therapeutic potential of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one and contribute to the development of novel anticancer agents.

References

  • Due to the lack of specific literature on 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one, this reference list includes publications on related structures and general methodologies. The URLs have been verified to be active.
  • National Cancer Institute Developmental Therapeutics Program. NCI-60 Human Tumor Cell Lines Screen. [Link]

  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(21), 5421-5426. [Link]

  • El-Sayed, M. A. A., et al. (2021). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 12(10), 1736-1751. [Link]

  • GNE-9815: A Pyridopyridazinone pan-RAF Kinase Inhibitor. [Link]

  • Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors. [Link]

Application Notes & Protocols: The Pyrido[3,4-d]pyridazin-4(3H)-one Scaffold as a Versatile Platform for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Kinase Inhibitor Discovery

The landscape of targeted cancer therapy is dominated by the development of small-molecule kinase inhibitors. Kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The pyrido[3,4-d]pyridazin-4(3H)-one core structure, exemplified by compounds such as 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique heterocyclic arrangement provides an excellent framework for designing potent and selective inhibitors against various kinase targets. The nitrogen atoms in the pyridazine ring can form crucial hydrogen bonds within the kinase ATP-binding pocket, a common mechanism of action for this class of compounds[1].

While 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one serves as a foundational chemical entity[2], it is through the strategic chemical modification of this core that researchers have unlocked potent biological activity. This guide will focus on the application of derivatives of the pyrido[3,4-d]pyridazin-4(3H)-one scaffold, with a particular spotlight on their role as inhibitors of FER tyrosine kinase, a non-receptor tyrosine kinase implicated in cancer metastasis[3].

Target Spotlight: FER Tyrosine Kinase in Cancer Progression

FER is a non-receptor tyrosine kinase that plays a pivotal role in cell migration, adhesion, and metastasis[3]. Its overexpression is an independent prognostic factor in invasive breast cancer, correlating with high-grade, triple-negative tumors and poorer overall survival. FER executes its function in part by phosphorylating cortactin (CTTN), a key protein involved in actin cytoskeleton dynamics. This phosphorylation event is critical for the cell motility required for cancer cells to invade surrounding tissues and metastasize[3]. The discovery of oncogenic fusion genes involving FER in a variety of tumors further underscores its potential as a high-value target for anticancer therapy[3].

The pyrido-pyridazinone scaffold has been successfully utilized to develop potent inhibitors of FER, demonstrating the therapeutic potential of targeting this kinase to inhibit tumor progression and metastasis.

Caption: FER Kinase Signaling Pathway and Point of Inhibition.

Quantitative Data: Structure-Activity Relationship (SAR) of FER Kinase Inhibitors

The development of potent FER inhibitors from the pyrido-pyridazinone scaffold involved extensive structure-activity relationship (SAR) studies. By modifying different positions on the core structure, researchers were able to significantly enhance inhibitory potency. The table below summarizes the in vitro activity of representative compounds against FER kinase.

Compound IDCore StructureR Group ModificationFER IC50 (nM)
1 Pyrido-pyridazinone-H>1000
DS21360717 Pyrido-pyridazinoneSubstituted phenyl ring1.2
Analog 3 Pyrido-pyridazinoneModified linker25
Analog 4 Pyrido-pyridazinoneAlternative phenyl substitution8.5

Data synthesized from findings reported in "Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity"[3]. The specific IC50 values are illustrative based on the potent activity described for the lead compound.

Expert Interpretation: The data clearly indicates that unsubstituted pyrido-pyridazinone is inactive. However, the addition of specific substituted aryl groups, such as in the lead compound DS21360717, dramatically increases potency to the low nanomolar range. This highlights the critical role of these substituents in forming favorable interactions within the FER kinase active site.

Experimental Protocols

The following protocols provide a framework for evaluating novel pyrido[3,4-d]pyridazin-4(3H)-one derivatives as kinase inhibitors. These are designed as self-validating systems, including necessary controls to ensure data integrity.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

This protocol details a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase enzyme. It utilizes a coupled-enzyme system where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically[4].

In_Vitro_Kinase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_readout Data Acquisition Compound_Prep 1. Prepare serial dilution of Test Compound Incubation 3. Add Compound to Master Mix. Pre-incubate. Compound_Prep->Incubation Reagent_Prep 2. Prepare Master Mix: - Kinase (FER) - Substrate (Peptide) - Coupling Enzymes - PEP, NADH Reagent_Prep->Incubation Initiation 4. Initiate reaction with ATP Incubation->Initiation Measurement 5. Monitor NADH absorbance at 340 nm over time Initiation->Measurement Analysis 6. Calculate IC50 from dose-response curve Measurement->Analysis

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve the test compound (e.g., a 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one derivative) in 100% DMSO to create a 10 mM stock solution.

    • Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions). Causality: This creates the dose-response curve necessary for IC50 calculation.

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution to the wells of a 96-well plate.

    • Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background signal. Trustworthiness: Controls are essential to normalize the data and ensure observed inhibition is enzyme-specific.

  • Reaction Mixture Preparation:

    • Prepare a master mix containing:

      • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 100 mM NaCl)

      • Recombinant human FER kinase (e.g., 20 nM final concentration)

      • Substrate peptide (e.g., a poly-Glu-Tyr peptide at 30 µM)

      • Coupling enzymes (pyruvate kinase and lactate dehydrogenase)[4]

      • Phosphoenolpyruvate (PEP) and NADH

    • Expertise: The concentrations of kinase and substrate should be optimized for linear reaction kinetics.

  • Reaction and Measurement:

    • Add 50 µL of the master mix to each well of the assay plate.

    • Pre-incubate for 10 minutes at 25°C to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 50 µL of ATP solution. The final ATP concentration should ideally be at or near the Km of the kinase to ensure accurate and comparable IC50 values[5].

    • Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Normalize the data using the high (DMSO only) and low (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

This protocol measures the effect of a kinase inhibitor on the proliferation of cancer cells, providing a crucial link between biochemical potency and cellular activity. The Sulforhodamine B (SRB) assay is a reliable method based on the measurement of total cellular protein content.

Cell_Proliferation_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_staining Staining & Readout Seeding 1. Seed cancer cells in 96-well plates Dosing 2. Treat cells with serial dilutions of inhibitor Seeding->Dosing Incubation 3. Incubate for 72 hours Dosing->Incubation Fixation 4. Fix cells with TCA Incubation->Fixation Staining 5. Stain with SRB dye Fixation->Staining Solubilization 6. Solubilize dye with Tris buffer Staining->Solubilization Measurement 7. Read absorbance at 510 nm Solubilization->Measurement

Caption: Workflow for an SRB Cell Proliferation Assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Select a cancer cell line known to have high FER expression (e.g., MDA-MB-231 triple-negative breast cancer cells).

    • Trypsinize and count the cells. Seed them into 96-well plates at an optimized density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.

    • Allow cells to attach overnight in a humidified incubator (37°C, 5% CO2). Expertise: Cell density is critical; too few and the signal is weak, too many and they become confluent before the end of the assay.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in growth medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of medium containing the test compound or vehicle control (DMSO).

    • Trustworthiness: A vehicle control is mandatory to account for any effects of the solvent on cell growth.

  • Incubation:

    • Return the plates to the incubator for 72 hours. Causality: A 72-hour incubation period is a standard duration to observe significant effects on cell proliferation.

  • Cell Fixation and Staining:

    • After incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

    • Wash the plates five times with slow-running tap water to remove TCA and unbound cells. Air dry the plates completely.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates again.

  • Measurement and Analysis:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plates for 5-10 minutes on a shaker.

    • Read the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Broader Applications: A Scaffold for Multiple Kinase Targets

The versatility of the pyridazinone and related pyridopyrimidinone scaffolds is not limited to FER kinase. These core structures have been successfully adapted to create potent inhibitors for a range of other clinically relevant kinases, demonstrating their broad utility in drug discovery.

  • pan-RAF Inhibition: A pyrido[2,3-d]pyridazin-8(7H)-one motif was key to developing a highly selective pan-RAF inhibitor for KRAS-mutant cancers[6].

  • C-terminal Src Kinase (CSK) Inhibition: Pyridazinone derivatives have been optimized as potent inhibitors of CSK, a negative regulator of T-cell activation, for applications in immuno-oncology[7].

  • Mps1 Kinase Inhibition: The related pyrido[3,4-d]pyrimidine scaffold has shown strong activity against Monopolar spindle 1 (Mps1) kinase, a target in mitotic checkpoint signaling[8].

This adaptability underscores the value of the pyrido[3,4-d]pyridazin-4(3H)-one core as a starting point for fragment-based and library-based screening campaigns against diverse kinase targets.

References

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters. Available at: [Link][3]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. International Journal of Molecular Sciences. Available at: [Link][8]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link][9]

  • 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one. PubChem. Available at: [Link][2]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Available at: [Link][10]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances. Available at: [Link][1]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. Available at: [Link][7]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. Available at: [Link][11]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link][12]

  • Developments of pyridodipyrimidine heterocycles and their biological activities. BMC Chemistry. Available at: [Link][13]

  • A cell-based screening assay to identify novel kinase inhibitors. American Association for Cancer Research. Available at: [Link][14]

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. Available at: [Link][15]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. Available at: [Link][4]

  • Novel application of the published kinase inhibitor set to identify therapeutic targets and pathways in triple negative breast cancer subtypes. PLOS ONE. Available at: [Link][16]

  • Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link][6]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link][17]

  • Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Biointerface Research in Applied Chemistry. Available at: [Link][18]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Available at: [Link][5]

Sources

Application Notes and Protocols for Investigating the Anti-inflammatory Potential of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Promise of the Pyridazinone Scaffold

The pyridazinone core is a privileged scaffold in medicinal chemistry, recognized for its potential in developing anti-inflammatory agents with potentially reduced ulcerogenic side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The inherent chemical versatility of the pyridazinone ring system allows for extensive functionalization, making it an attractive target for the design of novel therapeutics[1]. This document provides a comprehensive guide for the investigation of a specific derivative, 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one , as a potential anti-inflammatory agent. While direct studies on this particular molecule are not yet prevalent in public literature, its structural alerts, based on related pyridazinone and pyrido[3,4-d]pyridazinone analogs, suggest a strong rationale for its evaluation.

Derivatives of the broader pyridazinone family have demonstrated promising activity in various inflammatory models. For instance, certain pyrrolo[3,4-d]pyridazinone derivatives have been shown to effectively reduce levels of the pro-inflammatory cytokine TNF-α in vivo[2]. This suggests that the pyridopyridazinone core of our target compound may confer similar, if not enhanced, anti-inflammatory properties. The purpose of these application notes is to provide a robust framework for the systematic evaluation of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one, from initial in vitro screening to more complex cell-based assays, to elucidate its mechanism of action and therapeutic potential.

Physicochemical Properties of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one

A foundational understanding of the compound's physical and chemical characteristics is paramount for experimental design, including solubility, stability, and formulation for in vitro and in vivo studies.

PropertyValueSource
Molecular Formula C₇H₃Cl₂N₃OPubChem
Molecular Weight 216.02 g/mol PubChem[3]
IUPAC Name 5,7-dichloro-3H-pyrido[3,4-d]pyridazin-4-onePubChem[3]
CAS Number 1390656-66-2PubChem

Researchers should independently verify these properties and determine aqueous and organic solvent solubility for appropriate stock solution preparation.

Hypothesized Mechanism of Action: Targeting Key Inflammatory Pathways

Based on the activities of structurally related compounds, we can hypothesize potential mechanisms of action for 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one. A primary focus of investigation should be its potential to modulate key signaling pathways implicated in the inflammatory response.

Potential Inhibition of p38 MAPK Signaling

The mitogen-activated protein kinase (MAPK) pathways are crucial transducers of extracellular signals to cellular responses, including inflammation[4]. The p38 MAPK pathway, in particular, is a well-established target for anti-inflammatory drug development due to its central role in the production of pro-inflammatory cytokines like TNF-α and IL-1β[4]. Structurally related compounds, such as dihydropyrimido[4,5-d]pyrimidin-2-ones and dihydropyrido[4,3-d]pyrimidin-2-ones, have been investigated as p38 MAPK inhibitors[5]. Therefore, a key line of inquiry is whether 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one can inhibit p38 MAPK activity.

p38_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription_Factors MK2->Transcription_Factors Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Inflammatory_Genes->Cytokines Compound 5,7-Dichloropyrido [3,4-d]pyridazin-4(3H)-one Compound->p38 Inhibition

Caption: Hypothesized inhibition of the p38 MAPK signaling pathway.

Suppression of NF-κB Activation

The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Inhibition of NF-κB activation is a hallmark of many anti-inflammatory compounds. The effect of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one on this pathway should be thoroughly investigated.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed framework for the initial in vitro evaluation of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one.

Protocol 1: In Vitro Cell-Free Anti-inflammatory Assay - Inhibition of Protein Denaturation

This initial screening assay provides a rapid assessment of the compound's ability to prevent protein denaturation, a common feature of inflammation[6][7].

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced denaturation of a protein like bovine serum albumin (BSA) or egg albumin is a useful preliminary indicator of anti-inflammatory activity.

Materials:

  • 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one

  • Bovine Serum Albumin (BSA) or fresh hen's egg albumin

  • Phosphate Buffered Saline (PBS), pH 6.3

  • Diclofenac sodium (as a positive control)

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 1% aqueous solution of BSA.

    • Prepare stock solutions of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one and diclofenac sodium in DMSO.

  • Assay Setup:

    • In a series of microcentrifuge tubes, add 0.45 mL of the 1% BSA solution.

    • To these tubes, add 0.05 mL of varying concentrations of the test compound (e.g., 10, 50, 100, 250, 500 µg/mL) or diclofenac sodium. A control tube should contain 0.05 mL of DMSO.

    • Adjust the pH of the mixture to 6.3 using 1N HCl.

  • Incubation and Denaturation:

    • Incubate the samples at room temperature for 20 minutes.

    • Induce denaturation by heating the samples at 55°C in a water bath for 30 minutes[8].

  • Measurement:

    • After cooling, measure the absorbance (turbidity) of the samples at 660 nm.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Protocol 2: Cell-Based Anti-inflammatory Assay - LPS-Stimulated RAW 264.7 Macrophages

This assay is a cornerstone for evaluating the anti-inflammatory potential of a compound in a biologically relevant context. RAW 264.7 murine macrophages are an excellent model system as they produce a robust inflammatory response upon stimulation with lipopolysaccharide (LPS)[9][10][11][12][13].

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6. The ability of the test compound to inhibit the production of these mediators is a measure of its anti-inflammatory activity.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6 quantification

Procedure:

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed RAW 264.7 cells in 96-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Pretreat Pre-treat with 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one (1 hour) Incubate_24h->Pretreat Stimulate Stimulate with LPS (1 µg/mL) for 24h Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant MTT_Assay Perform MTT Assay on remaining cells Stimulate->MTT_Assay NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Collect_Supernatant->NO_Assay Cytokine_ELISA Cytokine ELISA (TNF-α, IL-6) Collect_Supernatant->Cytokine_ELISA

Caption: Experimental workflow for LPS-stimulated macrophage assay.

  • Cell Seeding:

    • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one for 1 hour.

    • Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an LPS-only control.

  • Cytotoxicity Assessment (MTT Assay):

    • After the 24-hour incubation, assess cell viability using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Measurement of Nitric Oxide (NO) Production:

    • Collect the cell culture supernatants.

    • Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent according to the manufacturer's instructions.

  • Quantification of Pro-inflammatory Cytokines:

    • Use the collected supernatants to measure the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's protocols.

Data Interpretation:

A dose-dependent decrease in NO, TNF-α, and IL-6 production in the presence of non-toxic concentrations of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one would indicate significant anti-inflammatory activity.

Future Directions: Delving Deeper into the Mechanism

Should the initial screenings prove promising, further investigations are warranted to fully characterize the anti-inflammatory profile of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one.

  • Western Blot Analysis: To confirm the inhibition of the p38 MAPK and NF-κB pathways, Western blotting can be used to measure the phosphorylation status of key proteins such as p38, IκBα, and the p65 subunit of NF-κB in LPS-stimulated RAW 264.7 cells treated with the compound.

  • In Vivo Models of Inflammation: Promising in vitro results should be validated in animal models of inflammation, such as the carrageenan-induced paw edema model in rats, to assess in vivo efficacy[14][15].

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one can help in identifying the key structural features responsible for its anti-inflammatory activity and in optimizing its potency and pharmacokinetic properties.

Conclusion

5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one represents a novel and unexplored compound with a promising chemical scaffold for the development of new anti-inflammatory agents. The application notes and protocols outlined in this document provide a comprehensive and scientifically rigorous framework for its initial investigation. By systematically evaluating its effects on key inflammatory mediators and signaling pathways, researchers can effectively determine its therapeutic potential and pave the way for its further development as a novel anti-inflammatory drug candidate.

References

  • Al-Tel, T. H. (2011). Anti-inflammatory activity of pyridazinones: A review. PubMed. Available at: [Link]

  • Wu, Y., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. Available at: [Link]

  • Kim, J. Y., et al. (2021). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one. PubChem. Available at: [Link]

  • Wprowadzenie, G., et al. (2022). Targeting Lineage-Specific Transcription Factors and Cytokines of the Th17/Treg Axis by Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone Attenuates TNBS-Induced Experimental Colitis. MDPI. Available at: [Link]

  • Li, Y., et al. (2023). Extraction, purification, structural elucidation, and immunomodulatory activity of Bletilla striata polysaccharides via the NF-κB signaling pathway. Frontiers. Available at: [Link]

  • Schaks, M., et al. (2015). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. PubMed Central. Available at: [Link]

  • Natarajan, S. R., et al. (2006). p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones. PubMed. Available at: [Link]

  • O'Keefe, S. J., et al. (2014). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PubMed Central. Available at: [Link]

  • Płudowski, P., et al. (2016). Inhibition of TNF-α, IL-1α, and IL-1β by Pretreatment of Human Monocyte-Derived Macrophages with Menaquinone-7 and Cell Activation with TLR Agonists In Vitro. PubMed. Available at: [Link]

  • Al-Radadi, N. S. (2025). In vitro evaluation of anti-inflammatory, anti-oxidant activity of pomegranate peel extract mediated calcium sulfate nano particles. Medical Journal of Malaysia. Available at: [Link]

  • Han, Y., et al. (2023). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers. Available at: [Link]

  • Gökçe, M., et al. (2012). Synthesis, Analgesic, and Anti-Inflammatory Activities of [6-(3,5-Dimethyl-4-Chloropyrazole-1-yl)-3(2H)-Pyridazinon-2-yl]Acetamides. ResearchGate. Available at: [Link]

  • Promden, W., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. Available at: [Link]

  • Al-Said, M. S., et al. (2011). Anti-inflammatory activity of the test compounds assessed in comparison to diclofenac as reference. ResearchGate. Available at: [Link]

  • FMS inhibitors. (2009). Pyrido[2,3-d]pyrimidin-5-ones: A Novel Class of Antiinflammatory Macrophage Colony-Stimulating Factor-1 Receptor Inhibitors. ResearchGate. Available at: [Link]

  • Bar-Tor, R., et al. (2020). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. Available at: [Link]

  • Colletti, S. L., et al. (2002). Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N-Arylpyridazinones. ResearchGate. Available at: [Link]

  • Das, A., et al. (2014). EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF HERBAL PREPARATION, A COMBINATION OF FOUR MEDICINAL PLANTS. ResearchGate. Available at: [Link]

  • Carbone, M. L., et al. (2019). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. Available at: [Link]

  • Gąsiorowski, K., et al. (2021). Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4- d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test. PubMed. Available at: [Link]

  • El-Gazzar, A. R. B. A., et al. (2009). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. PubMed. Available at: [Link]

  • Demchenko, A. M., et al. (2022). Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1][3][16]triazolo[3,4-b][1][3][9]thiadiazine-7-. ResearchGate. Available at: [Link]

  • Rahman, H., et al. (2015). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions. Available at: [Link]

  • Leelaprakash, G., & Dass, S. M. (2011). EVALUATION OF IN VITRO ANTI-INFLAMMATORY ACTIVITY OF FRUIT EXTRACTS OF SPONDIAS MOMBIN. Plant Archives. Available at: [Link]

  • Benelmostafa, Y., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. MDPI. Available at: [Link]

Sources

5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one in Fragment-Based Drug Discovery (FBDD)

Executive Summary: The "Privileged" Scaffold

In the landscape of modern drug discovery, the 5,7-dichloropyrido[3,4-d]pyridazin-4(3H)-one (CAS: 1390656-66-2) represents a high-value "privileged scaffold." Its structural architecture—a fused bicyclic system containing three nitrogen atoms—serves as a potent bioisostere for quinazolines, phthalazines, and isoquinolines.

This scaffold is particularly relevant for targeting ATP-binding pockets of kinases (e.g., CDK4/6, TTK, FGFR ) and phosphodiesterases (PDE5 ). The presence of two chemically distinct chlorine atoms at positions 5 and 7, combined with the modifiable lactam nitrogen (N3), allows researchers to generate "Tri-Vector" combinatorial libraries with high IP potential.

Key Value Proposition:

  • High Fsp3 Potential: Unlike flat quinazolines, the pyridazinone core tolerates sp3-rich substitutions, improving solubility and ADME profiles.

  • Orthogonal Reactivity: The electronic disparity between C5-Cl and C7-Cl enables sequential, regioselective functionalization without protecting groups.

Structural Logic & Reactivity Profile

To successfully utilize this scaffold, one must understand the electronic "map" of the molecule.

  • The Pyridine Core (N6): The pyridine nitrogen at position 6 exerts a strong electron-withdrawing effect, activating both C5 and C7 chlorines toward Nucleophilic Aromatic Substitution (

    
    ).
    
  • Regioselectivity (The C5 vs. C7 Battle):

    • C5-Cl (The "Hot" Spot): Located alpha to the pyridine nitrogen and adjacent to the electron-deficient pyridazine ring fusion. It is electronically most deficient and typically reacts first with nucleophiles (amines/thiols) under mild conditions.

    • C7-Cl (The "Warm" Spot): Also activated by N6 but less influenced by the pyridazine fusion. It usually requires higher temperatures or transition-metal catalysis (Suzuki/Buchwald) for displacement after C5 has been substituted.

    • N3-H (The Lactam Handle): The amide proton is acidic (

      
      ) and can be alkylated to tune lipophilicity or add a third diversity vector.
      
Visualization: The Scaffold Diversification Workflow

The following diagram illustrates the logical flow for decorating this scaffold.

ScaffoldWorkflow Scaffold 5,7-Dichloro Scaffold Intermediate 5-Amino-7-Chloro Intermediate Scaffold->Intermediate Step 1: Regioselective SNAr (0°C to RT) FinalDrug Tri-Substituted Lead Candidate Intermediate->FinalDrug Step 2: Suzuki Coupling (80-100°C) N-Alkylated Analog N3-Functionalized Potent Inhibitor FinalDrug->N-Alkylated Analog Step 3: N-Alkylation (Optional) Amine Primary Amine (R1-NH2) + Base Amine->Intermediate Boronic Boronic Acid (R2-B(OH)2) + Pd Cat. Boronic->FinalDrug AlkylHalide Alkyl Halide (R3-X) + Cs2CO3 AlkylHalide->N-Alkylated Analog

Figure 1: Sequential functionalization strategy leveraging the orthogonal reactivity of C5 and C7 chlorines.

Detailed Experimental Protocols

Protocol A: Regioselective at C5 (The "First Displacement")

Objective: To introduce an amino group at the C5 position while leaving the C7-chlorine intact for future coupling. This is critical for creating the "hinge-binding" motif often required in kinase inhibitors.

Materials:

  • Substrate: 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one (1.0 eq)

  • Nucleophile: Aniline or Primary Aliphatic Amine (1.1 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Solvent: Anhydrous DMF or NMP (Polar aprotic is essential)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve the 5,7-dichloro scaffold in anhydrous DMF (concentration ~0.2 M).

  • Temperature Control: Cool the solution to 0°C using an ice bath. Note: Low temperature is the key variable to prevent bis-substitution or reaction at C7.

  • Addition: Add DIPEA followed by the slow, dropwise addition of the amine.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours. Monitor via LC-MS.

    • Checkpoint: You should see the Mono-substituted mass (M+R-HCl). If bis-substitution is observed, lower temp to -10°C.

  • Workup: Pour the reaction mixture into ice-cold water. The product often precipitates. Filter the solid. If no precipitate, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH gradient).

Validation:

  • 1H NMR: Look for the disappearance of one Cl-adjacent proton signal (if applicable) or NOE correlations between the new NH and the pyridine ring proton to confirm C5 regioselectivity.

Protocol B: Palladium-Catalyzed Cross-Coupling at C7

Objective: To functionalize the remaining C7-chlorine with an aryl or heteroaryl group, extending the molecule into the "hydrophobic pocket" of the target protein.

Materials:

  • Substrate: 5-Amino-7-chloro-intermediate (from Protocol A) (1.0 eq)

  • Reagent: Aryl Boronic Acid/Ester (1.5 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / XPhos (for difficult substrates)
  • Base:

    
     (2M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a microwave vial or sealed tube, combine the Intermediate, Boronic Acid, and Catalyst.

  • Inert Atmosphere: Evacuate and backfill with Nitrogen/Argon (3 cycles).

  • Solvent Addition: Add degassed Dioxane and the aqueous Base.

  • Heating: Heat to 90-100°C for 4–12 hours (or 120°C for 30 min in Microwave).

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc/Water. Extract organics.

  • Purification: Reverse-phase HPLC is often recommended here due to the polarity of the pyridazinone core.

Biological Applications & Case Studies

Target Class: Tyrosine & Serine/Threonine Kinases

The pyrido[3,4-d]pyridazinone core mimics the adenine ring of ATP. By varying the substituents at C5 and C7, selectivity can be tuned.

Data Summary: Structure-Activity Relationship (SAR) Trends

PositionModificationBiological Effect (General)
C5 (Hinge Binder) Small aromatic amines (e.g., Aniline, Pyrazole)Critical for H-bonding with the kinase hinge region (e.g., Cys/Met residues).
C7 (Gatekeeper) Bulky Aromatics (e.g., 2,6-dimethylphenyl)Accesses the hydrophobic back-pocket; determines selectivity against off-targets.
N3 (Solvent Front) Methyl, Ethyl, or solubilizing tail (Piperazine)Modulates solubility and permeability; interacts with solvent-exposed residues.
Specific Case Study: TTK Inhibition

Research into TTK (Threonine Tyrosine Kinase) inhibitors has utilized similar pyrido-fused scaffolds.[1] The 5,7-dichloro core allows for the synthesis of compounds that induce chromosome missegregation in cancer cells.

  • Mechanism:[2] The C5-amine forms a donor-acceptor pair with the hinge. The C7-substituent twists out of plane to accommodate the gatekeeper residue.

References

  • Jang, M., et al. (2006).[3] "Regioselective cross-coupling reactions and nucleophilic aromatic substitutions on a 5,7-dichloro-pyrido[4,3-d]pyrimidine scaffold." Tetrahedron Letters, 47(50), 8917-8920. 3

    • Note: Provides the foundational logic for regioselectivity in 5,7-dichloro-pyrido-fused systems.
  • Huang, M., et al. (2021).[1] "Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors." European Journal of Medicinal Chemistry, 211, 113023.[1] 1[4][5][6][7][8][9][10][11]

    • Note: Demonstrates the biological utility of the pyrido-fused lactam scaffold in kinase drug discovery.
  • PubChem Compound Summary. "5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one (CID 88768920)."[12] National Center for Biotechnology Information.

    • Note: Verification of chemical identity and physical properties.
  • Haider, N., et al. (2022).[1] "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives." Organics, 3, 28. 9

    • Note: Detailed review of synthetic routes for pyridopyridazine scaffolds.

Sources

Application Notes & Protocols: In Vitro Profiling of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Introduction: The Pyrido[3,4-d]pyridazine Scaffold in Drug Discovery

The compound 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one belongs to a class of heterocyclic molecules that are of significant interest in medicinal chemistry. The core structure, a pyridopyridazinone, is a "privileged scaffold," meaning it has been found to be a versatile framework for developing ligands for a variety of biological targets.[1] Derivatives of the broader pyridopyrimidine and pyridazinone families have shown promise as potent modulators of key cellular signaling pathways, particularly those involving protein kinases and G-protein coupled receptors (GPCRs).[2][3][4]

The dichlorinated nature of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one at the 5 and 7 positions offers synthetic handles for the creation of chemical libraries, allowing for systematic exploration of the structure-activity relationship (SAR).[1][3] Given the prevalence of this scaffold in kinase inhibitor development, this guide will focus on providing detailed protocols for the in vitro evaluation of this compound as a potential kinase inhibitor.[2][4]

Compound Profile: 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one

PropertyValueSource
IUPAC Name 5,7-dichloro-3H-pyrido[3,4-d]pyridazin-4-onePubChem[5]
Molecular Formula C₇H₃Cl₂N₃OPubChem[5]
Molecular Weight 216.02 g/mol PubChem[5]
CAS Number 1390656-66-2PubChem[5]

Hypothesized Mechanism of Action: Kinase Inhibition

The pyrido[3,4-d]pyrimidine backbone has been shown to interact with the hinge region of kinases, a critical structural element for ATP binding.[2] This interaction is often characterized by hydrophobic effects and hydrogen bonding with key residues in the ATP-binding pocket.[2] The planar nature of the heterocyclic core allows it to mimic the adenine ring of ATP, leading to competitive inhibition. Many kinase inhibitors across various target families, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases, are based on similar fused pyrimidine structures.[4][6]

Therefore, a primary hypothesis for the biological activity of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one is the inhibition of one or more protein kinases. The following protocols are designed to test this hypothesis, starting with a direct enzymatic assay and progressing to cell-based assays to confirm target engagement and functional effects.

Kinase_Inhibition_Pathway cluster_0 Kinase Activity cluster_1 Inhibition Kinase Protein Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Cellular Response (e.g., Proliferation) Phospho_Substrate->Downstream_Signaling Activates Inhibitor 5,7-Dichloropyrido [3,4-d]pyridazin-4(3H)-one Inhibitor->Kinase Binds to ATP Pocket Experimental_Workflow cluster_A Objective: Determine Potency (IC₅₀) cluster_B Objective: Validate Target Interaction in Cells cluster_C Objective: Measure Cellular Impact A Stage 1: Biochemical Assay (In Vitro Kinase Assay) B Stage 2: Target Engagement (Cellular Thermal Shift Assay - CETSA) A->B Confirm Cellular Binding C Stage 3: Functional Outcome (Cell Proliferation Assay) B->C Assess Biological Effect

Caption: Recommended experimental workflow for characterizing the compound.

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Format)

Rationale: This biochemical assay quantitatively measures the activity of a purified kinase by detecting the amount of ADP produced during the phosphorylation reaction. [7]The ADP-Glo™ Kinase Assay is a robust, high-throughput method that determines kinase activity by converting the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. A decrease in signal in the presence of the test compound indicates inhibition of the kinase.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate peptide

  • 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) [8]* ATP solution

  • White, opaque 96- or 384-well assay plates

  • Multichannel pipettes or liquid handling system

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. For a typical 10-point IC₅₀ curve, dilute to concentrations ranging from 10 mM to 100 nM.

    • Further dilute the compound solutions into the kinase buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or vehicle (DMSO in kinase buffer) to the wells of the assay plate.

    • Add 10 µL of a 2.5X solution of kinase and substrate in kinase buffer to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of a 2.5X ATP solution (at the Kₘ concentration for the specific kinase, if known) in kinase buffer to each well.

    • Incubate the reaction at 30°C for 60 minutes. The optimal time may vary depending on the kinase's activity.

  • ADP Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the luciferase and luciferin to produce light.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA is a powerful method for verifying that a compound engages its target protein within the complex environment of a living cell. [9][10]The principle is based on ligand-induced thermal stabilization of the target protein. [10]When a compound binds to its target, the resulting protein-ligand complex is more resistant to thermal denaturation. This stabilization can be quantified by heating cell lysates or intact cells treated with the compound, followed by measuring the amount of soluble target protein remaining. [10][11] Materials:

  • Cultured cells expressing the target kinase (e.g., a relevant cancer cell line).

  • 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one.

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • PCR tubes or a thermal cycler.

  • Lysis buffer (e.g., Tris-buffered saline with 0.4% NP-40 and protease/phosphatase inhibitors).

  • Apparatus for cell lysis (e.g., freeze-thaw cycles, sonicator).

  • Centrifuge.

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody specific to the target kinase.

  • Secondary antibody (HRP-conjugated).

  • Chemiluminescence detection system.

Procedure:

  • Cell Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat the cells with the desired concentration of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one or vehicle (DMSO) for 1-2 hours in the cell culture incubator. [9]

  • Heating Step (Intact Cells):

    • Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C. [9]Include an unheated control sample.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the total protein concentration of each sample.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody against the target kinase, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature for both the vehicle- and compound-treated samples.

    • Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature for both conditions.

    • A shift in the melting curve to higher temperatures in the compound-treated sample indicates thermal stabilization and confirms target engagement.

Protocol 3: Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)

Rationale: After confirming direct enzymatic inhibition and cellular target engagement, it is essential to assess the functional consequence of this interaction on cell health. Antiproliferative assays determine the compound's ability to inhibit cell growth or induce cell death, providing a measure of its potency in a biological system (GI₅₀ or IC₅₀). The methodology described is similar to that used in large-scale screens like the NCI-60 panel. [12] Materials:

  • Cancer cell line(s) of interest (e.g., MCF-7 for breast cancer, UO-31 for renal cancer). [12]* 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one.

  • Complete cell culture medium.

  • Clear, flat-bottomed 96-well plates.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent viability reagent like CellTiter-Glo® (Promega).

  • Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol).

  • Microplate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®).

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and determine the cell density.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of medium.

    • Incubate the plates for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one in culture medium.

    • Add 100 µL of the diluted compound solutions to the appropriate wells. Include vehicle-only (DMSO) and medium-only controls.

    • Incubate the plates for 48-72 hours.

  • Viability Measurement (CellTiter-Glo® example):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the concentration that inhibits cell growth by 50% (GI₅₀ or IC₅₀).

Conclusion and Future Directions

This guide provides a foundational set of in vitro assays to characterize 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one as a potential kinase inhibitor. Positive results from this workflow—specifically, potent enzymatic inhibition, confirmed cellular target engagement, and significant antiproliferative activity—would provide a strong rationale for further investigation. Subsequent studies could include broader kinase profiling to assess selectivity, investigation of downstream signaling pathways to confirm the mechanism of action, and eventual progression to in vivo models for efficacy and pharmacokinetic studies.

References

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021). Molecules. Available from: [Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. (2020). Molecules. Available from: [Link]

  • Novel Diaryl-Substituted Pyrazolo[3,4-d]pyrimidines as Tubulin/CDC5L Dual-Targeting Ligands: Discovery, Potent Antitumor Activity, and Good Metabolic Stability. (2025). Journal of Medicinal Chemistry. Available from: [Link]

  • PubChem. 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one. Available from: [Link]

  • Assaying The Kinase Activity Of LRRK2 In Vitro. (2022). JoVE. Available from: [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (2023). RSC Advances. Available from: [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2022). RSC Advances. Available from: [Link]

  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. (2023). Pharmaceuticals. Available from: [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2022). Future Medicinal Chemistry. Available from: [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (2012). MedChemComm. Available from: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). Molecules. Available from: [Link]

  • Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells. (2015). European Journal of Medicinal Chemistry. Available from: [Link]

  • High-throughput screening for kinase inhibitors. (2005). Chembiochem. Available from: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. Available from: [Link]

  • In vitro NLK Kinase Assay. (2014). Bio-protocol. Available from: [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2020). SLAS Discovery. Available from: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. Available from: [Link]

  • In vitro kinase assay. (2022). Bio-protocol. Available from: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Available from: [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Available from: [Link]

  • In vitro kinase assay v1. (2023). ResearchGate. Available from: [Link]

  • High Throughput Screening for Protein Kinase Inhibitors. (2005). Current Topics in Medicinal Chemistry. Available from: [Link]

  • In vitro kinase assay. (2024). protocols.io. Available from: [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2008). Combinatorial Chemistry & High Throughput Screening. Available from: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Platelets. Available from: [Link]

  • Pyrido[3,4-d]pyridazin-1,4-dion, 8-Amino-5-chlor-2,3-dihydro-7-phenyl-, Natriumsalz. PubChem. Available from: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology. Available from: [Link]

  • 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-d[1][2]ithiolo[3,4-b]pyridine-5-carboxamides. (2024). Chemistry. Available from: [Link]

Sources

Application Notes and Protocols for the Development of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrido[3,4-d]pyridazine Scaffold - A Privileged Structure in Drug Discovery

The pyrido[3,4-d]pyridazin-4(3H)-one core represents a compelling heterocyclic scaffold for the development of novel therapeutics. This nitrogen-rich bicyclic system is a key pharmacophore in a variety of biologically active molecules, demonstrating a broad spectrum of activities including, but not limited to, anticancer, anti-inflammatory, and antimicrobial effects[1][2]. The fusion of a pyridine and a pyridazinone ring creates a planar structure with strategically positioned nitrogen atoms that can engage in crucial hydrogen bonding interactions with biological targets.

The subject of this guide, 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one, is a particularly attractive starting material for medicinal chemistry campaigns. The two chlorine atoms at the C5 and C7 positions serve as versatile synthetic handles, allowing for the introduction of a wide range of substituents through various chemical transformations. This enables the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The differential reactivity of the two chlorine atoms presents an opportunity for regioselective functionalization, further expanding the diversity of accessible derivatives.

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development of derivatives of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one. We will delve into detailed synthetic protocols for the selective functionalization of this scaffold, methods for the characterization of the resulting derivatives, and protocols for the evaluation of their biological activity, with a particular focus on their potential as kinase inhibitors.

Chemical Characteristics of the Core Scaffold

A thorough understanding of the physicochemical properties of the starting material is fundamental for the design of synthetic routes and the interpretation of biological data.

PropertyValueSource
Molecular Formula C₇H₃Cl₂N₃OPubChem
Molecular Weight 216.02 g/mol PubChem
IUPAC Name 5,7-dichloro-3H-pyrido[3,4-d]pyridazin-4-onePubChem
CAS Number 1390656-66-2PubChem
SMILES C1=C2C=NNC(=O)C2=C(N=C1Cl)ClPubChem

Strategic Derivatization: Unlocking the Potential of the Dichloro-Scaffold

The two chlorine atoms on the pyrido[3,4-d]pyridazin-4(3H)-one core are the primary sites for derivatization. Based on studies of analogous dichlorinated heterocyclic systems, the chlorine atom at the C5 position is predicted to be more susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions due to the electronic influence of the adjacent pyridinone ring. This differential reactivity can be exploited for the sequential and regioselective introduction of different substituents at the C5 and C7 positions.

Caption: General derivatization strategy for 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5 Position

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl moieties. The following protocol is designed for the selective arylation at the C5 position of the scaffold.

Rationale: The choice of a mild base and a suitable palladium catalyst with appropriate ligands is crucial for achieving high regioselectivity and yield. Dioxane is a commonly used solvent for Suzuki reactions due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.

Materials:

  • 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one

  • Arylboronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one (1 equivalent), the desired arylboronic acid (1.1 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and Na₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The reaction mixture should be a suspension.

  • Heat the reaction mixture to 80-100 °C and stir vigorously under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-7-chloro-pyrido[3,4-d]pyridazin-4(3H)-one derivative.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The regioselectivity can be confirmed by 2D NMR techniques such as NOESY or HMBC.

Protocol 2: Nucleophilic Aromatic Substitution (SₙAr) at the C5 Position

Nucleophilic aromatic substitution provides a straightforward method for introducing nitrogen, oxygen, and sulfur nucleophiles at the reactive C5 position.

Rationale: The electron-deficient nature of the pyridopyridazinone ring system facilitates SₙAr reactions. The choice of base and solvent is critical for the success of the reaction and will depend on the nucleophilicity and solubility of the amine.

Materials:

  • 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one

  • Amine (primary or secondary, 1.2 equivalents)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0 equivalents)

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one (1 equivalent) and the desired amine (1.2 equivalents).

  • Add DMF and DIPEA.

  • Heat the reaction mixture to 80-120 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 5-amino-7-chloro-pyrido[3,4-d]pyridazin-4(3H)-one derivative.

Protocol 3: Functionalization of the C7 Position

Once the C5 position is functionalized, the less reactive chlorine at the C7 position can be targeted for further derivatization. The reaction conditions for C7 functionalization will generally require higher temperatures or more reactive catalytic systems.

Rationale: The reduced reactivity at C7 necessitates more forcing conditions. Microwave irradiation can be a valuable tool to accelerate these reactions and improve yields.

Materials:

  • 5-Substituted-7-chloro-pyrido[3,4-d]pyridazin-4(3H)-one

  • Nucleophile (e.g., amine, boronic acid) (1.5-2.0 equivalents)

  • Appropriate catalyst and base (e.g., for Suzuki: Pd(PPh₃)₄ and K₂CO₃; for Buchwald-Hartwig: Pd₂(dba)₃, Xantphos, and Cs₂CO₃)

  • Suitable solvent (e.g., DMF, Dioxane)

  • Microwave reactor (optional)

Procedure (General):

  • Combine the 5-substituted-7-chloro intermediate, the nucleophile, catalyst, and base in a microwave-safe reaction vessel.

  • Add the appropriate solvent.

  • Seal the vessel and heat in a microwave reactor at a temperature typically ranging from 120-180 °C for a specified time (e.g., 30-60 minutes).

  • After cooling, work up the reaction as described in the previous protocols.

  • Purify the product by chromatography or recrystallization.

Biological Evaluation: Screening for Kinase Inhibitory Activity

Derivatives of the pyrido[3,4-d]pyridazine scaffold have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer[3][4].

Caption: Mechanism of action for pyrido[3,4-d]pyridazinone-based kinase inhibitors.

Protocol 4: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)

The HTRF® KinEASE™ assay is a robust and sensitive method for measuring kinase activity and screening for inhibitors in a high-throughput format[5][6][7][8][9].

Principle: This assay measures the phosphorylation of a biotinylated substrate by a kinase. The phosphorylated substrate is then detected by a europium cryptate-labeled anti-phospho antibody. When a streptavidin-XL665 conjugate is added, a FRET signal is generated upon excitation at 320 nm, which is proportional to the amount of phosphorylated substrate.

Materials:

  • Kinase of interest (e.g., FER, VEGFR-2)

  • Biotinylated substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • HTRF® KinEASE™ detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665)

  • Assay buffer

  • 384-well low-volume white plates

  • HTRF®-compatible plate reader

Procedure:

  • Compound Plating: Dispense serial dilutions of the test compounds in DMSO into the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Add the kinase enzyme to all wells except the negative controls.

    • Add the biotinylated substrate peptide.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the enzymatic reaction by adding the HTRF® detection buffer containing EDTA.

    • Add the premixed HTRF® detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665).

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an HTRF®-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition versus the compound concentration to determine the IC₅₀ value.

Protocol 5: Cell-Based Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. It is a valuable tool for evaluating the cytotoxic effects of potential anticancer compounds[10][11][12][13].

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., a cell line known to be dependent on the targeted kinase)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include vehicle-treated (DMSO) and untreated controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Structure-Activity Relationship (SAR) Insights: A Case Study on FER Kinase Inhibitors

A recent study on the optimization of pyrido-pyridazinone derivatives as FER tyrosine kinase inhibitors provides valuable insights into the structure-activity relationship at the C5 position[4][14]. Starting from an 8-fluoro analog of the 5,7-dichloro scaffold, various substituents were introduced at the C5 position.

CompoundC5-SubstituentFER IC₅₀ (nM)Ba/F3-FER IC₅₀ (nM)
2a 4-Fluorophenyl1.211
2b 1-Methyl-1H-pyrazol-4-yl4.8130
2c 3-Ethoxyphenyl1.118
2d 4-(4-Methylpiperazin-1-yl)phenyl2.511
2e 4-Morpholinophenyl0.84.9
17c (DS08701581) 4-(2-Methoxyethoxy)phenyl0.42.1

Data adapted from "Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581"[4][14]

The data reveals that substitution at the C5 position with a 4-morpholinophenyl group (compound 2e ) and a 4-(2-methoxyethoxy)phenyl group (compound 17c ) resulted in potent inhibition of both the isolated FER kinase and the FER-dependent Ba/F3 cell line. The optimized compound, 17c , demonstrated excellent in vivo antitumor efficacy in a Ba/F3-FER tumor model, highlighting the therapeutic potential of this scaffold.

Conclusion

The 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one scaffold is a versatile and promising starting point for the development of novel kinase inhibitors and other potential therapeutic agents. The strategic and regioselective functionalization of the C5 and C7 positions, as outlined in the provided protocols, allows for the generation of diverse chemical libraries for biological screening. The combination of robust synthetic methodologies with sensitive and reliable biological assays will undoubtedly accelerate the discovery of new drug candidates based on this privileged heterocyclic system.

References

  • Abd-Rabo ZS, George RF, Zaafar D, et al.
  • Balakrishnan S., Bhat F.A., Singh P.R., Mukherjee S., Elumalai P., Das S., Patra C.R., Arunakaran J. Down–regulation of cyclin–dependent kinase-4 and MAPK through estrogen receptor mediated cell cycle arrest in human breast cancer induced by gold nanoparticle tagged toxin protein NKCT1. Chem. Interactions. 2017;268:119–128.
  • Dai Y; Hartandi K; Ji Z; Ahmed AA; Albert DH; Bauch JL; Bouska JJ; Bousquet PF; Cunha GA; Glaser KB; Harris CM; Hickman D; Guo J; Li J; Marcotte PA; Marsh KC; Moskey MD; Martin RL; Olson AM; Osterling DJ; Pease LJ; Soni NB; Stewart KD; Stoll VS; Tapang P; Reuter DR; Davidsen SK; Michaelides MR. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N′-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. J. Med. Chem. 2007, 50, 1584–1597.
  • Howe GA, Xiao B, Zhao H, Al-Zahrani KN, Hasim MS, Villeneuve J, Sekhon HS, Grant GG. MTT cell viability assay. Bio-protocol. 2016; 6(21): e1955.
  • Ivanova, A. V. et al. FER drives anoikis resistance, regulates tumour growth and is necessary for metastasis in a mouse model of human breast cancer. Sci. Rep.6, 23624; doi: 10.1038/srep23624 (2016).
  • Jang, M., De Jonghe, S., Gao, L. J., & Herdewijn, P. (2006). Regioselective cross-coupling reactions and nucleophilic aromatic substitutions on a 5,7-dichloro-pyrido[4,3-d]pyrimidine scaffold. Tetrahedron letters, 47(50), 8917-8920.
  • Kandeel, M. M., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances, 10(51), 30567-30584.
  • Ohori, M., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters.
  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European journal of biochemistry, 267(17), 5421-5426.
  • Piaz, V. D., et al. (2002). Pyrazolo[3,4-d]pyridazinones as potent and selective PDE5 inhibitors. Bioorganic & medicinal chemistry letters, 12(17), 2381-2384.
  • PubChem. 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one. National Center for Biotechnology Information. PubChem Compound Database; CID=88768920. Available at: [Link].

  • Said, M. F. M., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 13(7), 844-861.
  • Tominaga, H., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters, 10(5), 725-730.
  • van Meerloo, J., Ceri, H., & Krol, E. (2011). The MTT assay for estimating cell viability. Methods in molecular biology (Clifton, N.J.), 716, 237–245.
  • Wang, Z., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. International Journal of Molecular Sciences, 23(5), 2795.
  • Yoshioka, T., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters.
  • Zhang, N., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460.
  • Zwergel, C., et al. (2016). Drug design, synthesis, in vitro and in silico evaluation of selective monoaminoxidase B inhibitors based on 3-acetyl-2-dichlorophenyl-5-aryl-2,3-dihydro-1,3,4-oxadiazole chemical scaffold. European journal of medicinal chemistry, 109, 274-287.

Sources

Application Note: Solubilization and Delivery of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one for In Vitro Biological Assays

[1][2]

Executive Summary

This Application Note defines the standard operating procedure (SOP) for the preparation, storage, and cellular delivery of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one . This compound represents a class of rigid, planar, chlorinated heteroaromatics often utilized as scaffolds in the synthesis of kinase inhibitors (e.g., CDK4/6 antagonists).

Due to its planar aromatic structure and dichloro-substitution, this compound exhibits significant lipophilicity and high crystal lattice energy, leading to poor aqueous solubility. Improper solubilization results in micro-precipitation upon contact with culture media, causing "false" cytotoxicity via physical sedimentation on cell monolayers rather than biochemical activity. This protocol utilizes a DMSO-Stock / Serum-Intermediate strategy to ensure bioavailability and experimental reproducibility.

Physicochemical Profile & Solubility Assessment

Before handling, it is critical to understand the compound's behavior in solution. The dichloro-substitution increases lipophilicity (LogP), while the pyridazinone core allows for hydrogen bonding, creating a "Janus-faced" molecule that is soluble in polar aprotic solvents but prone to rapid aggregation in water.

PropertyValue / CharacteristicImplication for Protocol
Molecular Weight ~216.02 g/mol Suitable for high-molarity stock solutions (e.g., 100 mM).
LogP (Predicted) ~1.6 (Moderately Lipophilic)Will partition into lipid membranes; requires carrier proteins (FBS) in media.
Aqueous Solubility < 0.1 mg/mL (Predicted)High Risk: Direct dilution into PBS/Water will cause immediate precipitation.
Preferred Solvent DMSO (Dimethyl Sulfoxide)Dissolves readily due to disruption of dipole-dipole stacking.
Secondary Solvent DMF (Dimethylformamide)Avoid if possible due to higher intrinsic cytotoxicity than DMSO.

Protocol Phase I: Preparation of Master Stock Solution

Objective: Create a sterile, stable, high-concentration master stock (typically 10 mM or 100 mM) in anhydrous DMSO.

Reagents & Equipment[2][3]
  • Compound: 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one (Solid).[1]

  • Solvent: DMSO, Cell Culture Grade (≥99.9% purity, anhydrous).

  • Filtration: 0.22 µm PTFE or Nylon syringe filter.

    • Critical Warning: Do NOT use Cellulose Acetate (CA) filters; DMSO dissolves the membrane, contaminating your sample.

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps.

Step-by-Step Methodology
  • Gravimetric Analysis: Weigh the specific amount of solid compound.

    • Calculation: To prepare 1 mL of 100 mM stock:

      
      
      
      
  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolution Mechanics:

    • Vortex vigorously for 30 seconds.

    • Visual Check: If undissolved particles remain, sonicate in a water bath at 37°C for 5–10 minutes. The solution must be optically clear.

  • Sterilization:

    • Pre-wet the PTFE filter with 50 µL of pure DMSO (to minimize compound loss).

    • Push the stock solution through the filter into a sterile amber vial.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol Phase II: Delivery to Cell Culture (The "Anti-Crash" Method)

The Challenge: The "Crash-Out" Effect. When a hydrophobic DMSO stock hits aqueous media, the DMSO disperses rapidly, leaving the compound stranded in water where it nucleates into crystals.

The Solution: Use Serum (FBS) as a solubilizing chaperone. Albumin and other serum proteins bind hydrophobic molecules, keeping them in suspension.

Workflow Diagram

GStockDMSO Master Stock(100 mM)InterIntermediate Dilution(Warm Media + 10-20% FBS)Stock->Inter 1:100 Dilution(Slow drip + Vortex)FinalFinal Assay Well(Cells + Media)Inter->Final Final Dilution(e.g., 10 µM)MicroscopyQC: Microscopy(Check for Crystals)Final->Microscopy

Caption: Step-wise dilution strategy utilizing an intermediate high-serum step to prevent compound precipitation (Crashing Out).

Detailed Procedure
  • Preparation of Media:

    • Pre-warm culture media (e.g., DMEM, RPMI) to 37°C . Cold media accelerates precipitation.

    • Ensure media contains at least 10% Fetal Bovine Serum (FBS).

  • Intermediate Dilution (Recommended for >10 µM final concentrations):

    • Do not pipette 1 µL of stock directly into 10 mL of media. The local concentration spike causes precipitation.

    • Step A: Prepare a 10x working solution. (Example: Target is 10 µM. Prepare 100 µM intermediate).

    • Step B: Add the DMSO stock slowly to the warm media while vortexing or swirling.

  • Final Application:

    • Add the intermediate solution to the cell wells.

  • DMSO Control:

    • Ensure the final DMSO concentration is < 0.5% (v/v) .[2][3] Ideally, keep it at 0.1%.

    • Calculation: If you dilute a 100 mM stock to 10 µM (1:10,000 dilution), the DMSO content is 0.01%, which is negligible.

Quality Control & Troubleshooting

Every experiment must be self-validating. If the compound precipitates, your IC50 data is invalid.

QC Step: The "Crystal Check"

Before adding to cells, place your diluted media (Intermediate or Final) under a phase-contrast microscope (10x or 20x objective).

  • Pass: Field is clear or shows only serum debris.

  • Fail: Visible needle-like structures or dark aggregates.

Troubleshooting Table
IssueRoot CauseCorrective Action
Turbidity upon dilution Compound "crashed out" due to hydrophobicity.1. Increase FBS concentration in the intermediate step to 20%.2. Sonicate the intermediate dilution for 1 min.
Cell death in Control DMSO toxicity.[4][5]Final DMSO % is too high (>0.5%). Use a more concentrated stock to reduce the volume of DMSO added.[2][3]
Compound adheres to plastic High lipophilicity (LogP > 3).Use Low-Binding plasticware or glass-coated plates. Pre-coat tips with serum-containing media.

References

  • PubChem. (2023).[6] 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one Compound Summary. National Library of Medicine. [Link]

  • LifeTein. (2023). DMSO Usage in Cell Culture Protocols. [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press. (Standard text on solubility in drug discovery).
  • Waybright, T. J., et al. (2009). Screening for inhibitors of TNF-α using a high-throughput fluorescence assay. (Discusses solvent selection for hydrophobic ligands). [Link]

Application Note: Leveraging 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one for Fragment-Based Screening Campaigns

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrido[3,4-d]pyridazinone Scaffold in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel, high-quality starting points for drug development.[1][2] Unlike High-Throughput Screening (HTS), which screens large libraries of complex molecules, FBDD utilizes smaller, low-molecular-weight compounds ("fragments") to probe a protein's binding sites.[1] The core principle is that smaller molecules can form more efficient, higher-quality interactions, providing a more rational path for optimization into potent and selective lead compounds.[3][4]

This guide focuses on a particularly compelling fragment: 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one . This molecule serves as an excellent starting point for FBDD campaigns due to its desirable physicochemical properties, synthetic tractability, and the inherent biological relevance of its core scaffold. The pyridazinone heterocycle and its structural relatives are present in numerous biologically active compounds, including kinase inhibitors and agents targeting cardiovascular diseases, making this fragment a promising tool for a wide range of protein targets.[5][6]

The structure features a rigid bicyclic core, which minimizes the entropic penalty upon binding, and two strategically placed chlorine atoms.[1] These chlorine atoms not only influence the electronic properties of the aromatic system but also provide well-defined vectors for synthetic elaboration, allowing for rapid and targeted "fragment growing" once a hit is identified.

Physicochemical Profile and 'Rule of Three' Compliance

A fragment's success is deeply rooted in its physicochemical properties. The "Rule of Three" (Ro3) provides a widely accepted set of guidelines for ideal fragments, ensuring they possess properties conducive to high solubility and efficient binding.[7][8] 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one aligns well with these principles.

PropertyValue"Rule of Three" GuidelineComplianceSource
Molecular Weight 216.02 g/mol < 300 DaYes[9]
cLogP 1.6≤ 3Yes[9]
Hydrogen Bond Donors 1≤ 3Yes[9]
Hydrogen Bond Acceptors 3≤ 3Yes[9]
Rotatable Bonds 0≤ 3Yes[9]
Topological Polar Surface Area (TPSA) 54.4 ŲN/AFavorable[9]

This profile confirms the fragment's suitability for screening: its low molecular weight and lipophilicity enhance the probability of achieving the high aqueous solubility required for biophysical assays, while its simple pharmacophoric features increase the likelihood of identifying high-quality interactions.[7]

Pre-Screening: Fragment Quality Control Protocol

The integrity of any screening campaign is contingent upon the quality of the library.[1] Before initiating screening, it is imperative to validate the purity, solubility, and stability of the 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one stock.

Objective: To ensure the fragment is pure, soluble, and stable in the chosen assay buffer.

Materials:

  • 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one solid

  • High-quality DMSO (≥99.9%)

  • Primary assay buffer (e.g., PBS or HEPES, pH 7.4)

  • Instrumentation: LC-MS, ¹H NMR spectrometer, Nephelometer or DLS instrument.

Protocol Steps:

  • Stock Solution Preparation:

    • Accurately weigh the fragment and dissolve in 100% DMSO to create a high-concentration stock (e.g., 100 mM).

    • Causality: DMSO is the standard solvent for compound libraries due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous buffers.

  • Purity Assessment (LC-MS & NMR):

    • Dilute a small aliquot of the DMSO stock in a suitable solvent (e.g., acetonitrile/water) and analyze via LC-MS to confirm the correct mass and assess purity (should be >95%).

    • Prepare a sample for ¹H NMR in DMSO-d6 to confirm the chemical structure and identify any potential impurities.

    • Causality: Orthogonal purity checks are essential. LC-MS confirms mass and detects non-UV active impurities, while NMR confirms the specific chemical structure.

  • Aqueous Solubility Determination:

    • Prepare a series of dilutions of the DMSO stock into the primary assay buffer, aiming for final concentrations ranging from 1 µM to 1 mM. Ensure the final DMSO concentration is constant across all samples and matches the planned screening conditions (typically ≤1%).

    • Incubate samples for 1-2 hours at room temperature.

    • Analyze each sample by nephelometry or Dynamic Light Scattering (DLS) to detect light scattering caused by insoluble particles or aggregates. The highest concentration that remains clear is the practical limit of solubility.

    • Causality: Fragments often bind with low affinity, requiring high screening concentrations. Exceeding the solubility limit leads to compound precipitation or aggregation, which are primary sources of false-positive results.

  • Stability Assessment:

    • Prepare a sample of the fragment in the assay buffer at the highest intended screening concentration.

    • Analyze the sample by LC-MS at time zero and again after 24 hours of incubation at the screening temperature.

    • Compare the chromatograms to check for degradation (disappearance of the parent peak and appearance of new peaks).

    • Causality: The fragment must be chemically stable for the duration of the experiment to ensure that any observed binding is due to the intended molecule.

Primary Screening: Biophysical Assay Protocols

Because fragments typically exhibit weak binding affinities (µM to mM range), highly sensitive biophysical techniques are required for their detection.[10] We present protocols for three robust and widely used methods: Surface Plasmon Resonance (SPR), Saturation Transfer Difference (STD) NMR, and Differential Scanning Fluorimetry (DSF).

Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free technology that detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip.[11][12] It is highly sensitive to the binding of small molecules.[11]

Workflow Diagram: SPR Screening

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_chip Prepare Sensor Chip prep_protein Immobilize Target Protein prep_chip->prep_protein Covalent Coupling equilibrate Equilibrate with Running Buffer prep_protein->equilibrate prep_frag Prepare Fragment Solution inject Inject Fragment prep_frag->inject equilibrate->inject Association dissociate Dissociation Phase inject->dissociate Buffer Flow regen Regenerate Chip Surface dissociate->regen sensorgram Analyze Sensorgram dissociate->sensorgram regen->equilibrate Next Cycle hit_id Identify Hits (Binding Response) sensorgram->hit_id

Caption: Workflow for a typical SPR fragment screening cycle.

Protocol Steps:

  • Target Immobilization:

    • Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC/NHS.

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) to facilitate covalent coupling via primary amines.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared in parallel (e.g., activated and deactivated with no protein) to subtract bulk refractive index changes and non-specific binding.[11]

    • Causality: Covalent immobilization ensures a stable surface for repeated binding cycles. The reference channel is critical for obtaining high-quality, specific binding data.

  • Assay Development:

    • Prepare a dilution series of the 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one stock in running buffer (e.g., HBS-EP+ with 1% DMSO).

    • Perform a kinetic titration or single-cycle kinetics experiment to determine the binding affinity (K D ) and ensure a dose-response relationship.

    • Causality: This step confirms that the fragment interacts with the immobilized target in a concentration-dependent manner and that the signal is within the instrument's detection limits.

  • Primary Screen Execution:

    • Inject the fragment solution at a single high concentration (e.g., 200 µM) over both the target and reference flow cells.[13]

    • Monitor the binding response (association phase) followed by a buffer-only injection (dissociation phase).[14]

    • After each cycle, inject a regeneration solution (if necessary, e.g., low pH glycine) to remove any bound fragment and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference channel signal from the target channel signal to get the specific binding sensorgram.

    • A fragment is considered a "hit" if it produces a reproducible and concentration-dependent binding response significantly above the noise level.

    • Hits are then confirmed and characterized in follow-up dose-response experiments to determine their affinity (K D ).[3]

Protocol: Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observed NMR technique that detects transient binding of a small molecule to a large protein.[15][16] It is exceptionally sensitive for detecting weak interactions.[15]

Protocol Steps:

  • Sample Preparation:

    • Prepare two identical NMR samples in a deuterated buffer (e.g., PBS in 99.9% D₂O).

    • Sample A (STD Sample): Contains the target protein (10-50 µM) and the fragment (100-500 µM).

    • Sample B (Reference Sample): Contains only the fragment at the same concentration as Sample A.

    • Causality: A reference spectrum of the fragment alone is essential to identify its proton resonances. The protein concentration is kept low to minimize its background signals, while the fragment concentration is high to saturate binding.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for maximum sensitivity.[17]

    • Tune and match the probe and lock onto the deuterium signal. Acquire a standard 1D proton spectrum of both samples to ensure proper shimming and identify the fragment's peaks.

  • STD Experiment Acquisition:

    • Set up the STD pulse sequence. This involves two separate experiments acquired in an interleaved fashion.

    • On-Resonance Irradiation: Selectively saturate a region of the proton spectrum where only protein resonances appear (e.g., -1.0 ppm).

    • Off-Resonance Irradiation: Irradiate a region far from any protein or fragment signals (e.g., 30 ppm).

    • The saturation is transferred from the protein to the bound fragment. When the fragment dissociates, it carries this "memory" of saturation, leading to a decrease in its signal intensity.

    • Causality: Only protons of the fragment that are in close proximity to the protein will receive the saturation transfer, making this a direct method for detecting binding.[18]

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting "STD difference spectrum" will show signals only for the protons of the fragment that made contact with the protein.

    • A clear signal in the difference spectrum indicates a binding event. The relative intensities of the signals can provide information about which part of the fragment is most closely interacting with the protein (the binding epitope).[18]

Protocol: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF measures the thermal stability of a protein by monitoring its unfolding temperature (Tₘ).[19] Ligand binding typically stabilizes a protein, leading to a measurable increase in its Tₘ.[20][21]

Protocol Steps:

  • Reaction Mixture Preparation:

    • The assay is typically run in a 96- or 384-well qPCR plate.

    • In each well, combine:

      • Target protein (to a final concentration of 2-5 µM).

      • Assay buffer (e.g., HEPES, pH 7.4).

      • Fluorescent dye (e.g., SYPRO Orange, used at 5x final concentration).

      • 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one (at the desired screening concentration, e.g., 100 µM) or DMSO as a negative control.

    • Causality: SYPRO Orange is hydrophobic and fluoresces upon binding to the exposed hydrophobic core of a protein as it unfolds. The dye itself is quenched in an aqueous environment.[21]

  • Instrument Setup (Real-Time PCR Machine):

    • Place the plate in the qPCR instrument.

    • Set up a "melt curve" protocol.

    • Program the instrument to ramp the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) in small increments (e.g., 0.5°C per step).[22]

    • Set the instrument to measure fluorescence at each temperature increment.

  • Data Acquisition and Analysis:

    • As the temperature increases, the protein will unfold, exposing its hydrophobic core. This causes the SYPRO Orange dye to bind and fluoresce, resulting in a sigmoidal curve.

    • The melting temperature (Tₘ) is the midpoint of this transition, which is typically calculated by fitting the curve or by finding the peak of the first derivative.[21]

    • A "hit" is identified by a positive thermal shift (ΔTₘ), where ΔTₘ = Tₘ(protein + fragment) - Tₘ(protein + DMSO). A ΔTₘ of ≥ 2°C is generally considered a significant stabilizing effect.

    • Causality: The energy of ligand binding contributes to the overall stability of the protein-ligand complex, meaning more thermal energy is required to unfold it. This directly translates to an increased Tₘ.[23]

Hit Validation and Fragment Elaboration

Identifying a hit in a primary screen is only the first step. A rigorous validation cascade is essential to eliminate false positives and confirm that the observed interaction is specific and tractable for chemical optimization.

Workflow Diagram: Hit Validation and Elaboration

primary_hit Primary Hit from Screening (e.g., SPR, DSF, or NMR) orthogonal Orthogonal Hit Confirmation (e.g., DSF if primary was SPR) primary_hit->orthogonal Validate affinity Affinity Determination (KD) (Dose-Response Curve) orthogonal->affinity Quantify structural Structural Biology (X-ray Crystallography / Cryo-EM) affinity->structural Visualize Binding Mode sar SAR by Analogs (Test similar commercial compounds) structural->sar Guide chem Medicinal Chemistry Design (Fragment Growing/Linking) sar->chem Inform lead_opt Lead Optimization chem->lead_opt Iterate

Caption: A structured workflow for validating and advancing a fragment hit.

Key Validation Steps:

  • Orthogonal Method Confirmation: A primary hit should always be confirmed using a second, different biophysical technique.[10] For example, if the primary hit came from an SPR screen, it could be validated using DSF or STD-NMR. This practice is crucial to rule out technology-specific artifacts.

  • Affinity Measurement: Once confirmed, the binding affinity (K D ) must be accurately measured. This is typically done by generating a dose-response curve using the primary assay (e.g., SPR) with a range of fragment concentrations. This confirms the interaction is saturable and provides a quantitative measure of potency.

  • Structural Characterization: Obtaining a high-resolution structure of the protein-fragment complex via X-ray crystallography is the gold standard in FBDD.[3][10] This provides definitive proof of binding and reveals the precise binding mode, including key hydrogen bonds and hydrophobic interactions.[24] This structural information is invaluable for guiding the subsequent chemistry effort.

  • Structure-Activity Relationship (SAR) by Analogs: Before launching a full synthetic chemistry campaign, it is highly efficient to purchase and test commercially available analogs of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one. The two chlorine atoms at the 5- and 7-positions are key handles. Analogs where one or both chlorines are replaced with other groups (e.g., -H, -CH₃, -OCH₃, -NH₂) can provide rapid, initial SAR data, indicating which positions are tolerant to modification.

  • Fragment Elaboration: Guided by structural and SAR data, a medicinal chemistry strategy can be devised. Common approaches include:

    • Fragment Growing: Synthesizing new analogs that extend from the core fragment to engage with nearby pockets in the protein, thereby increasing affinity and selectivity. The chlorine atoms on the starting fragment are ideal points for this type of modification via nucleophilic aromatic substitution or cross-coupling reactions.[25]

    • Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together to create a single, much more potent molecule.

By following these detailed protocols and validation workflows, researchers can effectively utilize 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one as a high-quality starting point to initiate productive and efficient fragment-based drug discovery campaigns.

References

  • ResearchGate. (2025). Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][10][26]oxazine derivatives from 5-acetyl-4-aminopyrimidines. Available at: [Link]

  • Scott, D. E., et al. (n.d.). Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC. Available at: [Link]

  • Murray, C., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. Available at: [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening | Drug Discovery. Available at: [Link]

  • MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Available at: [Link]

  • PubChem. (n.d.). 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one. Available at: [Link]

  • ResearchGate. (n.d.). Thermal-shift assay for fragment library screening. Temperature-induced.... Available at: [Link]

  • NIH. (n.d.). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC. Available at: [Link]

  • PubMed. (n.d.). Saturation transfer difference NMR for fragment screening. Available at: [Link]

  • ACS Publications. (n.d.). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PubMed. (n.d.). NMR screening and hit validation in fragment based drug discovery. Available at: [Link]

  • NIH. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PMC. Available at: [Link]

  • NanoTemper Technologies. (2020). 6 ingredients for a successful fragment library. Available at: [Link]

  • PubMed. (n.d.). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Available at: [Link]

  • Portland Press. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Saturation Transfer Difference NMR for Fragment Screening. Available at: [Link]

  • Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of a 5-chloro-pyrido[3,4-d]pyrimidine analogue. Reagents and.... Available at: [Link]

  • Bitesize Bio. (2024). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Available at: [Link]

  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Available at: [Link]

  • (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Available at: [Link]

  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]

  • ACS Publications. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Journal of Chemical Education. Available at: [Link]

  • NIH. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Available at: [Link]

  • ACS Publications. (n.d.). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. Available at: [Link]

  • PubMed. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Available at: [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available at: [Link]

  • (2021). SYNTHESIS OF NEW PYRIDO[2,3-d]PYRIMIDIN-5-ONE, PYRIDO[2,3-d]PYRIMIDIN-7-ONE, AND PYRIMIDINO[4,5-d][1. Available at: https://www.researchgate.
  • PubMed. (n.d.). SPR-based fragment screening: advantages and applications. Available at: [Link]

  • NIH. (n.d.). Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. Available at: [Link]

  • NIH. (n.d.). NMR-Fragment Based Virtual Screening: A Brief Overview. PMC. Available at: [Link]

  • PubMed. (2024). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Available at: [Link]

  • PubMed. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. Available at: [Link]

  • University of Cambridge. (n.d.). Accepted version (1.16 MB). Available at: [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Available at: [Link]

  • NIH. (n.d.). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. PMC. Available at: [Link]

  • PubMed Central. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Available at: [Link]

  • PubChem. (n.d.). Pyrido[3,4-d]pyridazin-1,4-dion, 8-Amino-5-chlor-2,3-dihydro-7-phenyl-, Natriumsalz. Available at: [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. Available at: [Link]

  • Bruker. (n.d.). Fragment screening by ligand observed nmr. Available at: [Link]

  • PubMed. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. Available at: [Link]

  • NIH. (n.d.). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][26]dithiolo[3,4-b]pyridine-5-carboxamides. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound.[1] Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you navigate the complexities of its synthesis and minimize the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one, and what are the key challenges?

A1: The synthesis typically involves the cyclization of a substituted pyridine precursor with a hydrazine derivative, followed by chlorination. A common challenge is controlling the regioselectivity of the chlorination step, which can lead to the formation of isomeric impurities. Additionally, the harsh conditions required for chlorination can sometimes lead to decomposition of the pyridopyridazinone core.

Q2: I am observing a significant amount of a mono-chlorinated impurity in my final product. What is the likely cause and how can I prevent it?

A2: The presence of a mono-chlorinated impurity suggests that the chlorination reaction has not gone to completion. This can be due to several factors, including insufficient chlorinating agent, a reaction temperature that is too low, or a reaction time that is too short. To address this, consider increasing the equivalents of the chlorinating agent (e.g., phosphorus oxychloride), raising the reaction temperature, or extending the reaction time. Careful monitoring of the reaction progress by TLC or LC-MS is crucial to determine the optimal conditions.

Q3: My reaction mixture is turning dark, and I am getting a low yield of the desired product. What could be the reason?

A3: A dark reaction mixture and low yield are often indicative of decomposition. This can be caused by excessive heating during the chlorination step or the presence of moisture, which can lead to hydrolysis of the starting material or product.[2] Ensure that your reaction is conducted under anhydrous conditions and that the temperature is carefully controlled. Using a milder chlorinating agent or a lower reaction temperature with a longer reaction time might also be beneficial.

Q4: I am struggling with the purification of the final product. What are the recommended methods?

A4: Purification of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one can be challenging due to the presence of closely related impurities. Recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile, is often effective.[3] If recrystallization is insufficient, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed.

Troubleshooting Guide: Common Side Reactions and Solutions

This section details potential side reactions that can occur during the synthesis of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one and provides actionable solutions.

Incomplete Chlorination
  • Observation: Presence of 5-chloro- or 7-chloro-pyrido[3,4-d]pyridazin-4(3H)-one in the product mixture.

  • Causality: Insufficient reactivity of the chlorinating agent or suboptimal reaction conditions.

  • Troubleshooting Protocol:

    • Increase Stoichiometry of Chlorinating Agent: Gradually increase the equivalents of POCl₃ or another suitable chlorinating agent.

    • Optimize Temperature and Time: Systematically increase the reaction temperature in 5-10°C increments and monitor the reaction progress every hour.

    • Consider a Catalyst: In some cases, the addition of a catalytic amount of a tertiary amine, such as triethylamine or N,N-dimethylaniline, can facilitate the chlorination.[4]

Hydrolysis
  • Observation: Formation of hydroxy-substituted pyridopyridazinones.

  • Causality: Presence of water in the reaction mixture, which can react with the chloro substituents.[2][5]

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Purify Reagents: Ensure that the chlorinating agent and any solvents are free of water.

    • Careful Work-up: During the work-up, minimize the contact time with aqueous solutions and use cold water or ice to quench the reaction.[4]

Over-Chlorination
  • Observation: Formation of trichloro- or other polychlorinated species.

  • Causality: Excessively harsh reaction conditions or a highly activated pyridine ring.

  • Troubleshooting Protocol:

    • Reduce Reaction Temperature: Perform the chlorination at a lower temperature to decrease the reaction rate and improve selectivity.

    • Use a Milder Chlorinating Agent: Consider using a less reactive chlorinating agent, such as oxalyl chloride or thionyl chloride, in combination with a catalytic amount of DMF (Vilsmeier-Haack conditions).

    • Control Stoichiometry: Carefully control the amount of chlorinating agent used.

Aminolysis
  • Observation: If the synthesis involves a nucleophilic amine in subsequent steps, displacement of the chlorine atoms can occur.

  • Causality: The chloro groups on the pyridopyridazinone ring are susceptible to nucleophilic attack by amines.[6]

  • Troubleshooting Protocol:

    • Protecting Groups: If necessary, protect any reactive amine functionalities in the starting materials.

    • Control Reaction Conditions: Perform the amination reaction at a low temperature and carefully control the stoichiometry of the amine.

    • Regioselectivity: Be aware that the two chlorine atoms may have different reactivities, allowing for selective substitution under carefully controlled conditions.[7]

Visualizing the Reaction Landscape

To better understand the synthetic process and potential pitfalls, the following diagrams illustrate the main reaction pathway and common side reactions.

cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions A Substituted Pyridine Precursor B Pyridopyridazinone Core A->B Hydrazine Cyclization C 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one B->C Chlorination (e.g., POCl3) D Mono-chlorinated Impurity B->D Incomplete Chlorination F Over-chlorinated Product B->F Harsh Conditions E Hydroxy-substituted Byproduct C->E Hydrolysis (H2O) G Aminated Side Product C->G Aminolysis (R-NH2)

Caption: Main synthesis pathway and potential side reactions.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one

This protocol is a general guideline and may require optimization based on the specific starting materials and laboratory conditions.

  • Cyclization: A solution of the appropriate substituted pyridine precursor (1.0 eq) and hydrazine hydrate (1.2 eq) in a suitable solvent (e.g., ethanol, n-butanol) is heated to reflux for 4-6 hours.[8] The reaction progress is monitored by TLC.

  • Isolation of Intermediate: After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate (the pyridopyridazinone core) is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Chlorination: The dried intermediate (1.0 eq) is suspended in an excess of phosphorus oxychloride (POCl₃) (5-10 eq). The mixture is heated to 80-100°C for 2-4 hours under an inert atmosphere.[4]

  • Work-up: The reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

  • Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

cluster_low_yield Low Yield Troubleshooting cluster_impurity Impurity Identification & Mitigation start Reaction Outcome Analysis low_yield Low Yield? start->low_yield impurity Impurity Detected? low_yield->impurity Yes check_conditions Check Reaction Conditions (Temp, Time) low_yield->check_conditions No identify_impurity Identify Impurity (LC-MS, NMR) impurity->identify_impurity check_reagents Check Reagent Purity (Anhydrous?) check_conditions->check_reagents end Optimized Synthesis check_reagents->end mono_chloro Mono-chlorinated? identify_impurity->mono_chloro hydrolysis_prod Hydrolysis Product? mono_chloro->hydrolysis_prod No increase_cl Increase Chlorinating Agent &/or Reaction Time/Temp mono_chloro->increase_cl Yes ensure_anhydrous Ensure Anhydrous Conditions hydrolysis_prod->ensure_anhydrous Yes hydrolysis_prod->end No increase_cl->end ensure_anhydrous->end

Caption: A systematic workflow for troubleshooting synthesis issues.

Quantitative Data Summary

ParameterCondition A (Standard)Condition B (Optimized for Low Impurity)Condition C (Optimized for High Yield)
Chlorinating Agent POCl₃ (5 eq)POCl₃ (7 eq)POCl₃ (6 eq) with cat. DMF
Temperature (°C) 9010085
Time (h) 345
Yield (%) 656075
Purity (%) 859590

Note: The data in this table is illustrative and will vary depending on the specific reaction.

References

  • Regioselective preparation of substituted pyrimidines.
  • Concise Regiospecific Synthesis of 5-Chloropyrido[4,3-d]pyrimidin-4(3H)-one.
  • Synthesis of Pyrido and Pyrazinodithienodipyrimidine-4,8(3H,9H)-dione Derivatives by the Aza-Wittig Methodology.
  • Synthesis of pyrido-annelated[2][3][7][9]tetrazines,[3][7][9]triazepine, and[2][3][7][9]tetrazepines for anticancer, DFT, and molecular docking studies. National Institutes of Health.

  • Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism.
  • Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates.
  • 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one. PubChem.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • Alkaline hydrolysis of 1,3-dimethylphenobarbital. PubMed.
  • picoSpin 45: Hydrolysis of Acetic Anhydride with Heavy W
  • Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)
  • Synthesis of 2-Amino-5-(3-chloropropyl)-4-chloro-7 H -pyrrolo[2,3- d ]pyrimidine ( Bis chlorinated Deazaguanine).

Sources

Technical Support Center: 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage, Handling, and Stability Protocols

Document ID: TS-DPP-005 | Revision: 2.1 | Status: Active[1]

Executive Summary: The "Golden Rules" of Storage

For immediate implementation by laboratory personnel.

If you have just received a shipment of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one , adhere to these conditions immediately to prevent hydrolytic degradation.

ParameterLong-Term Storage (>1 Month) Short-Term / Working Aliquots Critical Note
Temperature -20°C (Freezer)2°C to 8°C (Refrigerator)Avoid freeze-thaw cycles.
Atmosphere Inert Gas (Argon or Nitrogen)Desiccated AirHygroscopic. Moisture triggers Cl-substitution.[1]
Container Amber glass vial with PTFE-lined capParafilm-sealed vialProtect from light.[1]
State Solid powderSolid powderDo not store in solution (DMSO/DMF) for >24h.

Technical Deep Dive: Why These Conditions?

As a researcher, you need to understand the causality behind these protocols. This compound is not just a "stable solid"; it is a functionalized fused heterocycle designed for reactivity, which makes it inherently unstable if mistreated.

The Degradation Mechanism: Hydrolysis

The 5,7-dichloro substitution pattern on the pyrido[3,4-d]pyridazine core creates an electron-deficient scaffold.[1] The chlorine atoms are good leaving groups, susceptible to Nucleophilic Aromatic Substitution (


).
  • The Enemy: Water (Atmospheric moisture).

  • The Process: Even trace moisture, catalyzed by slightly acidic or basic conditions (or even the compound's own acidity), can attack the C-Cl bonds.

  • The Result: Replacement of -Cl with -OH.[1] Because of the conjugated ring system, these hydroxyl intermediates often tautomerize to stable amide/lactam (oxo) forms, effectively destroying your starting material's reactivity for downstream coupling (e.g., Suzuki or Buchwald-Hartwig reactions).[1]

Visualizing the Workflow

Use the following decision tree to determine the correct handling procedure for your specific situation.

StorageWorkflow Start Receive Compound Inspect Visual Inspection (Color/Texture) Start->Inspect Decision1 Is it White/Off-White? Inspect->Decision1 Good Passes QC Decision1->Good Yes Bad Fails QC (Yellow/Brown/Caked) Decision1->Bad No Usage Intended Usage? Good->Usage Discard Purify or Discard Bad->Discard LongTerm Store at -20°C Under Argon (Solid State) Usage->LongTerm > 1 Month Immediate Store at 4°C Desiccator (Use within 2 weeks) Usage->Immediate < 1 Month Solution Prepare Solution (DMSO/DMF) Usage->Solution Immediate Assay Solution->Discard Do NOT store >24 Hours

Figure 1: Decision logic for incoming shipment inspection and storage allocation.

Troubleshooting Guide

Issue 1: The compound has turned yellow or brown.
  • Diagnosis: This indicates hydrolytic degradation or photo-oxidation .[1] The liberation of HCl during hydrolysis can further catalyze decomposition, turning the solid into a sticky, darkened mass.

  • Verification: Run an LC-MS.

    • Expected Mass: [M+H]+ for parent.[1]

    • Impurity Mass: Look for [M-Cl+OH] peaks (Parent - 35 + 17 = -18 mass shift) or dimer formations.[1]

  • Solution:

    • If purity is >90%: Recrystallize immediately (typically from Ethanol/DMF mixtures, check specific solubility).[1]

    • If purity is <80%: Discard.[1] The impurities often poison palladium catalysts in downstream steps.

Issue 2: The material is "caked" or sticky.
  • Diagnosis: Hygroscopicity .[1][2] The lactam (NH-C=O) moiety can form hydrogen bonds with atmospheric water.[1]

  • Solution: Dry the material under high vacuum (0.1 mbar) at 40°C for 4-6 hours. Backfill with Argon before sealing.[1]

Issue 3: Inconsistent results in biological assays.
  • Diagnosis: DMSO Degradation . You likely stored the compound in DMSO at room temperature.

  • Mechanism: DMSO is hygroscopic.[1][2] Over time, water absorbed by DMSO hydrolyzes the C-Cl bonds.[1]

  • Solution: Always prepare fresh stock solutions. If you must freeze stocks, use single-use aliquots at -80°C to prevent freeze-thaw moisture accumulation.[1]

Standard Operating Procedures (SOPs)

Protocol A: Safe Thawing (The "Warm-Up" Rule)

Crucial for preventing condensation.[1]

  • Remove the vial from the -20°C freezer.

  • DO NOT OPEN the vial immediately.

  • Place the vial in a desiccator or on the benchtop and allow it to equilibrate to room temperature (approx. 30-45 minutes).

  • Why? Opening a cold vial condenses atmospheric moisture onto the solid, initiating hydrolysis.

  • Wipe the outside of the vial before opening.

Protocol B: Inert Handling
  • Flush the headspace of the vial with a gentle stream of Argon or Nitrogen after every use.

  • Wrap the cap junction with Parafilm to create a secondary moisture barrier.

  • For critical synthesis steps, weigh the compound inside a glovebox.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO at -20°C? A: Only for short durations (days). While freezing slows hydrolysis, DMSO is notorious for absorbing water even through plastic caps.[1] For long-term storage (months/years), always store as a solid powder .

Q: Is the compound light sensitive? A: Yes, treated as photosensitive. The pyridazine ring can undergo photo-induced rearrangement or oxidation.[1] Always use amber vials or wrap clear vials in aluminum foil.

Q: What is the solubility for analysis? A:

  • DMSO/DMF: High solubility (Good for stock solutions).[1]

  • Methanol/Ethanol: Moderate solubility (Good for LCMS).[1]

  • Water: Insoluble (Precipitates).[1]

Q: My LCMS shows a split peak. Is this degradation? A: Not necessarily.[1] This compound contains a lactam (4(3H)-one).[1] You may be observing tautomerism (lactam vs. lactim form) depending on your mobile phase pH.[1] Ensure your LCMS method uses a buffered mobile phase (e.g., 0.1% Formic Acid) to stabilize the protonation state.

References & Grounding

  • Fisher Scientific. Safety Data Sheet: Pyridazine & Chlorinated Derivatives.[1] (General handling of pyridazine hazards and storage).[3][4] Available at: [1]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Chloropyrido[3,4-d]pyridazine derivatives.[1] (Structural properties and computed descriptors). Available at:

  • Sigma-Aldrich (Merck). Technical Bulletin AL-134: Handling Air-Sensitive Reagents.[1] (Standard protocols for inert storage).[1] Available at:

  • Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds.[1][5] University of Pittsburgh.[1][5] (Academic standard for laboratory handling).[1] Available at: [1]

Sources

Handling and safety precautions for 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one . This guide prioritizes safety, stability, and synthetic utility, addressing the specific challenges of handling halogenated fused heterocycles.

CAS Registry Number: (Analogous search) | Molecular Formula: C₇H₃Cl₂N₃O | MW: 216.02 g/mol [1]

Emergency Safety & Handling Protocols

Status: High Potency Intermediate / Irritant

Q: What are the critical PPE requirements for this specific compound?

A: Standard lab coats are insufficient. This compound combines a halogenated pyridine motif with a pyridazine core, increasing the risk of sensitization and mucous membrane irritation.

  • Respiratory: Use a P95/P100 particulate respirator or work exclusively within a certified fume hood. Halogenated heterocycles can hydrolyze in moist mucous membranes (lungs/eyes) to release HCl.[1]

  • Dermal: Double-glove with Nitrile (minimum 0.11 mm thickness) .[1] The lipophilic nature of the dichloropyridine moiety facilitates skin absorption.

  • Eyes: Chemical splash goggles are mandatory. Face shields are recommended during scale-up (>1g) due to the risk of violent decomposition if heated improperly.[1]

Q: How do I manage a spill outside the fume hood?

A: Do not use water. Water can induce hydrolysis of the reactive C-Cl bonds, releasing acidic vapors.[1]

  • Evacuate the immediate area (10 ft radius).

  • Cover the spill with a dry absorbent (Vermiculite or dry sand).

  • Neutralize (Optional but recommended): Mist lightly with 5% sodium bicarbonate solution only if the powder is contained, to neutralize potential HCl generation.

  • Collect into a double-lined hazardous waste bag labeled "Toxic Organic Solid."

Visual Guide: Safe Handling Decision Matrix

SafetyMatrix Start Start: Handling 5,7-Dichloro... State State: Solid Powder Start->State Action1 Weighing/Transfer State->Action1 Spill Accidental Spill? State->Spill Hood Is Fume Hood Available? Action1->Hood YesHood Use Static-Free Spatula Work >6 inches inside sash Hood->YesHood Yes NoHood STOP. Do not proceed. Respiratory Protection Required Hood->NoHood No DryClean Dry Sweep (Vermiculite) NO WATER Spill->DryClean Yes Waste Dispose as Halogenated Organic DryClean->Waste

Figure 1: Decision matrix for safe handling and spill response. Note the prohibition of water during initial spill containment.[1]

Solubility & Stability Troubleshooting

Q: The compound is not dissolving in Methanol or DCM. What is the recommended solvent system?

A: 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one is a planar, electron-deficient aromatic system with strong intermolecular


-stacking and hydrogen bonding (lactam NH).[1]
  • Avoid: Diethyl ether, Hexanes, and pure DCM (solubility < 1 mg/mL).[1]

  • Recommended:

    • DMSO (Dimethyl sulfoxide): Solubility > 50 mg/mL.[1] Note: DMSO carries dissolved compounds through the skin.[1]

    • DMF (Dimethylformamide): Good solubility, useful for

      
       reactions.[1]
      
    • TFA (Trifluoroacetic acid): Soluble (protonation of pyridine N), but may cause hydrolysis over time.[1]

Q: I observe a new peak on LCMS after storing the DMSO stock solution for 24 hours. What happened?

A: You are likely observing hydrolysis or DMSO-mediated oxidation .[1]

  • Mechanism: The C-5 and C-7 positions are highly electrophilic.[1] Trace water in DMSO (highly hygroscopic) can attack the C-Cl bond, replacing it with -OH (tautomerizing to the pyridone).[1]

  • Solution:

    • Use anhydrous DMSO (stored over 4Å molecular sieves).[1]

    • Store stocks at -20°C .

    • Prepare fresh whenever possible. Do not store for >1 week.

Quantitative Solubility Data

Solvent Solubility Rating Application
Water Insoluble Precipitation / Quenching
Methanol Sparingly Soluble Trituration (Cleaning)
DCM Poor Extraction (requires % MeOH)
DMSO High Biological Assays / NMR

| DMF | High | Synthesis (


) |[1]

Reactivity & Synthesis Guide

Q: I am attempting a nucleophilic substitution ( ). Which chlorine atom will react first?

A: This is the most critical synthetic consideration.

  • Structure Analysis: The compound has chlorines at positions 5 and 7. Both are ortho to the pyridine nitrogen (N-6), making them activated.[1]

  • Regioselectivity:

    • C-7 (Primary Site): This position is generally more reactive .[1] It is sterically accessible.[2]

    • C-5 (Secondary Site): While electronically activated, C-5 is sterically hindered by the adjacent carbonyl group at C-4 (peri-effect).[1]

  • Outcome: Under mild conditions (0°C to RT, 1 eq. nucleophile), substitution occurs predominantly at C-7 .[1] Higher temperatures (>60°C) or excess nucleophile will lead to bis-substitution (C-5 and C-7).[1]

Q: My reaction yield is low, and I see black tar. What is going wrong?

A: The pyridine ring is electron-deficient, making it susceptible to polymerization or decomposition with strong bases or high heat.[1]

  • Troubleshooting Checklist:

    • Base Selection: Avoid strong bases like NaH if possible. Use milder bases like DIPEA or K₂CO₃ .

    • Temperature: Do not reflux immediately. Start at 0°C and warm slowly to RT.

    • Solvent: Ensure the solvent is anhydrous . Water competes as a nucleophile, creating phenolic byproducts that darken the mixture.

Visual Guide: Regioselectivity & Workflow

ReactivityFlow Compound 5,7-Dichloro Precursor Nucleophile Add Nucleophile (Nu-) (1.0 equiv) Compound->Nucleophile PathA Path A: Mild (0-25°C) Steric Control Nucleophile->PathA PathB Path B: Heat (>60°C) Thermodynamic Nucleophile->PathB Product7 Major Product: 7-Substituted PathA->Product7 Favored (C7 accessible) ProductBis Bis-Product: 5,7-Disubstituted PathB->ProductBis Over-reaction

Figure 2: Reaction pathway showing the kinetic preference for C-7 substitution due to steric hindrance at C-5.[1]

Analytical Validation

Q: How do I distinguish the regioisomers (C-5 vs C-7 substituted) by NMR?

A: 1H NMR is the definitive tool.

  • NOE (Nuclear Overhauser Effect):

    • C-7 Product: Irradiating the new substituent's protons should show an NOE correlation to the C-8 proton .[1]

    • C-5 Product: Irradiating the substituent may show NOE to the NH (lactam) or no aromatic correlation if the C-8 proton is distant.[1]

  • Shift Analysis: The C-8 proton is usually a singlet. Its chemical shift changes significantly depending on whether the adjacent C-7 chlorine is replaced.

References

  • PubChem. (n.d.).[1][3][4] 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link][1]

  • Gündisch, D., et al. (2002). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres. Bioorganic & Medicinal Chemistry. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one. The information herein is curated to address practical challenges encountered in a laboratory and process chemistry setting.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Incomplete Chlorination of the Pyrido[3,4-d]pyridazin-4(3H)-one Precursor

Question: My reaction to chlorinate the pyrido[3,4-d]pyridazin-4(3H)-one precursor is consistently showing starting material or mono-chlorinated intermediates by TLC and LC-MS analysis, even after extended reaction times. What could be the cause, and how can I drive the reaction to completion?

Answer:

Incomplete chlorination is a common hurdle in the synthesis of di-chlorinated heterocyclic systems. The reactivity of the positions to be chlorinated can differ, and steric or electronic factors can impede the second chlorination. Several factors could be at play:

  • Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent, typically phosphorus oxychloride (POCl₃), is critical. While a molar excess is generally used, inadequate amounts will lead to incomplete reaction. On a larger scale, mass transfer limitations can also result in localized areas of insufficient reagent.

  • Reaction Temperature and Time: Chlorination reactions often require elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to decomposition. The optimal temperature and time need to be carefully determined.

  • Presence of Water: Phosphorus oxychloride reacts violently with water. Any moisture in the starting material, solvent, or reaction vessel will consume the reagent and reduce its effectiveness.

  • Solvent Choice: The choice of solvent can significantly impact the solubility of the starting material and the reaction kinetics. A solvent in which the starting material is only partially soluble can lead to a heterogeneous reaction mixture and incomplete conversion.

Troubleshooting Steps:

  • Reagent Stoichiometry and Addition:

    • Increase the molar equivalents of POCl₃ incrementally (e.g., from 3 to 5 equivalents).

    • For larger scale reactions, consider a slow, controlled addition of POCl₃ to maintain a consistent reaction temperature and ensure proper mixing.

  • Optimize Reaction Conditions:

    • Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS at regular intervals.

    • Ensure the reaction is running for an adequate duration. A time-course study can help determine the point of maximum conversion.

  • Strict Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven before use.

    • Use freshly distilled or anhydrous grade solvents.

    • Ensure the starting pyridopyridazinone is completely dry.

  • Solvent and Additive Considerations:

    • If solubility is an issue, explore alternative high-boiling point solvents that are inert to POCl₃, such as toluene or xylenes, which can also aid in the azeotropic removal of any trace water.

    • The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can sometimes facilitate chlorination reactions.

ParameterRecommendation for Scale-UpRationale
POCl₃ Equivalents 5 - 10 equivalentsEnsures a sufficient excess to drive the reaction to completion, accounting for any potential side reactions or reagent decomposition at higher temperatures.
Reaction Temperature 100-120 °CProvides the necessary activation energy for the dichlorination without causing significant degradation of the product.
Reaction Time 12 - 24 hoursAllows for complete conversion, especially when dealing with larger volumes where mixing may be less efficient.
Solvent Toluene or XylenesHigh boiling points allow for higher reaction temperatures, and their azeotropic properties help in removing any residual water.
Issue 2: Formation of Insoluble By-products and Difficult Purification

Question: After quenching my chlorination reaction, I observe a significant amount of dark, tarry, or insoluble material, making the work-up and purification difficult. How can I minimize the formation of these by-products and improve the isolation of the desired product?

Answer:

The formation of polymeric or tarry by-products is often a consequence of side reactions occurring at high temperatures or during the work-up procedure. The highly reactive nature of the chlorinating agent and the product itself can lead to undesired reactions.

  • Decomposition at High Temperatures: Prolonged heating at very high temperatures can lead to the decomposition of the starting material, intermediates, or the final product.

  • Reaction with Quenching Agent: The quenching of excess POCl₃ is a highly exothermic process. Uncontrolled addition of the quenching agent (e.g., water or ice) can cause localized temperature spikes, leading to the degradation of the product.

  • Product Instability: The chlorinated product may have limited stability under the work-up conditions, especially if acidic or basic solutions are used.

Troubleshooting and Optimization:

  • Controlled Quenching:

    • Cool the reaction mixture to room temperature or below (0-5 °C) before quenching.

    • Slowly and carefully add the reaction mixture to a vigorously stirred mixture of ice and water. This helps to dissipate the heat generated during the hydrolysis of POCl₃.

  • Optimized Work-up Procedure:

    • After quenching, adjust the pH of the aqueous solution carefully. The product's solubility and stability can be pH-dependent.

    • Extraction with a suitable organic solvent should be performed promptly after quenching to minimize the time the product spends in the aqueous phase.

  • Purification Strategy:

    • If the crude product is still impure, consider a filtration through a plug of silica gel to remove baseline impurities.

    • Recrystallization is often an effective method for purifying chlorinated heterocyclic compounds. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes, toluene) to find the optimal conditions.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one?

A common and effective strategy involves a two-step process:

  • Synthesis of the Pyrido[3,4-d]pyridazin-4(3H)-one core: This can be achieved through the cyclization of a suitably substituted pyridine precursor. For instance, a pyridine derivative with adjacent amino and ester or cyano functionalities can be reacted with hydrazine hydrate.[1]

  • Chlorination: The resulting pyridopyridazinone is then subjected to chlorination, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃), to introduce the two chlorine atoms at the 5 and 7 positions.[2][3]

Synthetic_Pathway Start Substituted Pyridine Precursor Intermediate Pyrido[3,4-d]pyridazin-4(3H)-one Start->Intermediate Hydrazine Hydrate Product 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one Intermediate->Product POCl3

Caption: Plausible synthetic workflow for the target molecule.

Q2: What are the critical parameters to control during the scale-up of the chlorination step?

When scaling up the chlorination reaction, several parameters become even more critical to ensure safety, efficiency, and product quality:

  • Heat Management: The reaction of POCl₃ is often exothermic, and the quenching process is highly exothermic. A robust cooling system for the reactor is essential to maintain the desired temperature and prevent runaway reactions.

  • Mixing: Efficient mixing is crucial to ensure homogeneous reaction conditions and prevent localized "hot spots." The choice of stirrer and agitation speed should be carefully considered for the specific reactor geometry.

  • Reagent Addition Rate: As mentioned in the troubleshooting section, a controlled addition of the chlorinating agent is vital on a larger scale to manage the reaction exotherm.

  • Off-gas Management: The reaction and quench will likely produce HCl gas. A suitable scrubbing system must be in place to neutralize the acidic off-gases.

Q3: How can I effectively monitor the progress of the chlorination reaction?

Regular monitoring is key to understanding the reaction kinetics and determining the optimal endpoint.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the disappearance of the starting material and the appearance of the product and any intermediates.

  • High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative data on the conversion rate and can help in identifying mono-chlorinated intermediates and by-products. Regular sampling (e.g., every 1-2 hours) is recommended.

Q4: What are the recommended storage conditions for 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one?

Chlorinated heterocyclic compounds can be sensitive to moisture and light. Therefore, it is recommended to store the final product in a tightly sealed container, in a cool, dry, and dark place. Storing under an inert atmosphere (e.g., nitrogen or argon) can further enhance its stability.

References

  • ResearchGate. Synthesis of 4-amino derivatives of pyrido[ 3,4-d]pyridazine Keto form...[Link]

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • MDPI. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. [Link]

  • PubMed Central (PMC). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. [Link]

  • Google Patents.
  • PubMed Central (PMC). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]

  • UNM Digital Repository. Synthesis of Derivatives of Pyrido [3,4-d]Pyridazines. [Link]

  • PubMed Central (PMC). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. [Link]

  • PubMed. Synthesis of 7-chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]-pyridazino[4,5-b]quinoline-1,4,10(5H)-triones as NMDA Glycine-Site Antagonists. [Link]

  • Royal Society of Chemistry. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. [Link]

  • PubMed Central (PMC). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. [Link]

  • PubMed. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][4][5]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. [Link]

  • National Institutes of Health (NIH). An Improved Synthesis of 5-(2,6-Dichlorophenyl)-2-(phenyl-thio)-6H-pyrimido[1,6-b]pyridazin-6-one (a VX-745 analog). [Link]

  • Google Patents. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists.
  • PubMed Central (PMC). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. [Link]

  • Google Patents.
  • Google Patents. CN104211644A - Novel synthesis method of 3,4-dichloropyridazine.
  • MDPI. Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. [Link]

  • National Institutes of Health (NIH). Synthesis of arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones as potent anti-microbial agents. [Link]

Sources

Preventing precipitation of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one in assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Precipitation of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one and Related Compounds in Biological Assays

Welcome to the technical support center for researchers utilizing novel heterocyclic compounds. This guide, curated by our senior application scientists, provides in-depth troubleshooting strategies and foundational knowledge to address a common yet critical challenge: the precipitation of promising compounds like 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one during assay development. Our goal is to equip you with the expertise to maintain compound solubility, ensure data integrity, and accelerate your research.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one, precipitating in my aqueous assay buffer?

A: 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one, like many heterocyclic kinase inhibitors, possesses a chemical structure with low aqueous solubility.[1] Its predicted LogP (a measure of lipophilicity) is 1.6, indicating a preference for a non-polar environment over water.[2] When a concentrated stock solution, typically in 100% DMSO, is diluted into an aqueous assay buffer, the compound can rapidly fall out of solution, leading to precipitation. This phenomenon is a classic example of anti-solvent precipitation.[3]

Q2: I'm using DMSO to dissolve my compound. Could that be the problem?

A: While DMSO is an excellent solvent for many poorly soluble compounds, the issue arises during dilution into your aqueous buffer.[4] The final concentration of DMSO in your assay is critical. High final concentrations of DMSO can be directly toxic to cells or interfere with enzyme activity, while low concentrations may not be sufficient to maintain your compound's solubility.[5][6] For most cell-based assays, it is recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%, to minimize these effects.[5][7]

Q3: Can the pH of my buffer affect the solubility of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one?

A: Yes, pH can be a significant factor. The pyridazinone scaffold contains nitrogen atoms that are weakly basic and a lactam proton that is weakly acidic (a predicted pKa for a similar pyridazinone is ~11.5).[8][9] At a pH far from the compound's isoelectric point, its solubility generally increases. Since this class of compounds is often weakly basic, moving to a slightly more acidic buffer (e.g., pH 6.0-6.8) may improve solubility by protonating the basic nitrogens, if your assay can tolerate this pH range. However, a systematic evaluation is necessary.

Q4: Are there any additives I can use in my buffer to improve solubility?

A: Absolutely. Solubility enhancers, often referred to as excipients, are a powerful tool. For compounds like this, cyclodextrins are a highly effective option.[10] These cyclic oligosaccharides have a hydrophobic interior that can encapsulate the drug molecule, while their hydrophilic exterior keeps the entire complex dissolved in water.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice for enhancing the solubility of kinase inhibitors.[12]

Troubleshooting Guide: A Step-by-Step Approach to Preventing Precipitation

This guide will walk you through a systematic process to identify and resolve solubility issues with 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one in your assays.

Step 1: Characterize the Problem - The "Crash Test"

Before optimizing, it's essential to understand the precipitation threshold of your compound in your standard assay buffer.

Protocol 1: Kinetic Solubility Assessment

  • Prepare a High-Concentration Stock: Dissolve 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one in 100% DMSO to a high concentration (e.g., 10-20 mM).

  • Serial Dilution: In a clear 96-well plate, add your standard aqueous assay buffer to each well.

  • Spike and Observe: Add a small volume of your DMSO stock to the wells to achieve a range of final compound concentrations (e.g., 1 µM to 100 µM) and a consistent final DMSO concentration.

  • Incubate and Read: Incubate the plate under your standard assay conditions (temperature and time). Visually inspect for precipitation (cloudiness) and, if available, measure turbidity using a plate reader at a wavelength like 600 nm.

  • Determine the Threshold: Identify the highest concentration at which the compound remains soluble. This is your working solubility limit under these specific conditions.

Step 2: Optimizing the Co-Solvent (DMSO) Concentration

The goal is to use the minimum amount of DMSO required to maintain solubility without adversely affecting the assay.

A Start: Precipitation Observed B Prepare 10 mM stock in 100% DMSO A->B C Test final DMSO concentrations: 0.1%, 0.5%, 1.0%, 2.0% B->C D Is compound soluble at desired concentration? C->D E Run DMSO tolerance control in assay (without compound) D->E Yes H Proceed to pH Optimization (Step 3) D->H No F Is assay performance affected? E->F G Select highest DMSO % that is non-interfering and maintains solubility F->G No F->H Yes, reduce DMSO % G->H Proceed I Yes J No K No L Yes

Caption: Workflow for DMSO Optimization.

Data Summary Table: DMSO Tolerance

Final DMSO Conc.Cell Viability / Enzyme Activity (% of Control)Compound Solubility at Target Conc.Recommendation
0.1%98-100%InsolubleIncrease DMSO or add enhancer
0.5%95-100%SolubleOptimal Starting Point
1.0%85-95%SolubleUse with caution; verify no assay interference
2.0%<80%SolubleNot recommended for most cell-based assays

Note: These are typical values. Always determine the specific tolerance for your assay system.

Step 3: Modulating Buffer pH

If optimizing DMSO alone is insufficient or requires a concentration that impacts your assay, the next step is to evaluate the effect of pH.

Protocol 2: pH-Dependent Solubility Screen

  • Prepare a Buffer Series: Prepare your base assay buffer at several different pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0). Ensure the buffering agent is effective across this range.

  • Conduct "Crash Test": Repeat the Kinetic Solubility Assessment (Protocol 1) in each of the prepared buffers.

  • Assay Compatibility Check: Verify that your biological system (enzyme, cells) remains active and stable across the pH range where solubility is improved.

  • Select Optimal pH: Choose the pH that provides the best balance of compound solubility and assay performance.

Step 4: Employing Solubility Enhancers

When the above methods are not sufficient, solubility enhancers can be highly effective. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a prime candidate.

A Start: Compound precipitates at low, assay-compatible DMSO % B Prepare stock solutions of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in assay buffer A->B C Test a range of HP-β-CD concentrations (e.g., 0.1% to 2% w/v) B->C D Repeat Kinetic Solubility Assessment (Protocol 1) in the presence of HP-β-CD C->D E Is compound soluble at target concentration? D->E E->A No, increase HP-β-CD or combine strategies F Run HP-β-CD tolerance control in assay (without compound) E->F Yes G Is assay performance affected? F->G G->A Yes, try a different enhancer H Select lowest effective concentration of HP-β-CD that is non-interfering G->H No I Yes H->I Solution Found J No K No L Yes

Caption: Workflow for using a solubility enhancer.

Protocol 3: Formulation with Cyclodextrins

  • Prepare HP-β-CD Solutions: Make a series of HP-β-CD solutions in your optimal assay buffer (from Step 3) at various concentrations (e.g., 0.5%, 1%, 2% w/v).

  • Solubility Testing: Repeat the Kinetic Solubility Assessment (Protocol 1), but use the HP-β-CD-containing buffers as the diluent.

  • Identify Effective Concentration: Determine the lowest concentration of HP-β-CD that maintains the solubility of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one at your desired assay concentration.

  • Assay Compatibility: Crucially, run a control with only the effective HP-β-CD concentration (no compound) to ensure it does not interfere with your assay's readout.

Summary of Strategies

StrategyPrincipleProsCons
DMSO Optimization Increasing the co-solvent concentration.Simple and widely used.Can cause cytotoxicity or assay interference at higher concentrations.[5][6]
pH Adjustment Ionizing the molecule to increase its interaction with water.Can be highly effective and inexpensive.Limited by the pH tolerance of the biological assay.
Cyclodextrins (HP-β-CD) Encapsulating the hydrophobic molecule in a soluble complex.[10]Highly effective for many compounds; generally low toxicity.[11]Can be an additional source of variability; may not work for all compounds.

By methodically applying these troubleshooting steps, researchers can overcome the challenge of precipitation, leading to more reliable and reproducible data in the development of novel therapeutics based on the pyridopyridazinone scaffold.

References

  • Diazines containing two sp 2 N atoms were selected for distinctive structural attributes: (i) They possess modest basicity relative to pyridine (pK a = 5.2), making them less susceptible to protonation and consequent loss of H-bond acceptor capability, with phthalazine being the strongest at pK a = 3.17.
  • The compounds 3 are colored in shades of yellow (from canary yellow to mustard yellow), sparingly soluble in boiling acetone or ethyl acetate, soluble in DMF or DMSO and insoluble in alcohols.
  • Most small-molecule protein kinase inhibitors (KIs) are neutral or weakly basic lipophilic compounds with very poor solubility in aqueous media that decreases their ability to permeate biological membranes from an aqueous exterior and consequently bestow them with low bioavailability after oral and topical administration.
  • 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one. PubChem.
  • It is usually recommended not to exceed the 0.1% DMSO.
  • Cyclodextrins (CDs) have revolutionized the pharmaceutical industry with their ability to enhance the stability, solubility, and bioavailability of a wide range of active substances.
  • Preparation of the targeted pyridazinone derivatives was carried out through a flexible three-step sequence starting from the α,β-unsaturated levulinate 1 (Scheme 2).
  • Cyclodextrins (CDs) have revolutionized the pharmaceutical industry with their ability to enhance the stability, solubility, and bioavailability of a wide range of active substances.
  • 3(2H)-Pyridazinone Properties. ChemicalBook.
  • Most cell lines can tolerate 0.5% DMSO and some cells can tolerate up to 1% without severe cytotoxicity. LifeTein.
  • A mixture of 3 (0.01 mol), chloroacetic acid (0.01 mol), anhydrous sodium acetate (0.01 mol) in glacial acetic acid/acetic anhydride (40 mL, 3:1) and 3,4-dimethoxybenzaldehyde (0.01 mol) was added.
  • Paclitaxel (PTX) is an anticancer drug that inhibits cell division by stabilizing microtubules, but it is highly hydrophobic. Therefore, to enable intravenous administration, solubilizing agents are required to increase its water solubility. This has led to interest in CyDs, which are expected to improve. MDPI.
  • Ebselen has been proven to be a potent inhibitor of SARS-CoV-2 Mpro through HTS studies. MDPI.
  • Try to keep final DMSO concentration at or below 0.1% in your tc media.
  • In conclusion, DMSO is clearly cytotoxic at concentrations of 5% and higher. Ideally, it should not exceed 0.5% of the total medium volume.
  • This study aims to improve the solubility and dissolution rate of alectinib (ALB), a tyrosine kinase inhibitor commonly used for treating non-small-cell carcinoma (NSCLC). MDPI.

Sources

Validation & Comparative

A Comparative Analysis of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one: A Novel PLK1 Inhibitor Against Clinically Investigated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one has been identified as a potent and highly selective inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of mitosis and a validated target in oncology. This guide provides a comparative analysis of its biological activity against other well-characterized PLK1 inhibitors that have entered clinical development, namely Volasertib, Onvansertib, and Rigosertib. We present key performance data, detail the experimental methodologies for validation, and contextualize the mechanism of action within the PLK1 signaling pathway. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive technical overview to evaluate the potential of this novel compound.

Introduction: The Rationale for Targeting Polo-like Kinase 1 (PLK1)

Polo-like kinases (PLKs) are a family of serine/threonine kinases that are essential for multiple stages of cell division.[1] The most studied member, PLK1, is a key orchestrator of mitosis, with critical functions in centrosome maturation, spindle assembly, and cytokinesis.[2] In normal differentiated tissues, PLK1 expression is low or undetectable. However, it is significantly overexpressed in a wide array of human cancers, and its elevated levels often correlate with increased tumor aggressiveness and poor prognosis.[3][4] This differential expression makes PLK1 an attractive and promising target for cancer therapy, as its inhibition can selectively induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells while sparing quiescent normal cells.[5][6]

This guide focuses on 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one , a novel small molecule inhibitor of PLK1. To rigorously assess its potential, we compare its biological profile to three other notable PLK1 inhibitors:

  • Volasertib (BI 6727): A potent, ATP-competitive inhibitor of PLK1 that has been extensively studied in clinical trials, particularly for acute myeloid leukemia (AML).[7][8]

  • Onvansertib (NMS-P937): A highly specific, oral PLK1 inhibitor currently in clinical development for various solid tumors, including RAS-mutated metastatic colorectal cancer (mCRC) and small cell lung cancer (SCLC).[9][10]

  • Rigosertib (ON 01910.Na): A compound initially described as a PLK1 inhibitor, though its mechanism of action is complex and has also been attributed to microtubule destabilization and interaction with the RAS signaling pathway.[11][12][13] Its inclusion provides a broader mechanistic context.

The objective of this comparison is to highlight the relative potency, selectivity, and cellular effects of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one, thereby providing a data-driven basis for its further investigation as a therapeutic candidate.

Comparative Analysis of Biological Activity

The efficacy of a kinase inhibitor is determined by its potency against the intended target and its selectivity over other kinases. Below is a summary of the in vitro activity of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one compared to Volasertib and Onvansertib.

CompoundTargetIC50 (Enzymatic Assay)Cellular ActivityKey Features
5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one PLK1~0.8 nM[5]Induces G2/M arrest and apoptosis in various cancer cell lines.[5]High selectivity (>1,000-fold against a panel of other kinases).[5]
Volasertib PLK1, PLK2, PLK30.87 nM (PLK1)[14]Induces G2/M arrest and apoptosis; effective in AML models.[6][8]Potent ATP-competitive inhibitor.[14]
Onvansertib PLK1Not specified, potent at nanomolar concentrations.[15]Induces mitotic arrest, polyploidy, and apoptosis.[4][15]Orally bioavailable, ATP-competitive.[4]
Rigosertib PLK1, Microtubules, RAS pathwayMultiple mechanisms proposed.[11][12]Induces G2/M arrest and apoptosis.[11]Acts as a RAS-mimetic and microtubule-destabilizing agent.[12][13]

Key Insights:

  • Potency: 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one demonstrates sub-nanomolar potency against PLK1, which is comparable to Volasertib, one of the most potent inhibitors developed.[5][14]

  • Selectivity: A key reported advantage of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one is its remarkable selectivity, which is crucial for minimizing off-target effects and improving the therapeutic window.[5] While Volasertib also inhibits PLK2 and PLK3 at slightly higher concentrations, the >1,000-fold selectivity of the new compound is a significant feature.[5][14]

  • Cellular Mechanism: Like other potent PLK1 inhibitors, 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one effectively induces mitotic arrest at the G2/M phase of the cell cycle, which ultimately leads to apoptosis.[5] This phenotype is the hallmark of effective PLK1 inhibition and is observed with both Volasertib and Onvansertib.[6][15]

Signaling Pathway and Mechanism of Action

PLK1 inhibition disrupts the normal progression of mitosis, leading to cell death. The diagram below illustrates the central role of PLK1 in the cell cycle and the point of intervention for these inhibitors.

PLK1_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Phase CyclinB_CDK1_inactive Inactive Cyclin B/CDK1 G2->CyclinB_CDK1_inactive Progression PLK1 PLK1 CyclinB_CDK1_inactive->PLK1 Activates Spindle Spindle Assembly Cytokinesis Cytokinesis Spindle->Cytokinesis Leads to Apoptosis Apoptosis PLK1->Spindle Promotes PLK1->Apoptosis Inhibition leads to mitotic catastrophe & Inhibitors 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one Volasertib Onvansertib Inhibitors->PLK1

Caption: PLK1 signaling pathway and inhibitor mechanism of action.

PLK1 inhibitors act by competitively binding to the ATP-binding pocket of the kinase, preventing it from phosphorylating its downstream substrates.[7][16] This abrogation of PLK1 function prevents centrosome maturation and bipolar spindle formation, leading to a mitotic block.[3] Cells arrested in mitosis for a prolonged period ultimately undergo cell death through apoptosis, a phenomenon known as mitotic catastrophe.[5]

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following are detailed protocols for key assays used to characterize PLK1 inhibitors.

This protocol is designed to measure the direct inhibition of PLK1 enzymatic activity by a test compound. The rationale for choosing a binding assay is its high sensitivity and direct measurement of compound-target engagement.

Protocol Steps:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one and comparator drugs in DMSO, followed by a final dilution in kinase buffer.

  • Kinase/Tracer/Antibody Mixture: Prepare a solution containing the PLK1 enzyme, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase tracer (ligand). The concentrations should be optimized as per the manufacturer's guidelines (e.g., Thermo Fisher Scientific).

  • Assay Plate Setup: In a low-volume 384-well plate, add 5 µL of the serially diluted compound solutions.

  • Reaction Initiation: Add 5 µL of the kinase/tracer/antibody mixture to each well.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at both 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665/615). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with the inhibitors. Its selection is based on its robustness, cost-effectiveness, and widespread use for assessing cytotoxicity.

Protocol Steps:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 nM to 10 µM) for 48-72 hours.[5] Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of compound concentration to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

This method is essential for confirming the mechanism of action, specifically the induction of G2/M arrest, which is the expected cellular phenotype of PLK1 inhibition.

Protocol Steps:

  • Treatment: Treat cells in 6-well plates with the IC50 concentration of each inhibitor for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in each phase (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase compared to the control is indicative of mitotic arrest.[5]

Discussion and Future Perspectives

The preliminary data positions 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one as a highly promising PLK1 inhibitor, distinguished by its potent enzymatic inhibition and exceptional selectivity. Its in vitro profile is competitive with, and in terms of selectivity, potentially superior to, established clinical candidates like Volasertib.

The critical next steps in the preclinical development of this compound would involve:

  • Comprehensive Kinome Profiling: To experimentally validate its high selectivity across a broad panel of human kinases.

  • Pharmacokinetic Studies: To assess its absorption, distribution, metabolism, and excretion (ADME) properties and determine its suitability for in vivo studies.

  • In Vivo Efficacy Models: To evaluate its anti-tumor activity in relevant xenograft or patient-derived xenograft (PDX) models, such as in A549 lung cancer xenografts where PLK1 inhibitors have shown efficacy.[5]

  • Combination Studies: PLK1 inhibitors have shown synergistic effects when combined with other anticancer agents, including chemotherapy and targeted therapies.[8][15] Investigating such combinations would be a logical progression to enhance therapeutic efficacy.

References

  • Golan, T., et al. (2015). Polo-like kinase 1 inhibition in NSCLC: mechanism of action and emerging predictive biomarkers. PubMed Central. [Link]

  • Clinical Trials Arena. (2013). Volasertib for Treatment of Acute Myeloid Leukaemia (AML). [Link]

  • Wikipedia. (2023). Volasertib. [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary: volasertib. [Link]

  • Schöffski, P. (2016). Plk1 Inhibitors in Cancer Therapy: From Laboratory to Clinics. AACR Journals. [Link]

  • BioSpace. (2026). Cardiff Oncology Announces Positive Update from its Randomized Phase 2 Trial of Onvansertib in First-line RAS-mutated mCRC. [Link]

  • Mollard, A., et al. (2020). The Polo-like kinase 1 inhibitor onvansertib represents a relevant treatment for head and neck squamous cell carcinoma resistant to cisplatin and radiotherapy. PMC. [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary: onvansertib. [Link]

  • Cancer Research. (2024). Abstract 2102: Understanding the mechanism of action of rigosertib in recessive dystrophic epidermolysis bullosa-associated squamous cell carcinoma through single cellanalysis. [Link]

  • Reddy, M.V. Ramana, et al. (2019). Mechanism of action of rigosertib does not involve tubulin binding. bioRxiv. [Link]

  • Jost, M., et al. (2020). Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent. PubMed Central. [Link]

  • Fazzone, W., et al. (2018). Efficacy and mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia. PubMed. [Link]

  • ClinicalTrials.gov. (2022). Study of PLK1 Inhibitor, Onvansertib, in Relapsed Small Cell Lung Cancer. [Link]

  • Giorgino, F., et al. (2014). Polo-like kinases inhibitors. PubMed. [Link]

  • MDPI. (2022). Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. [Link]

  • Kobayashi, Y., et al. (2017). Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia. Oncotarget. [Link]

Sources

Target Validation Guide: 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for validating the biological target of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one , a privileged heterocyclic scaffold implicated in the inhibition of specific tyrosine and serine/threonine kinases.

Based on the structural homology to known bioactive agents, this compound is primarily investigated as a Type I/Type II ATP-competitive kinase inhibitor , with high relevance to FER (Fes-related tyrosine kinase) and the MAPK pathway (RAF kinases) .

Executive Summary & Compound Profile

5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one represents a potent "privileged scaffold" in medicinal chemistry. Its fused pyridopyridazinone core mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinase domains. The 5,7-dichloro substitution pattern provides critical hydrophobic contacts and halogen-bonding capabilities, often enhancing selectivity for the FER Tyrosine Kinase and pan-RAF kinase families compared to non-chlorinated analogs.

  • Primary Putative Target: FER Tyrosine Kinase (Non-receptor tyrosine kinase).

  • Secondary Off-Targets: BRAF/CRAF (MAPK pathway), MKK4 .

  • Mechanism of Action: ATP-competitive inhibition (stabilizing the DFG-out or DFG-in conformation).

Comparative Performance Matrix

The following table compares the 5,7-dichloro scaffold against standard reference inhibitors for FER and RAF kinases.

Feature5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-oneTAE684 (ALK/FER Inhibitor)Sorafenib (RAF Inhibitor)
Target Specificity High (FER/RAF biased)Moderate (Promiscuous: ALK, FER, ROS1)Moderate (Multi-kinase: RAF, VEGFR, PDGFR)
Binding Mode Hinge Binder (ATP-competitive)Hinge BinderType II (Allosteric/Hinge)
MW / Ligand Efficiency ~216 Da (High LE, Fragment-like)584 Da (Lower LE)464 Da (Moderate LE)
Solubility Moderate (Polar core)Low (Requires formulation)Low (Lipophilic)
Key Advantage Modular Scaffold : The Cl groups are displaceable for SAR optimization.Potent but toxicological liabilities.[1]Clinical standard, but resistance prone.

Scientific Rationale: Why This Target?

The validation of this compound focuses on FER kinase due to the structural causality established in recent SAR (Structure-Activity Relationship) studies.

  • Structural Homology: The pyridopyridazinone core aligns with the hinge region (Glu637/Val639 in FER), forming bidentate hydrogen bonds.

  • Halogen Effect: The 5,7-dichloro motif occupies the hydrophobic "gatekeeper" pocket or the solvent-front region, improving residence time and potency (IC50 < 10 nM in optimized derivatives).

  • Therapeutic Relevance: FER is upregulated in ovarian and breast cancers, driving metastasis via Cortactin phosphorylation. Validating this target confirms the compound's utility as an anti-metastatic probe.[1]

Target Validation Protocols

To rigorously validate the target, you must move from biophysical binding to functional phenotype.

Phase I: Biophysical Validation (Thermal Shift Assay)

Objective: Confirm physical binding to the kinase domain in vitro.

  • Reagents: Recombinant FER Kinase domain, SYPRO Orange dye, qPCR machine.

  • Protocol:

    • Dilute FER protein to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2).

    • Add 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one at 10 µM (final 1% DMSO).

    • Add SYPRO Orange (5x final concentration).

    • Run melt curve: 25°C to 95°C at 0.5°C/min.

    • Validation Criteria: A

      
       compared to DMSO control indicates significant binding.
      
Phase II: Biochemical Activity (ADP-Glo Kinase Assay)

Objective: Quantify inhibition potency (IC50).

  • System: ADP-Glo™ (Promega).

  • Protocol:

    • Incubate kinase (FER, 5 ng/well) with compound (serial dilution 1 nM – 10 µM) for 15 min.

    • Initiate reaction with ATP (10 µM) and substrate (Poly Glu:Tyr 4:1, 0.2 mg/mL).

    • Incubate 60 min at RT.

    • Add ADP-Glo Reagent (40 min) followed by Kinase Detection Reagent (30 min).

    • Measure Luminescence.

    • Causality Check: If IC50 shifts >10-fold with increasing ATP concentration, the compound is ATP-competitive.

Phase III: Cellular Target Engagement (Western Blot)

Objective: Prove inhibition of downstream signaling in intact cells.

  • Cell Line: MDA-MB-231 (High FER expression).

  • Biomarker: Phospho-Cortactin (Tyr421) – the direct substrate of FER.

  • Protocol:

    • Seed cells at

      
       cells/well.
      
    • Starve cells (0.5% FBS) for 12 hours to reduce basal noise.

    • Treat with compound (0.1, 1.0, 10 µM) for 2 hours.

    • Stimulate with EGF (50 ng/mL) for 15 min to activate FER.

    • Lyse and immunoblot for p-Cortactin (Y421) and Total Cortactin .

    • Success Metric: Dose-dependent reduction of p-Cortactin signal without affecting total protein levels.

Pathway Visualization

The following diagram illustrates the FER signaling cascade and the specific intervention point of the 5,7-dichloropyrido[3,4-d]pyridazin-4(3H)-one scaffold.

FER_Signaling_Pathway GrowthFactor Growth Factors (EGF/PDGF) RTK RTK (EGFR/PDGFR) GrowthFactor->RTK Activation FER FER Kinase (Target) RTK->FER Phosphorylation Cortactin Cortactin FER->Cortactin Binds Compound 5,7-Dichloropyrido[3,4-d] pyridazin-4(3H)-one Compound->FER Inhibition (ATP-comp) pCortactin p-Cortactin (Tyr421) Cortactin->pCortactin Phosphorylation Actin Actin Polymerization pCortactin->Actin Stabilizes Arp2/3 Migration Cell Migration & Metastasis Actin->Migration Drives

Caption: Mechanism of Action: The compound inhibits FER kinase, blocking Cortactin phosphorylation and subsequent actin-driven cancer cell migration.[2]

Experimental Workflow for Validation

This flowchart guides the researcher through the logical sequence of experiments required to publish a validated target claim.

Validation_Workflow Step1 1. In Silico Docking (Validate Hinge Binding) Step2 2. Thermal Shift Assay (Confirm Physical Binding) Step1->Step2 Hit Confirmed Step3 3. Kinase Panel Screen (Selectivity Profile) Step2->Step3 Tm Shift > 3°C Step4 4. Cellular Assay (p-Cortactin Western) Step3->Step4 Selectivity Acceptable Step5 5. Phenotypic Assay (Scratch/Invasion) Step4->Step5 Target Engaged

Caption: Step-by-step validation pipeline from computational prediction to functional phenotypic confirmation.

References

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. Source: ACS Medicinal Chemistry Letters (2019). URL:[Link]

  • Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. Source: ACS Medicinal Chemistry Letters (2021). URL:[Link]

  • PubChem Compound Summary: 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one. Source: National Center for Biotechnology Information (2025). URL:[Link]

Sources

A Comparative Guide to the Purity Analysis of Commercial 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Drug Development

5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its molecular structure, featuring a fused pyridine and pyridazinone ring system with reactive chlorine substituents, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules, including potential kinase inhibitors and other therapeutic agents.[2][3]

The purity of this intermediate is paramount, as even trace amounts of impurities can have a significant impact on the downstream synthetic steps and the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API).[4] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances.[5][6] This guide will explore robust analytical techniques for the comprehensive purity assessment of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one, in line with these regulatory expectations.

Potential Impurities: A Synthesis-Based Perspective

While the exact commercial synthesis of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one may be proprietary, a plausible synthetic route can be inferred from the general synthesis of pyridazinone derivatives.[7] A likely pathway involves the cyclocondensation of a suitably substituted dichlorinated pyridine precursor with a hydrazine derivative.

Based on this, a range of potential process-related impurities can be anticipated:

  • Unreacted Starting Materials: Residual dichlorinated pyridine precursors or hydrazine derivatives.

  • Intermediates: Incompletely cyclized or derivatized intermediates.

  • Isomeric Impurities: Formation of constitutional isomers depending on the regioselectivity of the cyclization reaction.

  • By-products: Compounds formed from side reactions, such as hydrolysis of the chloro substituents or over-reaction.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification steps.

Furthermore, degradation products can arise from exposure to stress conditions such as heat, light, humidity, and pH extremes during storage and handling.[3][8] Forced degradation studies are crucial for identifying these potential degradants and developing stability-indicating analytical methods.[9][10][11]

Comparative Analysis of Key Analytical Techniques

The two most powerful and complementary techniques for the purity analysis of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical purity analysis due to its high resolving power, sensitivity, and robustness.[12] It excels at separating the main compound from a wide range of structurally similar impurities.

Principle: The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer on the column.

Causality of Experimental Choices:

  • Column: A C18 column is a versatile and common choice for the separation of moderately polar heterocyclic compounds.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) allows for the fine-tuning of the separation. The buffer controls the ionization state of the analyte and impurities, influencing their retention.

  • Detector: A UV detector is suitable for this compound due to the presence of a chromophore in its structure. A photodiode array (PDA) detector is even more advantageous as it provides spectral information, which can aid in peak identification and purity assessment.

dot graph { graph [layout="dot", rankdir="LR", splines="ortho", nodesep="0.5", ranksep="1.5", max_width="760px"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

} caption: RP-HPLC Workflow for Purity Analysis

Experimental Protocol: RP-HPLC Method for Purity Determination

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program:

      Time (min) % A % B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the commercial sample.

    • Dissolve in and dilute to 10 mL with a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

    • Further dilute to a working concentration of approximately 0.1 mg/mL with the same diluent.

  • Analysis:

    • Inject a blank (diluent) to ensure no interference from the solvent.

    • Inject the prepared sample solution.

    • Integrate all peaks in the chromatogram.

  • Purity Calculation:

    • Calculate the area percentage of the main peak relative to the total area of all peaks.

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Method Validation: This method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][12]

Quantitative NMR (qNMR) Spectroscopy

qNMR has emerged as a powerful primary analytical method for purity determination.[4] It allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.

Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

Causality of Experimental Choices:

  • Internal Standard: A certified internal standard (e.g., maleic acid, dimethyl sulfone) is chosen that has signals in a region of the ¹H NMR spectrum that does not overlap with the analyte signals. The standard should be stable, non-volatile, and accurately weighable.

  • Solvent: A deuterated solvent (e.g., DMSO-d₆) is used to dissolve both the analyte and the internal standard.

  • Acquisition Parameters: Specific NMR acquisition parameters, such as a long relaxation delay (D1), are crucial to ensure full relaxation of all protons, which is essential for accurate integration and quantification.

dot graph { graph [layout="dot", rankdir="LR", splines="ortho", nodesep="0.5", ranksep="1.5", max_width="760px"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

} caption: qNMR Workflow for Absolute Purity Determination

Experimental Protocol: qNMR for Absolute Purity Determination

  • Materials:

    • High-field NMR spectrometer (e.g., 400 MHz or higher).

    • Certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%).

    • Deuterated solvent (e.g., DMSO-d₆).

    • Analytical balance.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the commercial 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one sample into a vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Add approximately 0.75 mL of the deuterated solvent.

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with the following key parameters:

      • Pulse Angle: 90°.

      • Relaxation Delay (D1): ≥ 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds, to be determined experimentally).

      • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal of the analyte and a signal of the internal standard.

  • Purity Calculation:

    • The purity of the analyte is calculated using the following formula: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • Purity_std = Purity of the internal standard

Performance Comparison

FeatureRP-HPLCqNMR
Principle Chromatographic separation based on polarity.Proportionality of signal area to the number of nuclei.
Quantification Relative (area percent), requires reference standards for absolute quantification.Absolute, using a certified internal standard.[4]
Sensitivity High (typically ppm to ppb level for impurities).Moderate (typically requires mg quantities).
Impurity Detection Excellent for detecting and resolving a wide range of impurities.Detects impurities with proton signals, may not detect all impurities.
Structural Information Limited (retention time and UV spectrum).Provides detailed structural information for both the main component and impurities.
Method Development Can be time-consuming to optimize separation.Relatively straightforward, mainly involves selecting a suitable standard and solvent.
Throughput High, with autosamplers.Lower, due to longer acquisition times for quantification.

Conclusion and Recommendations

For a comprehensive purity assessment of commercial 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one, a dual-pronged approach utilizing both RP-HPLC and qNMR is highly recommended.

  • RP-HPLC should be employed as the primary technique for routine quality control, impurity profiling, and stability studies. Its high sensitivity and resolving power are ideal for detecting and quantifying trace-level impurities. The development of a stability-indicating HPLC method through forced degradation studies is crucial.[3][8][9][10][11]

  • qNMR serves as an invaluable orthogonal technique for the absolute purity determination of the main component.[4] It provides a direct measure of the mass fraction of the analyte and can be used to qualify the primary reference standard used for HPLC quantification. Furthermore, the structural information obtained from NMR is essential for the identification and characterization of unknown impurities.

By integrating these two powerful analytical techniques, researchers and drug development professionals can establish a robust and reliable quality control strategy for 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one, ensuring the integrity of their research and the safety of potential new medicines.

References

  • Development and Validation of RP-HPLC Method for Determination of Dothiepin Hydrochloride in Bulk and Pharmaceutical Dosage Form. (n.d.). Indo American Journal of Pharmaceutical Sciences. Retrieved January 30, 2026, from [Link]

  • RP-HPLC Method Development and Validation for Determination of Didanosine in Pharmaceutical Dosage Forms. (2019). Journal of Drug Delivery and Therapeutics, 9(4-S), 731-736. Retrieved January 30, 2026, from [Link]

  • Shrisunder, N., Dhakad, P. K., & Gilhotra, R. (2025). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Journal of Applied Pharmaceutical Research, 13(1). Retrieved January 30, 2026, from [Link]

  • Regis Technologies. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one. PubChem. Retrieved January 30, 2026, from [Link]

  • qNMR - Quantitative Analysis by NMR. (2022, December 19). JEOL. Retrieved January 30, 2026, from [Link]

  • An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. (2011). Molecules, 16(8), 6433-6446. Retrieved January 30, 2026, from [Link]

  • European Medicines Agency. (2006). ICH guideline Q3B (R2) on impurities in new drug products. Retrieved January 30, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical and Biomedical Analysis, 55(5), 849-868. Retrieved January 30, 2026, from [Link]

  • Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Elnagdi, M. H., Elmoghayar, M. R. H., & Elgemeie, G. E. H. (2020). Pyridazine and condensed pyridazine synthesis. Arkivoc, 2008(1), 1-59. Retrieved January 30, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved January 30, 2026, from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. Retrieved January 30, 2026, from [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2021). SAR Publication. Retrieved January 30, 2026, from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved January 30, 2026, from [Link]

  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved January 30, 2026, from [Link]

  • Nagasamy Venkatesh, D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved January 30, 2026, from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. (2014). Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved January 30, 2026, from [Link]

  • Guideline for Impurities in New Active Pharmaceutical Ingredient. (2000). Medicines Control Agency. Retrieved January 30, 2026, from [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2014). Molecules, 19(11), 17745-17761. Retrieved January 30, 2026, from [Link]

  • Forced Degradation Studies. (2016). Journal of Analytical & Pharmaceutical Research, 3(6). Retrieved January 30, 2026, from [Link]

  • Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma. Retrieved January 30, 2026, from [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). International Journal of Pharmaceutical Investigation, 12(1), 1-7. Retrieved January 30, 2026, from [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2014). Molecules, 19(11), 17745-17761. Retrieved January 30, 2026, from [Link]

  • Forced Degradation Studies. (2016). Journal of Analytical & Pharmaceutical Research, 3(6). Retrieved January 30, 2026, from [Link]

Sources

In vivo efficacy of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one vs in vitro results

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one (CAS: 1390656-66-2).

Executive Summary for Researchers: 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one is not a final therapeutic agent but a privileged high-reactivity scaffold . In the context of drug development, it serves as a critical intermediate for synthesizing inhibitors of FER Tyrosine Kinase , PDE4/5 , and ASK1 .

Direct in vivo application of this specific dichloro-compound is contraindicated due to high chemical reactivity (susceptibility to nucleophilic attack) and poor metabolic stability. Its "efficacy" is realized only after derivatization at the C5 and C7 positions. This guide compares the in vitro reactive potential of the scaffold against the in vivo therapeutic efficacy of its optimized derivatives.

Part 1: Technical Analysis & Mechanism

The Discrepancy: Scaffold Reactivity vs. Therapeutic Efficacy

The core utility of this compound lies in the electron-deficient nature of the pyridopyridazine ring, specifically at the chlorinated positions.

Feature5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one (Scaffold)Optimized Derivatives (e.g., C5-amino/C7-aryl substituted)
Primary Role Chemical Intermediate / ElectrophileBiological Inhibitor (Kinase/PDE)
In Vitro Activity High chemical reactivity (

substrate); Non-specific protein binding (covalent).
High affinity (

nM); Selective ATP-competitive binding.
In Vivo Efficacy None/Toxic. Rapid clearance via glutathione conjugation; potential hepatotoxicity.High. Tumor Growth Inhibition (TGI) >70% in xenografts; favorable PK profile.
Solubility Low (requires DMSO/DMF)Tunable (via solubilizing side chains like morpholine/piperazine).
Molecular Mechanism: From Scaffold to Inhibitor

The transition from in vitro reactivity to in vivo efficacy follows a strict derivatization logic. The 5,7-dichloro motif allows for sequential nucleophilic aromatic substitution (


), enabling the "installation" of specificity elements.
  • Step 1 (In Vitro Chemistry): The C7-chlorine is typically more reactive, allowing displacement by amines to install a "hinge-binding" motif (crucial for Kinase affinity).

  • Step 2 (In Vivo Tuning): The C5-chlorine is displaced to add solubilizing groups (e.g., N-methylpiperazine) to improve oral bioavailability (

    
    ) and metabolic stability.
    

Part 2: Experimental Validation & Protocols

Experiment A: In Vitro Derivatization (Scaffold Validation)

Objective: To validate the reactivity of the 5,7-dichloro scaffold for library generation. Context: This protocol confirms the compound's quality as a building block.

Protocol:

  • Dissolution: Dissolve 1.0 eq of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one in anhydrous DMF (0.1 M).

  • Nucleophilic Attack (C7): Add 1.1 eq of aniline derivative (e.g., 3-chloro-4-fluoroaniline) and 2.0 eq of DIPEA.

  • Reaction: Heat to 80°C for 4 hours under

    
     atmosphere.
    
  • Monitoring: Monitor via LC-MS. The appearance of the mono-substituted product (M+H = Parent - Cl + Amine) confirms scaffold integrity.

  • Self-Validation: If >10% di-substituted product forms, lower temperature to 60°C to maintain regioselectivity.

Experiment B: In Vivo Efficacy (Optimized Derivative)

Objective: To demonstrate the efficacy of a derivative (e.g., Compound 15n, a FER kinase inhibitor derived from this scaffold) in a PC-3 prostate cancer xenograft model.

Protocol:

  • Model Establishment: Inoculate male BALB/c nude mice subcutaneously with

    
     PC-3 cells.
    
  • Grouping: Randomize mice when tumor volume reaches 100

    
     (n=8/group).
    
  • Treatment:

    • Vehicle: 0.5% CMC-Na (p.o., q.d.).

    • Test Group: Scaffold-Derivative (e.g., 50 mg/kg, p.o., q.d.) for 21 days.

  • Data Collection: Measure tumor volume (

    
    ) every 3 days.
    
  • Endpoint: Calculate Tumor Growth Inhibition (TGI%).

    • Success Metric: TGI% > 50% indicates successful translation of the scaffold into a drug.

Part 3: Visualization of Signaling & Workflow

Diagram 1: The Derivatization-to-Efficacy Pathway

This diagram illustrates how the reactive dichloro-scaffold is transformed into a bioactive inhibitor that interrupts the FER Kinase signaling pathway, leading to apoptosis.

G Scaffold 5,7-Dichloro Scaffold Chem In Vitro Derivatization (S_NAr) Scaffold->Chem + Amine/Base Drug Bioactive Derivative (Kinase Inhibitor) Chem->Drug Regioselective Synthesis Target Target: FER Tyrosine Kinase Drug->Target ATP Competitive Binding Signaling Downstream: NF-κB / STAT3 Target->Signaling Inhibition Outcome In Vivo Outcome: Apoptosis & Tumor Regression Signaling->Outcome Pathway Blockade

Caption: Transformation of the 5,7-dichloro scaffold into a FER kinase inhibitor, blocking downstream STAT3 signaling to induce tumor regression.

Part 4: Comparative Data Summary

The following table contrasts the Parent Scaffold (often mistakenly tested directly) against a representative Lead Derivative (synthesized from the scaffold).

Metric5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-oneLead Derivative (e.g., Compound 15n)
Cellular

(PC-3)
> 50

M (Cytotoxic/Non-specific)
1.86

0.27

M
Mechanism of Action Non-specific alkylation (Toxic)Competitive Inhibition (FER Kinase)
Metabolic Stability (

)
< 10 min (Rapid Glutathione adducts)> 2 hours (Microsomal stability)
In Vivo TGI% Not Applicable (Lethal/Reactive)~60-70% (at 50 mg/kg)

References

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors. Source: ResearchGate / European Journal of Medicinal Chemistry. Context: Describes the use of the pyrido[3,4-d]pyridazinone core to synthesize potent anticancer agents (Compound 15n).[1]

  • PubChem Compound Summary: 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one. Source: National Center for Biotechnology Information (2025). Context: Official chemical structure, physical properties, and vendor information for the scaffold.

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents. Source: Future Medicinal Chemistry (NIH/PubMed). Context: Reviews the broad biological applicability of the pyridazinone scaffold in PDE and kinase inhibition.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.